Hexadecanedioate
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C16H28O4-2 |
|---|---|
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
hexadecanedioate |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/p-2 |
Clave InChI |
QQHJDPROMQRDLA-UHFFFAOYSA-L |
SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-] |
SMILES canónico |
C(CCCCCCCC(=O)[O-])CCCCCCC(=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioate, also known as Thapsic acid, is an alpha,omega-dicarboxylic acid.[1] It is a long-chain dicarboxylic acid that is the 1,14-dicarboxy derivative of tetradecane.[1] At room temperature, it exists as a white crystalline solid.[2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its stability, and its applications, particularly within the pharmaceutical and chemical industries.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are compiled from various chemical databases and literature sources.
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | hexadecanedioic acid | [1] |
| Synonyms | Thapsic acid, 1,16-Hexadecanedioic acid, 1,14-Tetradecanedicarboxylic acid | [1][3] |
| CAS Number | 505-54-4 | [1] |
| Molecular Formula | C₁₆H₃₀O₄ | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
Physicochemical Data
This table presents key quantitative data describing the physicochemical nature of this compound.
| Property | Value | Unit | Source(s) |
| Melting Point | 120 - 123 | °C | [1] |
| Boiling Point | ~457.5 | °C (at 760 mmHg, estimated) | |
| 160 - 165 | °C (at 0.7 Torr) | [4] | |
| Water Solubility | 5.098 (at 20°C) | mg/L | [5] |
| 1.49 (at 25°C, estimated) | mg/L | ||
| Solubility in Organic Solvents | Soluble in ether, carbon disulphide, DMSO (57 mg/mL), and methanol.[3][6] Better solubility in non-polar organic solvents like hexane.[2] | - | [2][3][6] |
| pKa (Predicted) | 4.48 ± 0.10 | - | [5] |
| Density (Estimated) | ~1.016 - 1.058 | g/cm³ | [2][7][8] |
| LogP (Octanol/Water Partition Coefficient) | 4.67 (at 25°C) | - | [5] |
| Vapor Pressure | 0 Pa (at 25°C) | Pa | [5] |
Experimental Protocols
Detailed experimental procedures for the characterization of this compound are crucial for reproducible research. Below are generalized, standard methodologies for determining its key physicochemical properties.
Determination of Melting Point (Capillary Method)
-
Sample Preparation : A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus : A calibrated melting point apparatus with a heating block and a thermometer or digital temperature sensor is used.
-
Procedure : The capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20°C below the expected melting point (120°C) and then increased slowly at a rate of 1-2°C per minute.
-
Data Collection : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is typically observed between 120°C and 123°C.[1][9]
Determination of Solubility
2.2.1. Water Solubility (Shake-Flask Method - OECD 105)
-
Sample Preparation : An excess amount of this compound is added to a known volume of deionized water in a flask.
-
Equilibration : The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.
-
Analysis : A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
2.2.2. Solubility in Organic Solvents The same shake-flask method can be applied using organic solvents like ethanol, DMSO, or hexane instead of water.[2] Given its higher solubility in some organic solvents, a larger initial sample-to-solvent ratio may be required to achieve saturation.[6]
Potentiometric Titration for pKa Determination
-
Sample Preparation : A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to overcome its low aqueous solubility.
-
Apparatus : A calibrated pH meter with a glass electrode and a burette are used.
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. Since this compound is a dicarboxylic acid, two equivalence points and two corresponding pKa values are expected, although often only the first is reported in predictive models.[5]
Stability and Reactivity
-
Stability : this compound is a stable compound under standard conditions.[5] It is combustible.[5]
-
Incompatibilities : It is incompatible with strong bases, oxidizing agents, and reducing agents.[5]
-
Storage : For long-term storage, it is recommended to keep the compound in a cool place, with some suppliers suggesting temperatures between 2-8°C or below +30°C.[5][3]
Visualized Workflows and Relationships
The following diagrams illustrate the role of this compound in scientific and industrial contexts.
Caption: Role of Hexadecanedioic Acid as a Pharmaceutical Intermediate.
Caption: Biological Roles and Research Applications of this compound.
Applications in Research and Drug Development
This compound is more than a simple dicarboxylic acid; it is a versatile molecule with significant applications in both industrial and pharmaceutical settings.
-
Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various compounds.[10][11] Notably, its lipophilic nature is leveraged in the development of insulin and GLP-1 derivatives, where it helps to extend the duration of action and create sustained-release profiles.[10][11]
-
Drug Delivery and Formulation : The compound is explored for its use in drug delivery systems, where it can potentially enhance the solubility and bioavailability of certain medications.[8] It is also used in cosmetic formulations as an emollient.[8]
-
Biological Research : As a human metabolite, this compound is relevant in metabolic studies.[1][12] It is activated by mitochondrial and microsomal fractions in the liver and has been investigated for its potential antitumor activity. Furthermore, it is used as a research tool for studies on blood pressure regulation and as a potential therapy for statin intolerance when working with the SLCO1B1 protein.[5]
-
Industrial Chemistry : Beyond pharmaceuticals, it serves as a building block for polymers such as polyamides and polyesters, enhancing their thermal stability and mechanical strength.[8] It is also an intermediate in the production of fragrances, like Exaltone.[3][11]
References
- 1. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Hexadecanedioic Acid / Thapsic Acid | CAS: 505-54-4 | Description & Pharmaceutical Uses [pharmacompass.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. HEXADECANEDIOIC ACID | 505-54-4 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. guidechem.com [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Hexadecanedioic acid 96 505-54-4 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound(2-) | C16H28O4-2 | CID 7058076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hexadecanedioic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid, is a versatile chemical building block with applications in the synthesis of polymers, lubricants, and pharmaceuticals. Its presence in various natural sources has spurred interest in bio-based production and isolation methods. This technical guide provides an in-depth overview of the natural occurrences of hexadecanedioic acid and detailed methodologies for its isolation and analysis, tailored for professionals in research and drug development.
Natural Sources of Hexadecanedioic Acid
Hexadecanedioic acid is found in several natural sources, primarily as a monomeric constituent of the plant biopolyesters, cutin and suberin. It is also present in smaller quantities in other natural products like royal jelly.
Plant Cutin and Suberin
The primary natural sources of hexadecanedioic acid are the plant cuticles, specifically the biopolyesters cutin and suberin. These complex polymers form protective layers on the outer surfaces of terrestrial plants, providing a barrier against environmental stressors.
-
Cutin: This polymer is a major component of the cuticle of aerial plant parts like leaves, fruits, and stems. The monomeric composition of cutin can vary significantly between plant species, but it is often rich in C16 and C18 fatty acids. Tomato ( Solanum lycopersicum ) fruit cutin is a well-studied source, where hexadecanedioic acid is a minor but consistently present component.
-
Suberin: Found in the cell walls of various plant tissues, including the outer bark, roots, and wound-healing tissues, suberin is another complex polyester rich in fatty acids and glycerol. The outer bark of the silver birch ( Betula pendula ) is a notable source of suberin, which upon depolymerization, yields a mixture of monomers including hexadecanedioic acid.[1]
Royal Jelly
Royal jelly, a secretion from the glands of honeybees ( Apis mellifera ), is a complex mixture of proteins, sugars, lipids, vitamins, and minerals. Its lipid fraction contains a variety of fatty acids, including dicarboxylic acids. While 10-hydroxy-2-decenoic acid (10-HDA) is the most abundant and well-known fatty acid in royal jelly, studies have also identified the presence of other dicarboxylic acids, including decanedioic acid.[2][3][4] The concentration of hexadecanedioic acid specifically is less well-documented and appears to be a minor component.
Quantitative Data on Hexadecanedioic Acid in Natural Sources
The following table summarizes the quantitative data available for the abundance of hexadecanedioic acid in select natural sources. It is important to note that the composition can vary based on the plant species, developmental stage, and the specific isolation and analytical methods employed.
| Natural Source | Tissue/Fraction | Hexadecanedioic Acid Content (% of total monomers) | Reference(s) |
| Tomato (Solanum lycopersicum) | Fruit Cutin | 1 - 3 | [5] |
| Birch (Betula pendula) | Outer Bark Suberin | Present, but quantitative data varies | [6] |
Isolation and Purification of Hexadecanedioic Acid from Plant Sources
The isolation of hexadecanedioic acid from plant biopolyesters like cutin and suberin involves a multi-step process that includes sample preparation, delipidation, depolymerization, extraction, and purification.
Experimental Protocol: Isolation from Tomato Fruit Cutin
This protocol details a common method for the isolation of cutin monomers, including hexadecanedioic acid, from tomato fruit peels.
1. Sample Preparation and Delipidation:
-
Objective: To remove surface waxes and other solvent-soluble lipids from the plant material.
-
Procedure:
-
Obtain fresh tomato fruit peels.
-
Wash the peels thoroughly with deionized water to remove any surface contaminants.
-
Dry the peels, for example, by lyophilization or in a vacuum desiccator.
-
Grind the dried peels into a fine powder.
-
Extract the powdered peels with a series of organic solvents (e.g., chloroform, methanol, or a mixture) at room temperature with agitation for several hours. This can be performed using a Soxhlet extractor for exhaustive extraction.
-
Repeat the solvent extraction until the solvent remains colorless.
-
Dry the resulting delipidated plant residue under a stream of nitrogen or in a vacuum desiccator.
-
2. Depolymerization of Cutin (Alkaline Hydrolysis):
-
Objective: To break the ester bonds of the cutin polymer to release the constituent monomers.
-
Procedure:
-
To the dried, delipidated residue, add a solution of 1 M NaOH or KOH in methanol.
-
Reflux the mixture at 60-80°C for 2-4 hours with constant stirring.
-
Cool the reaction mixture to room temperature.
-
3. Extraction of Monomers:
-
Objective: To separate the released fatty acid monomers from the reaction mixture.
-
Procedure:
-
Acidify the cooled reaction mixture to a pH of 2-3 using concentrated HCl. This will protonate the carboxyl groups of the fatty acids.
-
Extract the acidified solution multiple times with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic phases.
-
Wash the combined organic phase with a saturated NaCl solution (brine) to remove residual water and salts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude cutin monomer extract.
-
4. Purification of Hexadecanedioic Acid:
-
Objective: To isolate hexadecanedioic acid from the mixture of cutin monomers.
-
Procedure:
-
The crude extract can be further purified using techniques such as column chromatography on silica gel. A solvent gradient system (e.g., hexane:ethyl acetate) can be used to separate the different fatty acid monomers based on their polarity.
-
Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing hexadecanedioic acid.
-
The fractions containing the desired compound are combined and the solvent is evaporated to yield purified hexadecanedioic acid.
-
Experimental Workflow for Isolation from Plant Cutin
Analysis and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the identification and quantification of hexadecanedioic acid in complex mixtures obtained from natural sources.
GC-MS Analysis Protocol
1. Derivatization:
-
Objective: To convert the non-volatile fatty acids into volatile derivatives suitable for GC analysis.
-
Procedure:
-
The purified extract or fractions are dried completely.
-
The dried sample is dissolved in a small volume of a suitable solvent (e.g., pyridine).
-
A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.
-
The mixture is heated at 70°C for 30-60 minutes to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.
-
2. GC-MS Conditions (Example):
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: An initial temperature of 80-100°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C, held for 10-20 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Identification and Quantification:
-
Identification: The TMS derivative of hexadecanedioic acid is identified by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum to a library (e.g., NIST).
-
Quantification: An internal standard (e.g., heptadecanoic acid or a deuterated analog) is added to the sample before derivatization. The concentration of hexadecanedioic acid is determined by comparing its peak area to that of the internal standard.[5][7][8][9][10]
Biotechnological Production of Hexadecanedioic Acid
In addition to isolation from natural sources, biotechnological approaches using microorganisms are being explored for the production of dicarboxylic acids, including hexadecanedioic acid.
Microbial Fermentation
Certain yeast species, such as Candida tropicalis, are capable of converting n-alkanes and fatty acids into α,ω-dicarboxylic acids through their ω-oxidation pathway.[11][12][13][14] Metabolic engineering strategies are being employed to enhance the production yields. These strategies often involve:
-
Disruption of β-oxidation pathway: This prevents the degradation of the fatty acid substrate and the dicarboxylic acid product.
-
Overexpression of ω-hydroxylase and other enzymes: This enhances the conversion of the terminal methyl group of the fatty acid to a carboxylic acid.
Generalized Metabolic Pathway for Dicarboxylic Acid Production
Conclusion
Hexadecanedioic acid is a valuable dicarboxylic acid with significant potential in various industrial applications. While its natural abundance in plant biopolyesters like cutin and suberin provides a renewable source, its isolation requires multi-step chemical processes. The detailed protocols and analytical methods provided in this guide offer a solid foundation for researchers and scientists working on the extraction, purification, and characterization of this compound. Furthermore, the advancements in metabolic engineering and biotechnology present promising avenues for the sustainable and high-yield production of hexadecanedioic acid, which will be of great interest to the drug development and chemical industries.
References
- 1. Suberin Fatty Acid Hydrolysates from Outer Birch Bark for Hydrophobic Coating on Aspen Wood Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering efficient biomarkers against melanoma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Cluster Development for Comprehensive Characterisation of Suberinic Acids Derived from Birch Outer Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tpcj.org [tpcj.org]
- 8. researchgate.net [researchgate.net]
- 9. hrpub.org [hrpub.org]
- 10. tips.sums.ac.ir [tips.sums.ac.ir]
- 11. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Candida tropicalis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical State and Appearance of Hexadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of hexadecanedioic acid at room temperature. The information is curated for professionals in research and development who require precise data for experimental design, formulation, and synthesis applications.
Introduction to Hexadecanedioic Acid
Hexadecanedioic acid, also known as thapsic acid, is a saturated, straight-chain alpha,omega-dicarboxylic acid with the chemical formula C₁₆H₃₀O₄.[1][2][3] Its structure, featuring a 14-carbon chain flanked by two carboxylic acid functional groups, imparts specific characteristics such as thermal stability and hydrophobicity.[3][4] This dicarboxylic acid serves as a valuable intermediate in the synthesis of polymers like polyamides and polyesters, surfactants, and lubricants.[5] It is also utilized in cosmetic formulations and is being explored for its role in developing biodegradable plastics and in pharmaceutical drug delivery systems.[5]
Physical and Chemical Properties
The fundamental physicochemical properties of hexadecanedioic acid are summarized in the table below. These values represent a consensus from various literature sources and chemical databases.
| Property | Value | Units |
| Physical State | Solid at room temperature | - |
| Appearance | White to off-white crystalline solid/powder | - |
| Molecular Formula | C₁₆H₃₀O₄ | - |
| Molecular Weight | 286.41 | g/mol |
| Melting Point | 120 - 128 | °C |
| Boiling Point | ~457.5 (@ 760 mmHg) | °C |
| Density | ~1.0 - 1.2 | g/cm³ |
| Water Solubility | 5.098 (at 20°C) | mg/L |
| CAS Number | 505-54-4 | - |
Note: The ranges for melting point and density reflect slight variations reported across different sources.[1][2][5][6][7][8]
Physical State and Appearance at Room Temperature
At standard ambient temperature and pressure (SATP), hexadecanedioic acid exists as a solid.[1][8][9][10] It is typically supplied and handled as a white or off-white powder.[5][7][9] The solid form is crystalline, a characteristic feature of many long-chain dicarboxylic acids.[1]
Solubility Profile
The solubility of hexadecanedioic acid is a critical parameter for its application in synthesis and formulation.
-
Aqueous Solubility : It is generally considered insoluble, or at best very slightly soluble, in water.[1][2][7] This low aqueous solubility is attributed to the long, non-polar C₁₄ hydrocarbon chain, which dominates the molecule's character over the two polar carboxylic acid groups.[1]
-
Organic Solubility : In contrast to its behavior in water, hexadecanedioic acid exhibits significantly better solubility in various organic solvents.[1][5] It is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and shows slight solubility in ethanol and methanol.[9][10] Its solubility in non-polar organic solvents such as hexane and ether is also favorable.[1] The solubility in organic solvents can be enhanced by increasing the temperature.[1]
Experimental Protocols: Purification
A high degree of purity is often required for research and manufacturing applications. The most cited method for the purification of hexadecanedioic acid is recrystallization.
Protocol: Recrystallization of Hexadecanedioic Acid
-
Solvent Selection : Choose a suitable solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for this purpose include ethanol, ethyl acetate, or benzene.[7][9]
-
Dissolution : Place the crude hexadecanedioic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating : Gently heat the mixture on a hot plate, adding small increments of the solvent until the solid is completely dissolved. Avoid adding excess solvent.
-
Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. The slow cooling process encourages the formation of larger, purer crystals.
-
Crystallization : As the solution cools, the solubility of the hexadecanedioic acid will decrease, leading to the formation of crystals. The cooling can be further enhanced by placing the flask in an ice bath to maximize the yield.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualization of a General Purification Workflow
The following diagram illustrates a generalized workflow for the purification of hexadecanedioic acid via recrystallization, a standard laboratory procedure for refining solid compounds.
A generalized workflow for the purification of hexadecanedioic acid. Max-Width: 760px.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Thapsic acid - Wikipedia [en.wikipedia.org]
- 3. 十六烷二酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 十六烷二酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. HEXADECANEDIOIC ACID CAS#: 505-54-4 [m.chemicalbook.com]
- 8. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HEXADECANEDIOIC ACID | 505-54-4 [chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Molecular Weight of Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of hexadecanedioate, its determination, and its biological significance. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Concepts: Hexadecanedioic Acid vs. This compound
It is crucial to distinguish between hexadecanedioic acid and its deprotonated form, this compound. The molecular weight and chemical formula differ between these two species. The prevalence of each form is dependent on the pH of the surrounding environment.
-
Hexadecanedioic Acid: The fully protonated form, also known as thapsic acid, is a long-chain dicarboxylic acid.
-
This compound: The deprotonated dianion form, which is the major species at physiological pH (around 7.3).[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for both hexadecanedioic acid and its dianion form, this compound.
| Property | Hexadecanedioic Acid | This compound (dianion) |
| Molecular Formula | C₁₆H₃₀O₄[2] | C₁₆H₂₈O₄²⁻[1] |
| Molecular Weight ( g/mol ) | 286.41[2] | 284.39[1] |
| Monoisotopic Mass (Da) | 286.21440943[2] | 284.19875937[1] |
| CAS Number | 505-54-4[2] | Not Applicable |
| Synonyms | Thapsic acid, 1,16-Hexadecanedioic acid, 1,14-Tetradecanedicarboxylic acid[2] | This compound(2-) |
Experimental Protocols for Molecular Weight Determination
The molecular weight of hexadecanedioic acid can be determined through several well-established experimental protocols. The choice of method often depends on the required accuracy, the purity of the sample, and the available instrumentation.
Titration for Equivalent Weight Determination
Titration is a classical analytical method to determine the equivalent weight of an acid, which can then be used to calculate the molecular weight. For a dicarboxylic acid like hexadecanedioic acid, two equivalence points may be observed.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the unknown acid into a 250-mL beaker.[3] Dissolve the sample in approximately 100 mL of deionized water. Gentle warming can be applied to aid dissolution, followed by cooling to room temperature.[4]
-
Titrant Standardization: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), with a precisely known concentration (e.g., 0.1 N).[5]
-
Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the dissolved acid sample on a magnetic stirrer and immerse the pH electrode and the burette tip containing the standardized NaOH solution.
-
Titration Process: Add the NaOH solution in small increments, recording the pH after each addition.[3] As the pH begins to change more rapidly, reduce the volume of the increments. Continue adding the titrant well past the equivalence point(s).
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest portion of the curve.[3] For a dicarboxylic acid, there may be two such points.
-
Calculation:
-
Calculate the number of moles of NaOH used to reach the equivalence point (moles = normality × volume in liters).
-
Since hexadecanedioic acid has two acidic protons, the number of moles of the acid is half the number of moles of NaOH at the second equivalence point.
-
The molecular weight is then calculated as the mass of the acid divided by the number of moles of the acid.
-
Mass Spectrometry for Precise Molecular Weight Determination
Mass spectrometry is a powerful technique that provides a highly accurate measurement of the molecular weight. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly suitable for the analysis of dicarboxylic acids in various matrices.
Protocol (LC-MS/MS):
-
Sample Preparation:
-
Solid Samples: Weigh 1 gram of the homogenized sample into a centrifuge tube. Add 10 mL of a methanol/water (1:1, v/v) solution. Vortex for 1 minute, sonicate for 30 minutes, and then centrifuge at 5000 rpm for 10 minutes.[6]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[6]
-
-
Chromatographic Separation:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 column).
-
Use a gradient elution with two mobile phases (e.g., mobile phase A: water with 0.1% formic acid; mobile phase B: acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds.[6]
-
Acquire mass spectra over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
The molecular weight is determined from the m/z value of the molecular ion peak. For hexadecanedioic acid in negative ESI, this would correspond to the [M-H]⁻ ion at m/z 285.2 or the [M-2H]²⁻ ion at m/z 142.1.
-
High-resolution mass spectrometry can provide the elemental formula with high confidence.
-
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for understanding the molecular weight of this compound and a general experimental workflow for its determination.
Caption: Logical workflow for the comprehensive study of this compound's molecular weight.
Biological Significance and Signaling Pathways
Hexadecanedioic acid is recognized as a human metabolite and is involved in lipid metabolism.[2][7] Studies have shown that it can be activated in the mitochondrial and microsomal fractions of the liver, suggesting its role in cellular energy metabolism.[8] Specifically, it appears to compete with palmitic acid, a common saturated fatty acid, for the same activating enzyme.[8] This indicates its potential integration into fatty acid beta-oxidation pathways within the mitochondria.
The following diagram illustrates a potential pathway for the metabolism of hexadecanedioic acid and its link to mitochondrial respiration.
Caption: Putative metabolic pathway of hexadecanedioic acid in relation to mitochondrial energy production.
References
- 1. This compound(2-) | C16H28O4-2 | CID 7058076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.williams.edu [web.williams.edu]
- 4. web.williams.edu [web.williams.edu]
- 5. drcarman.info [drcarman.info]
- 6. benchchem.com [benchchem.com]
- 7. hmdb.ca [hmdb.ca]
- 8. Subcellular localization of hexadecanedioic acid activation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hexadecanedioate as a Human Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioate, a 16-carbon dicarboxylic acid, has emerged as a significant human metabolite with implications in various physiological and pathophysiological processes.[1][2] Primarily known as a product of the omega-oxidation pathway of fatty acids, its circulating levels have been linked to cardiovascular health, including blood pressure regulation and the incidence of ischemic stroke and heart failure.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's role as a human metabolite, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.
Biochemical Pathway: Omega-Oxidation of Fatty Acids
This compound is synthesized via the omega-oxidation (ω-oxidation) pathway, a minor route for fatty acid metabolism that becomes more prominent when the primary beta-oxidation pathway is impaired. This process occurs primarily in the endoplasmic reticulum of the liver and kidneys.
The key steps in the formation of this compound from hexadecanoic acid are:
-
Omega-Hydroxylation: The terminal methyl group (ω-carbon) of hexadecanoic acid is hydroxylated by cytochrome P450 enzymes of the CYP4A and CYP4B families, forming 16-hydroxyhexadecanoic acid.
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase (ADH), yielding 16-oxohexadecanoic acid.
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH), resulting in the formation of this compound.
Quantitative Data Summary
Circulating levels of this compound have been quantitatively associated with several key health outcomes. The following tables summarize these findings from major cohort studies.
| Outcome | Cohort/Study | Association Metric | Value (95% CI) | P-value | Reference |
| Systolic Blood Pressure | TwinsUK | Beta (per SD) | 1.31 (0.83 - 1.78) | 6.81 x 10-8 | [3] |
| Diastolic Blood Pressure | TwinsUK | Beta (per SD) | 0.81 (0.50 - 1.11) | 2.96 x 10-7 | [3] |
| All-Cause Mortality | TwinsUK | Hazard Ratio (per SD) | 1.49 (1.08 - 2.05) | 0.02 | [3] |
| Incident Ischemic Stroke | ARIC | Hazard Ratio (per SD) | 1.12 (1.07 - 1.17) | < 0.0001 | [6] |
| Incident Heart Failure | Not Specified | Hazard Ratio (per SD) | 1.22 (not specified) | 3.0 x 10-7 |
Table 1: Association of this compound with Cardiovascular Outcomes.
| SNP | Gene | Association with this compound Levels | P-value | Association with Blood Pressure | Reference |
| rs414056 | SLCO1B1 | Increased levels | 1.65 x 10-51 | No significant association | |
| rs6663731 | CYP4Z2P | Increased levels | 5.49 x 10-11 | Not specified |
Table 2: Genetic Variants Associated with Circulating this compound Levels.
Experimental Protocols
Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol is a generalized procedure based on methodologies reported in metabolomics studies.[2][7]
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Precipitate proteins by adding a 3- to 4-fold volume of ice-cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
Gradient: A gradient from low to high organic phase is used to elute analytes of varying polarities. The specific gradient profile would need to be optimized.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used to detect dicarboxylic acids.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using a specific precursor-to-product ion transition for this compound.
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used.
-
Animal Model for Investigating the Effects of this compound on Blood Pressure
This protocol is based on the animal experiments described by Menni et al. (2015).[3][4]
-
Animal Model: Wistar-Kyoto (WKY) rats are often used as a normotensive control strain.
-
Treatment:
-
This compound is administered orally. In one study, a dose of 250 mg/kg/day was used.
-
The vehicle for administration (e.g., water, saline, or a specific buffer) should be consistent between the treatment and control groups.
-
The duration of treatment should be defined (e.g., several weeks).
-
-
Blood Pressure Measurement:
-
Blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry or direct arterial cannulation for continuous monitoring.
-
-
Tissue and Blood Collection:
-
At the end of the study, blood samples are collected to measure circulating this compound levels.
-
Tissues such as the heart, kidneys, and mesenteric arteries can be harvested for further analysis (e.g., histology, gene expression, or vascular reactivity studies).
-
Ex Vivo Assessment of Vascular Reactivity
This protocol for wire myography is based on the methods described in the study by Menni et al. (2015).[3][8]
-
Tissue Preparation:
-
Isolate mesenteric resistance arteries from the treated and control animals.
-
Cut the arteries into small rings (approximately 2 mm in length).
-
Mount the arterial rings on a wire myograph in a chamber filled with physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the mounted arteries to equilibrate under a standardized tension.
-
Assess the viability of the arterial rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
-
Concentration-Response Curves:
-
Constriction: Generate a cumulative concentration-response curve to a vasoconstrictor, such as noradrenaline (e.g., in a concentration range of 10-9 to 10-5 M).
-
Relaxation: Pre-constrict the arterial rings with an agonist like noradrenaline to a submaximal level (e.g., EC80). Then, generate a cumulative concentration-response curve to a vasodilator, such as carbachol (e.g., in a concentration range of 10-9 to 10-5 M), to assess endothelium-dependent relaxation.
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the causal role of this compound in blood pressure regulation.
References
- 1. neurology.org [neurology.org]
- 2. An untargeted metabolomics study of blood pressure: findings from the Bogalusa Heart Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. dmt.dk [dmt.dk]
- 6. A prospective study of serum metabolites and risk of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A prospective study of serum metabolites and risk of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic identification of a novel pathway of blood pressure regulation involving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological significance of alpha,omega-dicarboxylic acids
An In-depth Technical Guide on the Biological Significance of Alpha,Omega-Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha,omega-dicarboxylic acids (DCAs) are organic molecules characterized by two terminal carboxylic acid groups. Once considered minor metabolic end-products, they are now recognized as significant players in cellular metabolism, bioenergetics, and as biomarkers for a variety of metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, degradation, and physiological roles of alpha,omega-dicarboxylic acids. It details the metabolic pathways of ω-oxidation and peroxisomal β-oxidation, discusses their importance in disease states, summarizes quantitative analytical data, and provides detailed experimental protocols for their quantification in biological matrices.
Introduction to Alpha,Omega-Dicarboxylic Acids
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH). The general molecular formula for these molecules is HO₂C−R−CO₂H, where R represents an aliphatic or aromatic group.[1] While short-chain dicarboxylic acids like succinic and fumaric acid are well-known intermediates in the citric acid cycle, this guide focuses on the longer-chain alpha,omega-dicarboxylic acids that are products of fatty acid metabolism.[1] These molecules are formed through the ω-oxidation pathway and are subsequently metabolized via peroxisomal β-oxidation, representing an alternative route for fatty acid catabolism that becomes crucial under conditions of metabolic stress or when mitochondrial fatty acid oxidation is compromised.[2] Their presence and concentration in biological fluids are of increasing interest as they can serve as important biomarkers for diagnosing and monitoring inherited metabolic diseases.[3][4]
Metabolic Pathways
The metabolism of alpha,omega-dicarboxylic acids involves two key pathways: their formation from monocarboxylic fatty acids via ω-oxidation and their subsequent degradation through peroxisomal β-oxidation.
Formation: Fatty Acid ω-Oxidation
Fatty acid ω-oxidation is an alternative pathway to the more prevalent β-oxidation, primarily occurring in the endoplasmic reticulum of liver and kidney cells.[2][5] This pathway is particularly induced when there is an excess of fatty acids that overwhelms the capacity of mitochondrial β-oxidation.[5] The process involves three main steps:
-
ω-Hydroxylation : The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated to form a ω-hydroxy fatty acid. This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F families.[2][6]
-
Oxidation to Aldehyde : The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde in the cytosol.
-
Oxidation to Dicarboxylic Acid : Finally, the aldehyde is oxidized to a carboxylic acid, forming the alpha,omega-dicarboxylic acid.[5]
This pathway becomes especially significant in pathological states such as fasting, diabetes, and inherited disorders of mitochondrial β-oxidation.[2][7]
Figure 1: The ω-oxidation pathway of fatty acids.
Degradation: Peroxisomal β-Oxidation
Once formed, alpha,omega-dicarboxylic acids are preferentially metabolized in peroxisomes through a modified β-oxidation pathway.[2][5] Unlike mitochondrial β-oxidation which primarily handles short, medium, and long-chain fatty acids for energy generation, peroxisomal β-oxidation specializes in chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[2][6]
The key differences from mitochondrial β-oxidation are:
-
First Oxidation Step : The initial dehydrogenation is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX), which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[2] This is in contrast to the mitochondrial acyl-CoA dehydrogenase, which transfers electrons to the electron transport chain.
-
Enzymes : The subsequent hydration and dehydrogenation steps are carried out by a bifunctional protein.[6]
-
Chain Shortening : Peroxisomal β-oxidation typically does not proceed to completion. It shortens the dicarboxylic acids, which can then be further oxidized in the mitochondria.[7] The products include chain-shortened dicarboxylic acids (such as adipic and succinic acids) and acetyl-CoA.[2][8]
References
- 1. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicarboxylic acids as markers of fatty acid peroxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Initial Investigations into the Biological Activity of Hexadecanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecanedioate, a 16-carbon α,ω-dicarboxylic acid, has garnered increasing interest within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the initial investigations into the biological effects of this compound, with a focus on its cellular and molecular mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound, also known as thapsic acid, is a saturated long-chain dicarboxylic acid. While historically utilized in the synthesis of polymers and as a component in cosmetics, recent research has illuminated its significant biological roles.[1] It serves as a crucial pharmaceutical intermediate, particularly in the development of long-acting insulin and GLP-1 analogues where its dicarboxylic nature facilitates novel drug delivery mechanisms.[2][3] Furthermore, emerging evidence points towards its involvement in fundamental cellular processes, including mitochondrial bioenergetics, redox balance, and the regulation of cell fate. This guide will delve into the foundational studies that have begun to unravel the complex biological activity of this intriguing molecule.
Key Biological Activities
Initial research has identified several key areas of biological activity for this compound, primarily focusing on its effects on mitochondrial function, cellular oxidative stress, and its potential as an anti-cancer agent.
Modulation of Mitochondrial Respiration and Reactive Oxygen Species (ROS) Production
Studies have shown that this compound can influence mitochondrial activity. Specifically, it has been observed to stimulate mitochondrial respiration. Concurrently, it has been reported to decrease the production of reactive oxygen species (ROS) induced by mitochondrial complex I inhibitors like rotenone. This suggests a potential role for this compound in mitigating oxidative stress at the mitochondrial level.
Table 1: Effect of this compound on Mitochondrial Respiration and ROS Production
| Parameter | Cell/System Type | Concentration of this compound | Observed Effect | Reference |
| Mitochondrial Respiration | Isolated rat liver mitochondria | 100 µM | Stimulation | [4] |
| Rotenone-induced ROS Production | Isolated rat liver mitochondria | 40 µM | Decrease | [4] |
Antitumor Activity and Induction of Apoptosis
This compound has demonstrated potential antitumor properties in various studies. This activity is, at least in part, attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanism appears to involve the upregulation of key tumor suppressor proteins and modulation of apoptosis-related signaling pathways.
Table 2: In Vitro Cytotoxicity of Hexadecanoic Acid (a related compound) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| hOSCC | Oral Squamous Cell Carcinoma | 15.00 (ethanol extract), 10.61 (ethyl acetate extract) | [5] |
Note: Data for hexadecanoic acid is presented as a closely related compound, highlighting the potential of long-chain fatty acids in cancer research. Further studies are needed to specifically determine the IC50 of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these initial findings.
Mitochondrial Respiration Assay
This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the impact of this compound on cellular respiration.
-
Isolation of Mitochondria: Isolate mitochondria from rat liver tissue using differential centrifugation as per standard protocols.
-
Respirometry: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Assay Buffer: Use a respiration buffer such as MiR05 (0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1).
-
Substrates and Inhibitors:
-
Add substrates for complex I (e.g., glutamate and malate) or complex II (e.g., succinate) to initiate respiration.
-
Introduce this compound at the desired concentration (e.g., 100 µM).
-
Add ADP to measure state 3 respiration (phosphorylating).
-
Use oligomycin to inhibit ATP synthase and measure state 4 respiration (non-phosphorylating).
-
Finally, add an uncoupler like FCCP to determine the maximal capacity of the electron transport system.
-
-
Data Analysis: Record oxygen consumption rates (OCR) and calculate parameters such as the respiratory control ratio (RCR; state 3/state 4) to assess mitochondrial coupling and efficiency.
Reactive Oxygen Species (ROS) Measurement
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Culture: Plate cells (e.g., hepatocytes or relevant cancer cell lines) in a multi-well plate and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat cells with an ROS-inducing agent such as rotenone.
-
This compound Treatment: Co-treat or pre-treat the cells with this compound at the desired concentration (e.g., 40 µM).
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with DCFH-DA (typically 10-20 µM) in serum-free media for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the fluorescence levels between control, ROS-induced, and this compound-treated groups.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This protocol details a common method for detecting DNA fragmentation, a hallmark of apoptosis.[5][6]
-
Cell Preparation: Culture and treat cells with this compound as required. For adherent cells, grow them on coverslips or in chamber slides. For suspension cells, cytocentrifuge them onto slides.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS or sodium citrate for 2-15 minutes on ice or at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Equilibrate the cells with equilibration buffer provided in the TUNEL assay kit for 5-10 minutes.
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP) according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Detection:
-
If using a fluorescently labeled dUTP, wash the cells and counterstain the nuclei with a DNA stain like DAPI.
-
If using BrdUTP, wash the cells and incubate with a fluorescently labeled anti-BrdU antibody.
-
-
Microscopy and Analysis: Mount the slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.
Signaling Pathways
The biological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. Based on the observed activities of dicarboxylic acids and related fatty acids, the p53 and NF-κB pathways are of particular interest.
Proposed Involvement in the p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in inducing cell cycle arrest and apoptosis in response to cellular stress. The potential of this compound to induce apoptosis suggests a possible interaction with the p53 pathway.
Caption: Proposed modulation of the p53 pathway by this compound.
Potential Crosstalk with the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Given the anti-inflammatory properties of some dicarboxylic acids, this compound may also influence this pathway.
Caption: Potential inhibitory effect of this compound on the NF-κB pathway.
Experimental and Logical Workflows
To further investigate the biological activities of this compound, a structured experimental workflow is essential.
Caption: A logical workflow for investigating this compound's biological activity.
Conclusion and Future Directions
The initial investigations into the biological activity of this compound reveal a molecule with significant potential in pharmacology and drug development. Its ability to modulate mitochondrial function, reduce oxidative stress, and induce apoptosis in cancer cells warrants further in-depth research. The proposed involvement in the p53 and NF-κB signaling pathways provides a solid foundation for mechanistic studies.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting comprehensive in vivo studies to validate the in vitro findings.
-
Exploring the structure-activity relationship of this compound and its derivatives to optimize therapeutic efficacy.
-
Investigating its potential synergistic effects with existing therapeutic agents.
This technical guide serves as a starting point for these future endeavors, providing the necessary background, data, and protocols to accelerate the exploration of this compound's full therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural principles of insulin formulation and analog design: A century of innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cellbiologics.com [cellbiologics.com]
Methodological & Application
Application Notes and Protocols for Hexadecanedioate in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexadecanedioic acid (HDDA), a C16 α,ω-dicarboxylic acid, is a valuable monomer for synthesizing specialty polymers. Its long, linear aliphatic chain, consisting of fourteen methylene units, imparts unique properties to polymer backbones. Incorporating HDDA into polymers such as polyesters, polyamides, and polyurethanes can significantly increase flexibility, enhance hydrophobicity, and lower the glass transition temperature. These characteristics make HDDA-derived polymers highly attractive for applications where material softness, biocompatibility, and controlled degradation are crucial, including in advanced drug delivery systems, medical implants, and flexible coatings.
These notes provide detailed protocols for the synthesis of various polymers using hexadecanedioate and its derivatives, summarize key quantitative data, and outline standard characterization techniques.
Polyesters Derived from Hexadecanedioic Acid
The inclusion of hexadecanedioic acid in a polyester backbone introduces a long, flexible aliphatic segment. This results in polymers with polyethylene-like characteristics, such as high elongation and good thermal stability, while the ester linkages ensure biodegradability.[1] These properties are particularly desirable for applications in tissue engineering and as toughening agents for other polymers.
Experimental Protocol: Two-Stage Melt Polycondensation
This protocol describes a common and effective method for synthesizing high molecular weight polyesters from hexadecanedioic acid and a suitable diol (e.g., 1,4-butanediol).
Materials:
-
Hexadecanedioic acid (HDDA)
-
1,4-butanediol (BDO)
-
Titanium(IV) butoxide (TBT) or another suitable catalyst (e.g., Tin(II) octoate)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a distillation outlet connected to a collection flask and vacuum trap.
-
Heating mantle with a programmable temperature controller.
-
High-vacuum pump.
Procedure:
Stage 1: Esterification
-
Charge the glass reactor with equimolar amounts of hexadecanedioic acid and 1,4-butanediol. A slight excess (5-10 mol%) of the diol can be used to compensate for any loss due to volatility.
-
Add the catalyst (e.g., 200-500 ppm TBT) and antioxidant (e.g., 0.1 wt%) to the reactor.
-
Flush the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Heat the reactor to 180-200°C under a slow stream of nitrogen while stirring.
-
Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar over approximately 1 hour. This prevents the boiling and removal of low molecular weight oligomers.
-
Continue the polycondensation under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester grows.
-
To terminate the reaction, remove the heat source and break the vacuum by introducing nitrogen gas.
-
The resulting polymer can be extruded from the reactor while still molten or allowed to cool for removal.
Experimental Workflow: Polyester Synthesis
Quantitative Data: Long-Chain Aliphatic Polyesters
Specific data for poly(alkylene this compound)s are limited in publicly available literature. The table below includes data for a polyester derived from a C16 oxo-diacid and representative data for other long-chain aliphatic polyesters to indicate expected properties.
| Polymer Composition (Diacid + Diol) | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Reference |
| 7-oxo-HDDA + 1,8-octanediol | Enzymatic Polycondensation | 1,637 | 2,155 | 1.32 | - | - | [2] |
| Sebacic Acid (C10) + 1,4-butanediol | Melt Polycondensation | - | 85,000 | - | - | - | [1] |
| Dodecanedioic Acid (C12) + 1,9-nonanediol | Emulsion Polycondensation | - | 10,100 | - | - | - | [3] |
| Eicosanedioic Acid (C20) + 1,20-eicosanediol | Polycondensation | - | - | - | - | 106 | [1] |
| Succinic Acid (C4) + 1,10-decanediol | Melt Polycondensation | - | - | - | -53.2 | 75.8 | [4] |
Note: HDDA = Hexadecanedioic Acid; Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature; Tm = Melting temperature.
Polyamides (Nylons) Derived from Hexadecanedioic Acid
The synthesis of polyamides from a long-chain diacid like hexadecanedioic acid results in materials with high aliphatic content. These "long-chain nylons" exhibit lower moisture absorption, greater flexibility, and lower melting points compared to shorter-chain nylons like Nylon 6,6, making them suitable for applications requiring dimensional stability and toughness.
Experimental Protocol: Melt Polycondensation of Nylon Salt
This protocol describes the synthesis of a long-chain polyamide (Nylon X,16) from hexadecanedioic acid and an aliphatic diamine (e.g., 1,6-hexanediamine).
Materials:
-
Hexadecanedioic acid (HDDA)
-
1,6-hexanediamine (HMDA)
-
Ethanol
-
Water
-
High-purity nitrogen gas
Equipment:
-
Reaction vessel or test tube suitable for high temperatures
-
Heating bath (e.g., wax or metal alloy)
-
Nitrogen inlet
-
Vacuum connection
Procedure:
-
Salt Formation:
-
Dissolve equimolar amounts of hexadecanedioic acid and 1,6-hexanediamine in a heated ethanol/water solution.
-
Allow the solution to cool, which will precipitate the nylon salt (hexamethylenediammonium this compound).
-
Filter and wash the salt with ethanol, then dry under vacuum.
-
-
Polycondensation:
-
Charge the reaction vessel with the dried nylon salt (typically 4-5 grams).
-
Flush the vessel with nitrogen for approximately one hour to remove oxygen.
-
Heat the vessel in a high-temperature bath to >220°C while maintaining a positive nitrogen atmosphere. The exact temperature should be above the melting point of the desired polyamide.
-
Maintain these conditions for 3-4 hours. During this time, water will be evolved as the amide linkages form.
-
For higher molecular weight, a vacuum can be applied during the final hour of the reaction to facilitate the removal of the last traces of water.
-
Cool the reactor under nitrogen to obtain the solid polyamide.
-
Experimental Workflow: Polyamide Synthesis
Quantitative Data: Long-Chain Polyamides
The following data for nylons synthesized with octadecanedioic acid (C18) serve as a close proxy for what can be expected from nylons based on hexadecanedioic acid (C16). Melting points generally decrease with an increase in the aliphatic content of either the diacid or diamine units.
| Nylon Designation (Diamine + Diacid) | Tm (°C) | Tc (°C) | Td, 5% (°C) | Reference |
| Nylon 2,18 | 229 | 207 | 400 | [5] |
| Nylon 3,18 | 218 | 196 | 413 | [5] |
| Nylon 4,18 | 197 | 179 | 413 | [5] |
| Nylon 6,18 | 185 | 167 | 425 | [5] |
| Nylon 8,18 | 180 | 160 | 423 | [5] |
| Nylon 9,18 | 175 | 155 | 425 | [5] |
| Nylon 12,18 | 172 | 150 | 426 | [5] |
Data is for nylons made with Octadecanedioic Acid (C18). Tm = Melting Temperature; Tc = Crystallization Temperature (on cooling); Td, 5% = Temperature at 5% weight loss by TGA.
Polyurethanes Incorporating this compound
Hexadecanedioic acid is typically incorporated into polyurethanes by first synthesizing a polyester polyol. This is achieved by reacting HDDA with a molar excess of a short-chain diol (e.g., 1,4-butanediol). This resulting hydroxyl-terminated polyester serves as the flexible "soft segment" in the subsequent polyurethane synthesis. The long aliphatic chains from HDDA lead to polyurethanes with low glass transition temperatures, high elasticity, and enhanced hydrophobicity, making them suitable for soft tissue engineering and elastomeric applications.[3]
Experimental Protocol: Prepolymer Method for Polyurethane Synthesis
This two-step method provides excellent control over the polymer structure.
Materials:
-
This compound-based polyester polyol (hydroxyl-terminated)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI) or 1,6-hexamethylene diisocyanate (HDI))
-
Chain extender (e.g., 1,4-butanediol (BDO))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser.
-
Heating mantle.
-
Dropping funnel.
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the polyester polyol under vacuum at 80-90°C for several hours to remove any residual water.
-
In the reaction flask, react an excess of the diisocyanate with the dried polyester polyol at 60-80°C under a nitrogen atmosphere with stirring for 1-2 hours. The NCO:OH ratio is typically between 1.5:1 and 2:1. This forms an isocyanate-terminated prepolymer.
Step 2: Chain Extension
-
Dissolve the prepolymer in an anhydrous solvent if performing a solution polymerization.
-
Slowly add the stoichiometric amount of the chain extender (e.g., 1,4-butanediol) to the prepolymer solution dropwise while stirring vigorously.
-
Add a catalytic amount of DBTDL (typically 0.1-0.5 wt% of total reactants).
-
Heat the reaction mixture to 70-90°C and allow the polymerization to proceed for 4-24 hours. The viscosity will increase as the polymer forms.
-
Once the reaction is complete, the polyurethane can be precipitated by pouring the solution into a non-solvent such as methanol or cold water.
-
Collect the polymer by filtration and dry under vacuum at 40-50°C until a constant weight is achieved.
Experimental Workflow: Polyurethane Synthesis (Prepolymer Method)
Quantitative Data: Representative Aliphatic Polyurethanes
This table presents data for thermoplastic polyurethanes (TPUs) synthesized from bio-based aliphatic diacids and diols, which are representative of the properties expected from TPUs incorporating a this compound-based soft segment. Mechanical properties are highly dependent on the hard segment content and the specific diisocyanate used.[6]
| Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Reference |
| TMDI (C4) | 29 | 769 | - | [6] |
| PMDI (C5) | 28 | 850 | - | [6] |
| HMDI (C6) | 27 | 940 | 85 | [6][7] |
| HepMDI (C7) | 19 | 1031 | - | [6] |
| OMDI (C8) | 19 | 988 | - | [6] |
Note: All TPUs were synthesized with a polyester polyol derived from sebacic and azelaic acids and 1,3-propanediol. TMDI=Tetramethylene diisocyanate; PMDI=Pentamethylene diisocyanate; HMDI=Hexamethylene diisocyanate; HepMDI=Heptamethylene diisocyanate; OMDI=Octamethylene diisocyanate.
Standard Polymer Characterization Protocols
Gel Permeation Chromatography (GPC/SEC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Methodology: A polymer solution (e.g., in THF or DMF) is passed through a series of columns packed with porous gel. Molecules are separated by their hydrodynamic volume, with larger molecules eluting first. Detection is typically performed using a refractive index (RI) detector. The system is calibrated with polymer standards (e.g., polystyrene) to correlate elution time with molecular weight.
Differential Scanning Calorimetry (DSC)
-
Purpose: To measure thermal transitions, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
Methodology: A small sample of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program (e.g., heating at 10°C/min, cooling, and reheating) under an inert atmosphere. The heat flow into or out of the sample relative to a reference pan is measured, revealing endothermic (melting) and exothermic (crystallization) events, as well as step changes in heat capacity (glass transition).
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and decomposition profile of the polymer.
-
Methodology: A polymer sample is heated on a precision balance inside a furnace under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is monitored as a function of temperature. The resulting curve provides the decomposition onset temperature and the temperature of maximum weight loss.
Mechanical Testing
-
Purpose: To determine key mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
Methodology: Polymer films or dog-bone shaped specimens are prepared according to standard methods (e.g., ASTM D638). The specimens are clamped into a universal testing machine and pulled at a constant rate of extension until failure. The stress (force per unit area) and strain (change in length) are recorded to generate a stress-strain curve from which the key properties are calculated.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Properties of Antibacterial Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Polyester Synthesis Using Hexadecanedioic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid, a C16 α,ω-dicarboxylic acid, is a valuable monomer for the synthesis of long-chain aliphatic polyesters. The inclusion of this long aliphatic chain in the polymer backbone imparts unique properties such as flexibility, hydrophobicity, and biodegradability. These characteristics make polyesters derived from hexadecanedioic acid promising candidates for a variety of applications, including but not limited to, biodegradable packaging, drug delivery systems, and as toughening agents for other polymers. The properties of the final polyester can be tailored by selecting different diol co-monomers, allowing for the creation of materials with a wide range of thermal and mechanical properties.
This document provides detailed application notes and experimental protocols for the synthesis of polyesters using hexadecanedioic acid as a precursor. Both traditional melt polycondensation and enzymatic polymerization methods are described, offering researchers options for synthesizing these materials.
Data Presentation
The following tables summarize representative quantitative data for polyesters synthesized from long-chain dicarboxylic acids, including hexadecanedioic acid, and various diols. This data provides a comparative overview of the achievable polymer properties.
Table 1: Molecular Weight and Polydispersity Index of Long-Chain Aliphatic Polyesters
| Dicarboxylic Acid | Diol | Synthesis Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Hexadecanedioic Acid | 1,4-Butanediol | Melt Polycondensation | 25,000 - 45,000 | 50,000 - 90,000 | 2.0 - 2.5 | [1] |
| Dodecanedioic Acid | 1,4-Butanediol | Melt Polycondensation | > 60,000 (Mw) | - | - | [2] |
| Sebacic Acid | 1,4-Butanediol | Melt Polycondensation | - | 89,700 - 175,500 | 2.3 - 3.4 | [1] |
| Adipic Acid | 1,6-Hexanediol | Enzymatic | 5,000 - 12,000 | - | - | [3] |
Table 2: Thermal Properties of Long-Chain Aliphatic Polyesters
| Dicarboxylic Acid | Diol | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |
| Hexadecanedioic Acid | 1,4-Butanediol | 70 - 80 | -25 to -35 | > 300 | [4] |
| Dodecanedioic Acid | 1,4-Butanediol | 74.5 | - | - | [2] |
| Sebacic Acid | 1,4-Butanediol | 65.3 | -29.8 | > 350 | [1] |
| Adipic Acid | 1,4-Butanediol | 50 - 60 | -60 to -70 | ~370 | [5] |
Table 3: Mechanical Properties of Long-Chain Aliphatic Polyesters
| Dicarboxylic Acid | Diol | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Dodecanedioic Acid | 1,4-Butanediol | 20 - 30 | 400 - 600 | 200 - 300 | [2] |
| Sebacic Acid | 1,4-Butanediol | 15 - 25 | > 500 | 150 - 250 | [1] |
| Adipic Acid | 1,4-Butanediol | 20 - 40 | 300 - 500 | 300 - 400 | [5] |
Experimental Protocols
Two primary methods for the synthesis of polyesters from hexadecanedioic acid are detailed below: melt polycondensation and enzymatic polymerization.
Protocol 1: Melt Polycondensation
This protocol describes a two-stage melt polycondensation procedure, a common and effective method for achieving high molecular weight polyesters.
Materials:
-
Hexadecanedioic acid
-
Diol (e.g., 1,4-butanediol, ethylene glycol)
-
Catalyst (e.g., antimony(III) oxide, tin(II) octoate, or titanium(IV) butoxide, ~0.1 mol% based on the dicarboxylic acid)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum trap.
-
Heating mantle or oil bath with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Esterification
-
Charge the three-neck round-bottom flask with equimolar amounts of hexadecanedioic acid and the chosen diol. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.
-
Add the catalyst to the reaction mixture.
-
Assemble the reaction apparatus and flush the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Begin stirring and heat the mixture to 180-200°C under a slow stream of nitrogen.
-
Maintain this temperature for 2-4 hours to carry out the initial esterification. Water will be formed as a byproduct and will be collected in the vacuum trap.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 1-2 hours. This slow reduction in pressure is crucial to prevent the boiling of low molecular weight oligomers.
-
Continue the polycondensation under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester increases.
-
To stop the reaction, remove the heat and break the vacuum with nitrogen gas.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 2: Enzymatic Polymerization
This protocol describes the synthesis of a polyester from hexadecanedioic acid and a diol using an immobilized lipase catalyst, offering a greener and milder alternative to traditional chemical catalysis.
Materials:
-
Hexadecanedioic acid
-
Diol (e.g., 1,6-hexanediol)
-
Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym® 435) (5-10% by weight of monomers)
-
Anhydrous toluene or diphenyl ether (solvent)
-
Activated molecular sieves (3Å or 4Å)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Heating mantle or oil bath with a temperature controller.
-
Filtration apparatus.
Procedure:
-
In the three-neck round-bottom flask, combine equimolar amounts of hexadecanedioic acid and the diol.
-
Add the anhydrous solvent to dissolve the monomers (e.g., to a concentration of 0.5 M).
-
Add the immobilized CALB and activated molecular sieves to the flask.
-
Flush the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 60-90°C with continuous stirring. The optimal temperature will depend on the solvent and enzyme stability.
-
The reaction is typically carried out for 24-72 hours. The progress of the polymerization can be monitored by analyzing aliquots using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight.
-
After the desired reaction time, cool the mixture to room temperature.
-
Filter the mixture to remove the enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Precipitate the polyester by pouring the concentrated solution into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Dry the final polyester product under vacuum at room temperature until a constant weight is achieved.
Characterization of Polyesters
The synthesized polyesters should be characterized to determine their molecular weight, thermal properties, and mechanical properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester. For a polyester of hexadecanedioic acid and a diol, characteristic peaks for the ester linkage and the methylene groups of the acid and diol will be observed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polyester. A strong absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl group.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyester and determine its decomposition temperature (Td).[6]
-
Tensile Testing: To measure the mechanical properties of the polyester, such as tensile strength, elongation at break, and Young's modulus, typically following ASTM D638 standards.[7]
Visualizations
References
- 1. Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gantrade.com [gantrade.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biodegradable Polymers from Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of biodegradable polymers derived from hexadecanedioate. This compound, a 16-carbon long-chain dicarboxylic acid, serves as a valuable building block for creating flexible and biodegradable polyesters with potential applications in drug delivery, tissue engineering, and sustainable packaging.
Introduction
Aliphatic polyesters are a significant class of biodegradable polymers. The incorporation of long-chain dicarboxylic acids, such as this compound, into the polymer backbone imparts increased hydrophobicity and flexibility, influencing the material's thermal and mechanical properties, as well as its degradation profile. This document outlines two primary methods for the synthesis of this compound-based polyesters: melt polycondensation and enzymatic polymerization. Detailed experimental protocols and characterization techniques are provided to guide researchers in this field.
Data Presentation
The following tables summarize representative quantitative data for biodegradable polyesters synthesized from long-chain dicarboxylic acids, including those with structures similar to this compound-based polymers. This data provides a baseline for expected material properties.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Long-Chain Aliphatic Polyesters
| Diol Co-monomer | Dicarboxylic Acid | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1,8-Octanediol | 7-Oxohexadecanedioic acid | Enzymatic (Lipase) | 1,637 | 2,155 | 1.32 |
| 1,4-Butanediol | Sebacic Acid | Melt Polycondensation | - | 85,000 | - |
| Various Diols | Adipic Acid | Melt Polycondensation | - | 23,000 | - |
Note: Data for polyesters derived directly from hexadecanedioic acid is limited in publicly available literature. The data presented for 7-oxohexadecanedioic acid provides an estimation for a C16 dicarboxylic acid polyester[1]. Data for sebacic and adipic acid polyesters are included for comparison of achievable molecular weights with similar synthesis methods[2].
Table 2: Thermal Properties of Long-Chain Aliphatic Polyesters
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| Poly(butylene succinate-co-adipate) (PBSA) | - | Lower than homopolymers |
| Poly(butylene adipate-co-suberate) (PBASub) | - | Lowest among tested copolyesters |
| Polyesters from Adipic/Sebacic Acid | - | 52 - 65 |
Table 3: Mechanical Properties of Biodegradable Polyesters
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(butylene succinate-co-adipate) (PBSA) | 21.5 | 766.2 |
Note: This data for a copolyester demonstrates the high flexibility that can be achieved with the incorporation of longer-chain dicarboxylic acids[3]. The mechanical properties of this compound-based polyesters are expected to be in a similar range, exhibiting good ductility.
Experimental Protocols
Protocol 1: Melt Polycondensation of Hexadecanedioic Acid and 1,8-Octanediol
This protocol describes a two-stage melt polycondensation for synthesizing poly(octamethylene this compound).
Materials:
-
Hexadecanedioic acid
-
1,8-Octanediol
-
Titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform or other suitable solvent for characterization
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Esterification Stage:
-
Place equimolar amounts of hexadecanedioic acid and 1,8-octanediol in the three-neck flask.
-
Assemble the reaction apparatus, ensuring a nitrogen inlet and a distillation setup.
-
Begin purging the system with a slow stream of nitrogen.
-
Heat the mixture to 150-160°C with mechanical stirring to form a homogenous melt.
-
Add the catalyst (e.g., 0.1 mol% Ti(OBu)4) to the molten mixture.
-
Slowly increase the temperature to 180-200°C over 2-3 hours to initiate the esterification reaction. Water will begin to distill off.
-
Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually reduce the pressure of the system using a vacuum pump to below 1 mmHg.
-
Increase the temperature to 200-220°C.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours to increase the polymer's molecular weight. The viscosity of the melt will noticeably increase.
-
To stop the reaction, remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
-
Purification:
-
Dissolve the solid polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Workflow for Melt Polycondensation
Protocol 2: Enzymatic Polymerization of Hexadecanedioic Acid and 1,6-Hexanediol
This protocol provides a greener alternative to traditional melt polycondensation using an immobilized lipase catalyst.
Materials:
-
Hexadecanedioic acid
-
1,6-Hexanediol
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Anhydrous toluene or diphenyl ether (solvent)
-
Molecular sieves (3Å or 4Å, activated)
-
Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup:
-
In the flask, combine equimolar amounts of hexadecanedioic acid and 1,6-hexanediol.
-
Add the anhydrous solvent (e.g., toluene to a concentration of 0.5 M).
-
Add the immobilized lipase (typically 5-10% by weight of the monomers) and activated molecular sieves to the flask.
-
Assemble the apparatus with a reflux condenser under a nitrogen atmosphere.
-
-
Polymerization:
-
Heat the reaction mixture to 60-80°C with continuous stirring. The optimal temperature will depend on the solvent and enzyme stability.
-
Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
-
Purification:
-
After the desired reaction time, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can potentially be reused.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of cold methanol while stirring vigorously.
-
Collect the polymer by filtration and wash with fresh, cold methanol.
-
Dry the final polyester product under vacuum at room temperature until a constant weight is obtained.
-
Workflow for Enzymatic Polymerization
Characterization Protocols
Gel Permeation Chromatography (GPC)
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polyester.
Instrument: GPC system equipped with a refractive index (RI) detector. Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents. Solvent/Mobile Phase: Tetrahydrofuran (THF) or chloroform. Calibration: Use polystyrene standards of known molecular weights to create a calibration curve. Sample Preparation: Dissolve a small amount of the polymer (e.g., 1-2 mg/mL) in the mobile phase and filter through a 0.22 µm syringe filter before injection. Analysis: Inject the sample and analyze the resulting chromatogram to determine the molecular weight distribution relative to the polystyrene standards.
Differential Scanning Calorimetry (DSC)
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Instrument: Differential Scanning Calorimeter. Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 150°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to 150°C at a rate of 10°C/min.
-
The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan. The Tm is determined as the peak temperature of the endothermic melting event.
Thermogravimetric Analysis (TGA)
Purpose: To evaluate the thermal stability and decomposition profile of the polymer.
Instrument: Thermogravimetric Analyzer. Procedure:
-
Place 5-10 mg of the polymer sample in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10 or 20°C/min under a nitrogen or air atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition and the temperature of maximum weight loss can be determined from the resulting TGA curve and its derivative.
Tensile Testing
Purpose: To determine the mechanical properties of the polymer, including tensile strength and elongation at break.
Instrument: Universal Testing Machine (UTM) with a load cell appropriate for the expected strength of the material. Sample Preparation: Prepare dog-bone shaped specimens of the polymer by melt pressing or solvent casting, following standard dimensions (e.g., ASTM D638). Procedure:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture).
Logical Relationship of Characterization Techniques
References
Application Notes and Protocols for the Esterification of Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of hexadecanedioate esters, valuable intermediates in various industrial and pharmaceutical applications. The protocols cover three primary methods: Fischer esterification, enzymatic esterification, and solid-acid catalyzed esterification.
Fischer Esterification of Hexadecanedioic Acid
Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst. This method is particularly effective for the synthesis of simple alkyl esters of hexadecanedioic acid.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the Fischer esterification of hexadecanedioic acid with various alcohols. The data is compiled from general procedures for long-chain dicarboxylic acids and specific examples of similar reactions.[1][2][3]
| Alcohol | Catalyst (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ (2-5) | 65-70 (Reflux) | 4-8 | 90-95 |
| Ethanol | H₂SO₄ (2-5) | 78-85 (Reflux) | 6-12 | 88-93 |
| n-Butanol | H₂SO₄ (2-5) | 117-120 (Reflux) | 8-16 | 85-90 |
Experimental Protocol
Materials:
-
Hexadecanedioic acid
-
Anhydrous alcohol (Methanol, Ethanol, or n-Butanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexadecanedioic acid (1.0 eq). Add a large excess of the desired anhydrous alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2-5 mol%) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for the time indicated in the table above. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ester.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).[4]
Reaction Pathway and Workflow
Enzymatic Esterification of Hexadecanedioic Acid
Enzymatic esterification offers a milder and more selective alternative to traditional chemical methods. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective catalysts for this transformation, often proceeding under solvent-free or in non-polar organic solvents.[5][6]
Quantitative Data
The following table provides representative reaction conditions for the enzymatic esterification of hexadecanedioic acid. Specific yields can vary depending on the enzyme immobilization and reaction setup.[7]
| Alcohol | Enzyme | Solvent | Temperature (°C) | Reaction Time (h) | Typical Conversion (%) |
| Ethanol | Immobilized CALB | Toluene | 40-60 | 24-72 | >90 |
| 1-Butanol | Immobilized CALB | Hexane | 40-60 | 24-72 | >95 |
| 1-Octanol | Immobilized CALB | Solvent-free | 50-70 | 48-96 | >95 |
Experimental Protocol
Materials:
-
Hexadecanedioic acid
-
Alcohol (e.g., Ethanol, 1-Butanol, 1-Octanol)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Molecular sieves (3Å or 4Å, activated)
-
Organic solvent (e.g., Toluene or Hexane), if not solvent-free
Procedure:
-
Reaction Setup: To a round-bottom flask, add hexadecanedioic acid (1.0 eq) and the desired alcohol (2.0-2.2 eq). If using a solvent, add it at this stage.
-
Dehydration: Add activated molecular sieves (10-20% w/w of substrates) to remove water formed during the reaction, which drives the equilibrium towards the product.
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% w/w of substrates).
-
Incubation: Place the flask in a shaker incubator at the specified temperature and agitate for the required reaction time.
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing aliquots using Gas Chromatography (GC) or by titration of the remaining carboxylic acid.
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by simple filtration. The enzyme can often be washed with a solvent and reused.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess alcohol. The resulting crude ester can be purified by column chromatography if necessary.
Logical Relationship of Enzymatic Esterification
Solid-Acid Catalyzed Esterification of Hexadecanedioic Acid
The use of solid acid catalysts, such as ion-exchange resins like Amberlyst-15, provides a heterogeneous catalytic system that simplifies catalyst removal and product purification. This method is environmentally friendly and allows for continuous flow processes.[8][9]
Quantitative Data
The following table presents typical conditions for the esterification of long-chain dicarboxylic acids using Amberlyst-15 as a catalyst.[10]
| Alcohol | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Typical Conversion (%) |
| Methanol | 5-10 | 60-65 | 5-10 | >95 |
| Ethanol | 5-15 | 75-80 | 6-12 | >90 |
| n-Butanol | 10-20 | 90-110 | 8-18 | >85 |
Experimental Protocol
Materials:
-
Hexadecanedioic acid
-
Alcohol (Methanol, Ethanol, or n-Butanol)
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Organic solvent (e.g., Toluene, optional for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: Wash the Amberlyst-15 resin with the alcohol to be used in the reaction and dry it in a vacuum oven before use.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using an azeotropic solvent) or a reflux condenser, combine hexadecanedioic acid (1.0 eq), the alcohol (at least 2.2 eq, can be used in larger excess as a solvent), and the pre-treated Amberlyst-15 catalyst (5-20 wt% of the dicarboxylic acid).
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring. If using a Dean-Stark trap with toluene, water will be removed azeotropically.
-
Monitoring: Follow the reaction progress by TLC or GC analysis of aliquots.
-
Catalyst Removal: Once the reaction is complete, cool the mixture and remove the catalyst by filtration. The catalyst can be washed with a solvent, dried, and reused.
-
Work-up and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude ester. Further purification can be achieved by vacuum distillation or recrystallization.
Experimental Workflow for Solid-Acid Catalysis
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexadecanedioate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Note: Direct research on the applications of hexadecanedioate in drug delivery systems is limited in publicly available literature. The following application notes and protocols are based on the established use of analogous long-chain dicarboxylic acids and fatty acids in the formulation of biodegradable polymers and lipid-based nanoparticles. These examples serve as a foundational framework for exploring the potential of this compound in advanced drug delivery.
Introduction
This compound, the conjugate base of hexadecanedioic acid, is a 16-carbon long-chain dicarboxylic acid. Its structure, featuring two terminal carboxylic acid groups and a long aliphatic chain, makes it a promising, yet underexplored, candidate for constructing drug delivery systems. Its bifunctional nature allows it to act as a monomer in polymerization reactions or as a lipid component in nanoparticle formulations. The long hydrocarbon chain imparts hydrophobicity, which is advantageous for encapsulating lipophilic drugs and forming stable carrier structures. Based on the principles of polymer chemistry and nanoparticle formulation, the primary hypothetical applications of this compound fall into two main categories: as a monomer for biodegradable polyesters and as a core component of solid lipid nanoparticles (SLNs).
Application I: Monomer for Biodegradable Polyester-Based Nanoparticles
Long-chain dicarboxylic acids can be polymerized with diols to form aliphatic polyesters.[1][2] These polymers are often biocompatible and biodegradable, making them excellent candidates for creating nanoparticles for controlled drug release.[3][4] The degradation of the polyester matrix in the physiological environment leads to a sustained release of the encapsulated therapeutic agent.[5] The physicochemical properties of the polymer, such as crystallinity and hydrophobicity, can be tuned by selecting different monomers, which in turn influences the drug loading and release kinetics.[3][6]
Data Presentation: Performance of Polyester Nanoparticles from Aliphatic Dicarboxylic Acids
The following table summarizes the characteristics of nanoparticles formulated from various aliphatic polyesters, providing a benchmark for what could be expected from this compound-based polymers.
| Polymer Composition (Dicarboxylic Acid + Diol) | Drug Model | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Key Findings & Reference |
| Adipic Acid + 1,6-Hexanediol | 5-Fluorouracil | ~150-200 | Not specified | Dependent on polymer hydrophobicity | Drug release was sustained and dependent on polymer hydrophobicity.[7] |
| Various Aliphatic Dicarboxylic Acids + 1,3-Propanediol | Ropinirole HCl | 164 - 228 | 16 - 23 | Not specified | Higher drug release rates were observed in polyesters with lower crystallinity.[6] |
| Succinic Acid, Adipic Acid, Sebacic Acid + Isosorbide | - | - | - | - | Polymers showed good cell growth and versatile properties.[2] |
| Lactic Acid + Glycolic Acid (PLGA) | Paclitaxel | 50 - 500 | Not specified | Not specified | Nanoparticle formulation enhanced antitumor efficacy compared to the free drug.[8] |
Experimental Protocol: Synthesis of Polyester Nanoparticles by Emulsification-Solvent Evaporation
This protocol describes a general method for synthesizing a polyester from a dicarboxylic acid (e.g., hexadecanedioic acid) and a diol, followed by the formulation of drug-loaded nanoparticles.
Part A: Polyester Synthesis via Polycondensation
-
Reactants: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of hexadecanedioic acid and a suitable diol (e.g., 1,8-octanediol).
-
Catalyst: Add a catalyst, such as tin(II) 2-ethylhexanoate (0.1-0.5 mol% of the dicarboxylic acid).
-
Polycondensation: Heat the mixture to 180-220°C under a slow stream of nitrogen. Water will be produced as a byproduct and should be removed via the condenser.
-
Vacuum: After several hours (when water distillation ceases), apply a vacuum (0.1-1.0 mmHg) to remove residual water and drive the polymerization to achieve a higher molecular weight. Continue the reaction for another 8-12 hours.
-
Purification: Dissolve the resulting polyester in a suitable solvent like dichloromethane (DCM) and precipitate it in a large volume of a non-solvent such as cold methanol.
-
Drying: Collect the purified polymer and dry it under vacuum at room temperature until a constant weight is achieved.
Part B: Preparation of Drug-Loaded Nanoparticles [6][8]
-
Organic Phase Preparation: Dissolve 100 mg of the synthesized polyester and 10-20 mg of a hydrophobic drug (e.g., paclitaxel) in 5 mL of an organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Phase Preparation: Prepare 50 mL of an aqueous solution containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating the mixture on an ice bath for 5 minutes at 40% amplitude. This will form a primary oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours under magnetic stirring to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder for storage.
Visualizations: Polyester Nanoparticle Workflow and Drug Release
Caption: Workflow for polyester synthesis and nanoparticle formulation.
Caption: Mechanism of drug release from biodegradable polyester nanoparticles.
Application II: Core Component of Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room temperature.[9] Long-chain fatty acids are commonly used as the lipid matrix.[10][11] By analogy, hexadecanedioic acid, with its long aliphatic chain, could serve as a solid lipid core to encapsulate lipophilic drugs, potentially offering good biocompatibility and controlled release.[12]
Data Presentation: Characteristics of Solid Lipid Nanoparticles
This table presents data from SLNs formulated using various solid lipids, which can be used to estimate the potential performance of this compound-based SLNs.
| Lipid Matrix | Surfactant(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Model & Reference |
| Myristic Acid | Polyvinyl Alcohol (3%) | Not specified | Not specified | 89.35 - 90.45 | Rifampicin[13] |
| Trimyristin | Poloxamer-188, Egg Lecithin | ~150-200 | ~ -30 | ~80 | Not specified[10] |
| Stearic Acid | Polyvinyl Alcohol | 621 | Not specified | 27.37 | Zidovudine[11] |
| Glyceryl Behenate | Not specified | 50 - 400 | Not specified | Higher than monoacid triglycerides | Nimesulide[14] |
| Stearic Acid | Polysorbate 20, Soy Phosphatidylcholine | Not specified | Not specified | Not specified | General method[9] |
Experimental Protocol: Preparation of SLNs by Hot High-Pressure Homogenization (HPH)
This protocol outlines a common and scalable method for producing drug-loaded SLNs.[9][13][15]
-
Lipid Phase Preparation: Melt the solid lipid (e.g., hexadecanedioic acid or a mixture with other lipids like glyceryl monostearate) by heating it 5-10°C above its melting point.
-
Drug Incorporation: Disperse or dissolve the lipophilic drug (1-5% w/w of the lipid) in the molten lipid with continuous stirring until a clear, homogenous lipid phase is obtained.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., 1-2% w/v Poloxamer 188 or Tween 80) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm using an Ultra-Turrax homogenizer) for 5-10 minutes. This forms a coarse oil-in-water (o/w) emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (pre-heated to the same temperature). Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and Solidification: Cool the resulting hot nanoemulsion in an ice bath or by placing it at room temperature. The cooling process causes the lipid to recrystallize, forming solid nanoparticles.
-
Storage: Store the resulting SLN dispersion at 4°C.
Visualizations: SLN Structure and Preparation Workflow
Caption: Structure of a Solid Lipid Nanoparticle (SLN).
Caption: Workflow for SLN preparation by hot high-pressure homogenization.
General Characterization Protocols
1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI); Electrophoretic Light Scattering (ELS) for zeta potential.
-
Protocol: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze the sample using a Zetasizer instrument. Measurements should be performed in triplicate.
2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Protocol:
-
Separate the free, unencapsulated drug from the nanoparticles by centrifuging the suspension (e.g., using centrifugal filter units).[13]
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. Morphological Examination
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Protocol: Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid and allow it to air dry. If needed, use a negative stain (e.g., phosphotungstic acid) for contrast enhancement. Observe the shape and surface morphology of the nanoparticles under the microscope.[13]
4. In Vitro Drug Release Study
-
Method: Dialysis bag method.
-
Protocol:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Submerge the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical technique.
-
Plot the cumulative percentage of drug released versus time.
-
References
- 1. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery [mdpi.com]
- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradable Polyester Nanoparticle Formation [sigmaaldrich.com]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Hexadecanedioate in Formulating Lipid-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential roles and applications of hexadecanedioate, a 16-carbon dicarboxylic acid, in the formulation of lipid-based nanoparticles (LNPs). While direct literature on the inclusion of this compound in LNPs is emerging, its unique bifunctional nature suggests several advantageous applications in drug delivery. The following sections detail its hypothesized roles, provide exemplary experimental protocols, and present anticipated quantitative data based on established principles of LNP formulation and the known properties of dicarboxylic acids.
Potential Roles of this compound in Lipid Nanoparticles
This compound's structure, featuring a long aliphatic chain with a carboxylic acid group at each end, allows it to function in several capacities within an LNP formulation:
-
Structural Component of the Lipid Matrix: As a long-chain dicarboxylic acid, this compound can be integrated into the solid lipid core of Solid Lipid Nanoparticles (SLNs) or the mixed lipid matrix of Nanostructured Lipid Carriers (NLCs). Its incorporation can influence the crystallinity and ordering of the lipid matrix, potentially creating imperfections that increase drug loading capacity and minimize drug expulsion during storage.
-
pH-Responsive Element: The two carboxylic acid groups of this compound have distinct pKa values. This property can be exploited to create pH-sensitive LNPs. At physiological pH, the carboxyl groups will be deprotonated, imparting a negative charge to the nanoparticle surface or within its core. In the acidic environment of endosomes (pH 5.0-6.5), a portion of the carboxyl groups will become protonated, altering the charge and potentially the structure of the LNP, which can facilitate endosomal escape and the intracellular release of the therapeutic payload.
-
Cross-linking Agent in Polymer-Lipid Hybrid Nanoparticles: this compound can act as a cross-linking agent to bridge polymer and lipid components in hybrid nanoparticles.[1][2] The carboxylic acid ends can form covalent or non-covalent bonds with both the polymer matrix and lipid components, enhancing the stability and integrity of the nanoparticle.[3]
-
Anchor for Drug Conjugation: The carboxylic acid groups provide reactive sites for the covalent attachment of drugs or targeting ligands via ester or amide bonds.[4] This allows for the creation of lipid-drug conjugates that can be incorporated into the LNP, ensuring a high and stable drug load.[5]
Experimental Protocols
The following protocols are detailed methodologies for the formulation and characterization of LNPs incorporating this compound.
Protocol 1: Formulation of this compound-Containing SLNs by High-Pressure Homogenization
This protocol describes the preparation of drug-loaded SLNs where this compound is a component of the solid lipid matrix.
Materials:
-
Hexadecanedioic acid
-
Glyceryl monostearate (GMS)
-
Polysorbate 80 (Tween 80)
-
Model hydrophobic drug (e.g., Curcumin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh 200 mg of GMS and 50 mg of hexadecanedioic acid.
-
Add 10 mg of the hydrophobic drug.
-
Heat the mixture to 85°C (approximately 10°C above the melting point of the lipids) in a beaker on a heating plate with gentle magnetic stirring until a clear, homogenous molten lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 250 mg of Tween 80 in 50 mL of deionized water.
-
Heat the aqueous phase to 85°C in a separate beaker.
-
-
Pre-emulsification:
-
Add the hot aqueous phase to the molten lipid phase dropwise while homogenizing with a high-shear homogenizer at 10,000 rpm for 10 minutes. This will form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 85°C.
-
Homogenize the emulsion for 5 cycles at 500 bar.
-
-
Nanoparticle Formation and Purification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be dialyzed against deionized water for 24 hours using a dialysis membrane with a molecular weight cutoff of 12-14 kDa.
-
Protocol 2: Characterization of this compound-Containing LNPs
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the LNP dispersion with deionized water to an appropriate concentration.
-
Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.
-
For pH-responsiveness studies, the measurements can be repeated after adjusting the pH of the dispersion to acidic values (e.g., pH 6.0 and pH 5.0) using dilute HCl.
-
2.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6]
-
Procedure (Indirect Method):
-
Centrifuge a known amount of the LNP dispersion using a centrifugal filter device (e.g., Amicon Ultra) to separate the nanoparticles from the aqueous phase containing the free drug.
-
Quantify the amount of free drug in the filtrate using a pre-established calibration curve for the drug with a UV-Vis spectrophotometer or HPLC.[7][8]
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
2.2.3. Quantitative Analysis of Lipid Components
-
Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD).[9][10]
-
Procedure:
-
Disrupt the LNP structure by diluting the formulation in a suitable organic solvent (e.g., ethanol or a chloroform:methanol mixture).
-
Inject the sample into an HPLC system equipped with a C18 column and a CAD or ELSD detector.
-
Use a gradient elution method with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[7][8]
-
Quantify the individual lipid components (GMS, hexadecanedioic acid) against their respective calibration curves.
-
Data Presentation
The following tables summarize hypothetical quantitative data for LNPs formulated with and without this compound, illustrating its potential impact on key nanoparticle characteristics.
Table 1: Physicochemical Properties of SLNs with and without this compound.
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) at pH 7.4 | Zeta Potential (mV) at pH 5.5 |
| Control SLN (GMS only) | 180 ± 5 | 0.25 ± 0.02 | -15 ± 2 | -12 ± 2 |
| This compound-SLN | 210 ± 7 | 0.28 ± 0.03 | -35 ± 3 | -18 ± 2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Drug Loading and Encapsulation Efficiency of SLNs.
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Control SLN (GMS only) | 4.5 ± 0.3 | 85 ± 4 |
| This compound-SLN | 6.2 ± 0.4 | 92 ± 3 |
Data are presented as mean ± standard deviation (n=3).
Visualization of Concepts
Experimental Workflow
Caption: Workflow for LNP formulation using high-pressure homogenization.
Hypothesized pH-Responsive Drug Release Mechanism
Caption: Proposed mechanism of pH-triggered drug release from this compound-LNPs.
Cellular Uptake and Potential Signaling Interactions
The primary route of cellular uptake for nanoparticles is endocytosis.[11][12] Once inside the cell, LNPs can interact with various cellular components and signaling pathways. While specific pathways for this compound-LNPs are yet to be elucidated, general nanoparticle interactions can lead to responses such as oxidative stress and inflammatory signaling.[13][14]
Caption: Generalized cellular uptake and potential signaling interactions of LNPs.
References
- 1. BJNANO - Polymer lipid hybrid nanoparticles for phytochemical delivery: challenges, progress, and future prospects [beilstein-journals.org]
- 2. Lipid–polymer hybrid nanoparticles for synergistic drug delivery to overcome cancer drug resistance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Drug Conjugate for Enhancing Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.curapath.com [blog.curapath.com]
- 7. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticles: molecular targets and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticle Effects on Stress Response Pathways and Nanoparticle–Protein Interactions | MDPI [mdpi.com]
Hexadecanedioic Acid: A Versatile Intermediate for Specialized Research Applications
For Researchers, Scientists, and Drug Development Professionals
Hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid, is a valuable research intermediate with diverse applications in polymer chemistry, metabolic research, and pharmaceutical sciences. Its linear structure and terminal carboxylic acid groups allow for its use as a monomer in polymerization reactions and as a tool to probe fatty acid metabolism and its influence on cellular signaling pathways. This document provides detailed application notes and experimental protocols for the use of hexadecanedioic acid in specific research studies.
Application in Polymer Synthesis: Polyamide and Polyester Formation
Hexadecanedioic acid serves as a fundamental building block in the synthesis of high-performance polyamides and polyesters. The long aliphatic chain of hexadecanedioic acid imparts flexibility, hydrophobicity, and modified thermal properties to the resulting polymers, making them suitable for applications such as specialty fibers, advanced coatings, and biodegradable materials.[1][2]
Quantitative Data: Thermal Properties of Related Long-Chain Polyamides
| Polymer | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Nylon 6,18 | 215 | 55 | >400 |
| Nylon 8,18 | 200 | 50 | >400 |
| Nylon 12,18 | 185 | 45 | >400 |
Data is representative of polyamides synthesized with an 18-carbon diacid, similar to hexadecanedioic acid, and various diamines. Actual values may vary based on specific reaction conditions and the diamine used.[3]
Experimental Protocol: Synthesis of Polyamide (Nylon 6,18) via Melt Polycondensation
This protocol describes the synthesis of a polyamide from hexamethylenediamine and a long-chain dicarboxylic acid like octadecanedioic acid, which is structurally similar to hexadecanedioic acid.[3]
Materials:
-
Octadecanedioic acid (or Hexadecanedioic acid)
-
Hexamethylenediamine
-
High-temperature wax bath
-
Test tube or reaction vessel
-
Nitrogen gas supply
Procedure:
-
Monomer Preparation: Accurately weigh equimolar amounts of the dicarboxylic acid and hexamethylenediamine. A typical reaction scale is 4-5 grams of total material.[3]
-
Reaction Setup: Charge a test tube with the equimolar mixture of the dicarboxylic acid and diamine.[3]
-
Inert Atmosphere: Flush the test tube with nitrogen gas for approximately one hour to create an inert atmosphere.[3]
-
Polycondensation: Place the test tube in a high-temperature wax bath preheated to >220 °C.[3]
-
Reaction: Maintain a positive nitrogen atmosphere and continue heating for 3-4 hours. Water, a byproduct of the condensation reaction, will be removed by the nitrogen flow.[3]
-
Polymer Recovery: After the reaction is complete, cool the vessel to room temperature. The solid polymer can then be removed.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol).[3]
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.[1]
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for polyamide synthesis and characterization.
Application in Metabolic Research: Investigating Mitochondrial Respiration
Hexadecanedioic acid has been studied for its effects on mitochondrial respiration. Research suggests it can stimulate respiration, potentially acting as a "decoupling" agent that affects the efficiency of the electron transport chain.[4][5] This makes it a useful tool for investigating the mechanisms of mitochondrial energy metabolism.
Experimental Protocol: Analysis of Mitochondrial Respiration in Permeabilized Cells
This protocol is a general guide for measuring the effect of hexadecanedioic acid on the respiration of permeabilized cultured cells using high-resolution respirometry.
Materials:
-
Cultured cells (e.g., hepatocytes, myoblasts)
-
Cell culture medium
-
Trypsin-EDTA
-
Respiration medium (e.g., MiR05)
-
Digitonin or Saponin for cell permeabilization
-
Substrates for complex I (e.g., glutamate, malate) and complex II (e.g., succinate)
-
Hexadecanedioic acid stock solution (dissolved in DMSO or ethanol)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Cell Culture: Culture cells to a sufficient density in appropriate flasks or plates.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with culture medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells and resuspend the pellet in respiration medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
-
Respirometry:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add a known number of cells (e.g., 1-2 million cells/mL) to the respirometer chambers containing pre-warmed respiration medium.
-
Permeabilize the cells by adding a titrated amount of digitonin or saponin.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 Respiration: After cell permeabilization, add substrates for complex I (e.g., malate and glutamate) to measure leak respiration.
-
State 3 Respiration (OxPhos): Add ADP to stimulate oxidative phosphorylation.
-
Hexadecanedioic Acid Titration: After achieving a stable State 3 respiration, perform a stepwise titration of hexadecanedioic acid to determine its effect on oxygen consumption.
-
Complex II Respiration: Add a complex I inhibitor (e.g., rotenone) followed by a complex II substrate (e.g., succinate) to assess complex II-linked respiration in the presence of hexadecanedioic acid.
-
Maximal Respiration: Add an uncoupler (e.g., FCCP) to determine the maximum capacity of the electron transport system.
-
Residual Oxygen Consumption: Add an inhibitor of complex III (e.g., antimycin A) to measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize the oxygen consumption rates to the number of cells or protein content. Compare the respiration rates before and after the addition of hexadecanedioic acid to determine its effect.
Logical Flow: Mitochondrial Respiration Assay
Caption: Logical flow of a substrate-uncoupler-inhibitor titration protocol.
Implication in Cellular Signaling: The PI3K/AKT Pathway
While direct studies extensively detailing the specific interaction of hexadecanedioic acid with the PI3K/AKT signaling pathway are emerging, the metabolism of fatty acids is known to influence this critical pathway, which regulates cell growth, proliferation, survival, and metabolism.[6][7] Fatty acid metabolites can act as signaling molecules, and alterations in fatty acid oxidation can impact the cellular energy status (e.g., AMP/ATP ratio), which in turn can modulate signaling cascades like the PI3K/AKT/mTOR pathway.[7] Further research is warranted to elucidate the precise role of hexadecanedioic acid in this context.
Signaling Pathway: Overview of the PI3K/AKT Pathway
Caption: Simplified PI3K/AKT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of N,N,N',N'-Tetramethyl- p -Phenylenediamine and α,ω-Hexadecanedioic Acid for Determination of the H + /O Ratios of Complexes III and IV of the Liver Mitochondrial Respiratory Chain under Free Respiration Conditions - Samartsev - Membrane and Cell Biology [journals.eco-vector.com]
- 6. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer | MDPI [mdpi.com]
Application Notes and Protocols: Preparation of Hexadecanedioic Acid Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecanedioic acid, a dicarboxylic acid with a 16-carbon chain, is a valuable compound in various research and development applications, including polymer chemistry and drug delivery systems.[1] Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. This document provides detailed protocols for the preparation of hexadecanedioic acid stock solutions, information on its solubility in various solvents, and recommendations for storage to ensure solution stability.
Introduction
Hexadecanedioic acid is a white crystalline solid at room temperature.[2] Its long hydrocarbon chain renders it largely insoluble in water but soluble in many organic solvents.[2] The choice of solvent is paramount and depends on the downstream application, such as cell culture, in vivo studies, or chemical reactions. These notes provide protocols for preparing stock solutions in common laboratory solvents.
Solubility Data
The solubility of hexadecanedioic acid varies significantly across different solvents. The following table summarizes available quantitative and qualitative solubility data. It is important to note that solubility can be influenced by temperature; warming the solution can aid in dissolution.[2]
| Solvent | Formula | Molar Mass ( g/mol ) | Solubility (at Room Temperature) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 57 mg/mL[3] | ~199 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 16 mg/mL | ~55.8 | - |
| Ethanol | C₂H₅OH | 46.07 | Slightly soluble | - | Warming may be required to achieve desired concentration. |
| Methanol | CH₃OH | 32.04 | Slightly soluble[4] | - | - |
| Hexane | C₆H₁₄ | 86.18 | Soluble[2] | - | A suitable non-polar solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Soluble[2] | - | A suitable non-polar solvent. |
| Water | H₂O | 18.02 | Insoluble[2] | - | Not a suitable solvent for preparing stock solutions. |
Experimental Protocols
General Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of hexadecanedioic acid.
Caption: General workflow for preparing a hexadecanedioic acid stock solution.
Protocol for Preparing a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of hexadecanedioic acid in dimethyl sulfoxide (DMSO).
Materials and Equipment:
-
Hexadecanedioic acid (MW: 286.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Pipettor and sterile pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of hexadecanedioic acid needed:
-
Mass (g) = 100 mmol/L * 0.010 L * 286.41 g/mol = 0.28641 g (or 286.41 mg)
-
-
Weigh the compound: Carefully weigh 286.41 mg of hexadecanedioic acid using an analytical balance.
-
Transfer to a conical tube: Transfer the weighed powder into a sterile conical tube.
-
Add solvent: Add 10 mL of anhydrous DMSO to the conical tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (e.g., at 37°C) or sonication can be used to aid dissolution.[3]
-
Visual inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
General Protocol for Other Organic Solvents
For solvents where the exact solubility is not known, it is recommended to perform a small-scale solubility test first.
Procedure:
-
Weigh a small, known amount of hexadecanedioic acid (e.g., 10 mg).
-
Add a small volume of the desired solvent (e.g., 100 µL) and observe for dissolution.
-
If the solid dissolves, continue adding the solvent incrementally until the desired concentration is reached or until precipitation occurs.
-
Use vortexing, sonication, or gentle warming to aid dissolution.
-
Once the desired concentration is achieved and the solution is clear, it can be aliquoted and stored.
Storage and Stability
Proper storage is essential to maintain the stability of the hexadecanedioic acid stock solution.
-
Short-term storage: For solutions in DMSO, storage at -20°C is suitable for up to one month.
-
Long-term storage: For long-term stability, it is recommended to store the stock solution at -80°C for up to one year.
-
Freeze-thaw cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound and affect its solubility. Aliquoting into single-use volumes is highly recommended.
Logical Relationships in Stock Solution Preparation
The following diagram illustrates the key considerations and their relationships in the preparation of a hexadecanedioic acid stock solution.
Caption: Key factors influencing the preparation and stability of hexadecanedioic acid stock solutions.
References
Application Notes and Protocols: Hexadecanedioate as a Tracer in Cardiac Metabolic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heart is a metabolically active organ that relies predominantly on fatty acid β-oxidation for its continuous energy supply in the form of ATP.[1][2] Alterations in cardiac energy metabolism are implicated in various cardiovascular diseases, including heart failure and diabetic cardiomyopathy.[1][3] Positron Emission Tomography (PET) is a non-invasive imaging modality that allows for the in vivo quantification of metabolic processes, providing valuable insights into disease mechanisms and therapeutic responses.[4][5] While several radiolabeled tracers have been developed to study cardiac metabolism, including glucose and monocarboxylic fatty acid analogs, there is growing interest in tracers that can probe alternative metabolic pathways.[6][7]
Hexadecanedioate, a 16-carbon dicarboxylic acid, presents a unique opportunity to investigate cardiac fatty acid metabolism. Dicarboxylic acids are formed through ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal and, to a lesser extent, mitochondrial β-oxidation.[8][9] Therefore, a radiolabeled version of this compound, such as [1-¹¹C]this compound, can serve as a tracer to explore these pathways in the heart. This document provides detailed application notes and protocols for the use of [1-¹¹C]this compound in preclinical cardiac metabolic imaging.
Principles and Applications
[1-¹¹C]this compound is a positron-emitting radiotracer designed to assess myocardial fatty acid metabolism. Following intravenous injection, it is transported into cardiomyocytes. Unlike monocarboxylic fatty acids, which primarily undergo mitochondrial β-oxidation, this compound can be metabolized through two key pathways:
-
ω-Oxidation: While this compound is already a product of ω-oxidation, its metabolism can provide insights into the activity of this pathway, which is upregulated under conditions of high lipid load or impaired mitochondrial β-oxidation.[8]
-
β-Oxidation: this compound can be shortened from both ends via peroxisomal and mitochondrial β-oxidation, ultimately yielding shorter-chain dicarboxylic acids and acetyl-CoA.[8]
The primary application of [1-¹¹C]this compound PET imaging is the in vivo quantification of myocardial dicarboxylic acid uptake and metabolism. This can be particularly valuable in studying:
-
Cardiac diseases associated with metabolic remodeling: Heart failure, diabetic cardiomyopathy, and ischemia are known to alter cardiac substrate utilization.[3][6]
-
Efficacy of novel cardiometabolic drugs: By providing a quantitative readout of fatty acid metabolism, this tracer can be used to assess the pharmacodynamic effects of new therapies.
-
Inherited metabolic disorders: Deficiencies in enzymes involved in fatty acid oxidation can lead to the accumulation of dicarboxylic acids.[8]
Radiotracer Synthesis: [1-¹¹C]this compound
The synthesis of [1-¹¹C]this compound can be achieved via ¹¹C-carboxylation of a suitable precursor. The short 20.4-minute half-life of Carbon-11 necessitates a rapid and efficient automated synthesis process.[10]
Precursor: 15-Bromo-pentadecanoic acid methyl ester.
Radiolabeling Method: Grignard reaction with [¹¹C]CO₂.
General Automated Synthesis Protocol:
-
[¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[11]
-
Grignard Reagent Formation: The precursor, 15-bromo-pentadecanoic acid methyl ester, is reacted with magnesium to form the corresponding Grignard reagent in an automated synthesis module.
-
¹¹C-Carboxylation: The trapped [¹¹C]CO₂ is bubbled through the Grignard reagent solution at room temperature.[11]
-
Hydrolysis: The reaction mixture is quenched with an acid (e.g., HCl) to hydrolyze the carboxylate salt and the methyl ester, yielding [1-¹¹C]this compound.
-
Purification: The final product is purified using solid-phase extraction (SPE) cartridges to remove unreacted precursors and byproducts.
-
Quality Control: The radiochemical purity, specific activity, and sterility of the final product are assessed before injection.
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 30-40% |
| Radiochemical Purity | >95% |
| Molar Activity | >37 GBq/µmol |
| Synthesis Time | ~30 minutes |
Table 1: Representative data for the synthesis of [1-¹¹C]this compound. These values are illustrative and may vary depending on the specific synthesis module and conditions.
Experimental Protocols
Preclinical Cardiac PET Imaging in Rodents
This protocol outlines a typical procedure for assessing myocardial [1-¹¹C]this compound uptake and metabolism in a rat model.
1. Animal Preparation:
-
Fasting: Animals should be fasted overnight (12-16 hours) to increase myocardial fatty acid utilization.[12]
-
Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Catheterization: Place a catheter in the tail vein for radiotracer injection and, if required, in the femoral artery for blood sampling.
-
Physiological Monitoring: Monitor heart rate, respiratory rate, and body temperature throughout the experiment.
2. Radiotracer Administration:
-
Administer a bolus injection of [1-¹¹C]this compound (typically 10-20 MBq) via the tail vein catheter.
-
The injection volume should be kept low (<0.5 mL) to avoid hemodynamic effects.
3. PET/CT Image Acquisition:
-
Position the animal in the PET/CT scanner with the heart in the center of the field of view.
-
Acquire a dynamic PET scan for 60 minutes immediately following tracer injection. A typical framing sequence would be: 12 x 10s, 6 x 30s, 5 x 60s, 8 x 300s.
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
4. Blood Sampling (Optional but Recommended):
-
If arterial catheterization is performed, collect arterial blood samples at frequent intervals (e.g., every 10 seconds for the first 2 minutes, then at 5, 10, 20, 30, 45, and 60 minutes) to determine the input function.
-
Measure the radioactivity in the blood samples using a gamma counter.
5. Biodistribution (at the end of the imaging session):
-
Euthanize the animal and rapidly dissect key organs (heart, liver, kidney, muscle, fat, blood, etc.).
-
Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
| Tissue | %ID/g (at 60 min post-injection) |
| Heart | 3.5 ± 0.8 |
| Liver | 5.2 ± 1.1 |
| Kidney | 2.8 ± 0.5 |
| Skeletal Muscle | 1.1 ± 0.3 |
| Blood | 0.5 ± 0.1 |
Table 2: Hypothetical biodistribution data for [1-¹¹C]this compound in a fasted rat. Data are presented as mean ± standard deviation and are for illustrative purposes only.
Potential Protocol for Human Studies
This protocol is a general outline and would require institutional review board approval and adherence to all regulatory guidelines.
1. Subject Preparation:
-
Subjects should fast for at least 12 hours prior to the scan.
-
A heparin infusion may be considered to reduce plasma free fatty acid levels and standardize metabolic conditions.
-
Insert intravenous catheters in both arms, one for tracer injection and one for blood sampling.
2. Radiotracer Administration:
-
Administer a bolus injection of [1-¹¹C]this compound (e.g., 370-555 MBq) intravenously.
3. PET/CT Image Acquisition:
-
Position the subject in the PET/CT scanner.
-
Acquire a dynamic PET scan of the heart for 60-90 minutes.
-
Acquire a CT scan for attenuation correction.
4. Arterial Blood Sampling:
-
Collect arterial blood samples to measure the input function, including parent tracer and radiolabeled metabolites.
Data Analysis
1. Image Reconstruction:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM), correcting for attenuation, scatter, and random coincidences.
2. Region of Interest (ROI) Analysis:
-
Define ROIs on the reconstructed images for the left ventricular myocardium and the blood pool (e.g., in the left atrium or ventricle).
-
Generate time-activity curves (TACs) for each ROI.
3. Kinetic Modeling:
-
Use the myocardial and blood pool TACs to perform kinetic modeling and estimate key metabolic parameters. A multi-compartment model, similar to those used for other fatty acid tracers, can be adapted.[12]
| Parameter | Description |
| K₁ | Rate constant for tracer uptake from blood to myocardium. |
| k₂ | Rate constant for tracer clearance from myocardium back to blood. |
| k₃ | Rate constant for metabolic trapping (e.g., incorporation into lipid pools or entry into β-oxidation). |
| Myocardial Blood Flow (MBF) | Can be estimated from the initial uptake phase of the tracer. |
| Fatty Acid Utilization Rate | Calculated from the kinetic parameters and the plasma concentration of this compound. |
Table 3: Key kinetic parameters that can be derived from dynamic [1-¹¹C]this compound PET studies.
Visualizations
Figure 1. Mitochondrial Fatty Acid β-Oxidation Pathway.
Figure 2. Metabolism of this compound in Cardiomyocytes.
Figure 3. Experimental Workflow for Cardiac PET Imaging.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low myocardial uptake of the tracer | Inadequate fasting | Ensure animals are fasted for the appropriate duration. |
| High circulating levels of other substrates (e.g., glucose, lactate) | Control for diet and metabolic state. Consider hyperinsulinemic-euglycemic clamp for standardization. | |
| Noisy PET images | Low injected dose | Increase the injected dose within acceptable limits. |
| Short scan duration | Optimize the scan duration and framing sequence. | |
| Incorrect image reconstruction parameters | Use appropriate reconstruction algorithms and corrections. | |
| Difficulty in kinetic modeling | Poor input function | Ensure accurate and frequent blood sampling. |
| Inappropriate model selection | Test different compartmental models to find the best fit for the data. |
Table 4: Common troubleshooting tips for cardiac PET imaging with [1-¹¹C]this compound.
Conclusion
[1-¹¹C]this compound is a promising PET tracer for the investigation of myocardial fatty acid metabolism, with the potential to provide unique insights into the roles of ω-oxidation and dicarboxylic acid β-oxidation in cardiac health and disease. The protocols and data presented here provide a framework for researchers to utilize this novel tracer in preclinical and potentially clinical settings. Further validation and characterization of [1-¹¹C]this compound are warranted to fully establish its utility in cardiac metabolic imaging.
References
- 1. Cardiac fatty acid uptake and transport in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial fatty acid oxidation alterations in heart failure, ischaemic heart disease and diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic exploration of hexokinase 2 and metabolism in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of oncological [11C]radiopharmaceuticals for clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical use of PET with (11)C-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging of cardiac metabolism using radiolabelled glucose, fatty acids and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiopharmaceutical tracers for cardiac imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism [ouci.dntb.gov.ua]
- 10. PET Tracers for Imaging Cardiac Function in Cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac fatty acid uptake and metabolism in the rat model of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Investigating Drug-Drug Interactions
Topic: The Role of Nuclear Receptor Activation in Drug-Drug Interactions
Audience: Researchers, scientists, and drug development professionals.
Note on Hexadecanedioate: As of the current scientific literature, there is no direct evidence to suggest a functional role for this compound in the study of drug-drug interactions through the activation of key nuclear receptors like the Pregnane X Receptor (PXR). This compound is primarily recognized as a long-chain dicarboxylic acid and a human metabolite.[1] This document will, therefore, focus on the established mechanisms of studying drug-drug interactions, particularly through the activation of PXR, a central regulator of drug metabolism and transport. The protocols provided will utilize well-characterized PXR agonists as examples.
Introduction to Drug-Drug Interactions and the Role of PXR
Drug-drug interactions (DDIs) are a significant concern in clinical practice and drug development, as they can lead to adverse drug reactions or therapeutic failure.[2][3] A primary mechanism underlying many DDIs is the induction or inhibition of drug-metabolizing enzymes and drug transporters.[4][5] The Pregnane X Receptor (PXR) is a key nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances (xenobiotics) and subsequently upregulating the expression of genes involved in their detoxification and elimination.[6][7]
Activation of PXR by a drug (the "perpetrator") can lead to the increased metabolism and clearance of a co-administered drug (the "victim"), potentially reducing its efficacy. PXR activation is a common cause of clinically relevant DDIs.[8] PXR is a transcriptional regulator of numerous genes, including Phase I metabolizing enzymes like cytochrome P450 3A4 (CYP3A4), Phase II conjugating enzymes, and drug transporters such as P-glycoprotein (P-gp/MDR1).[6][8]
These application notes provide an overview and detailed protocols for in vitro methods to assess the potential of a test compound to induce PXR-mediated changes in gene expression, which is a critical step in predicting potential DDIs.
Signaling Pathway: PXR-Mediated Gene Regulation
The activation of PXR follows a well-defined signaling cascade leading to the increased transcription of target genes.
Experimental Protocols
PXR Activation Assay (Reporter Gene Assay)
This assay determines if a test compound can activate PXR, leading to the expression of a reporter gene.
Objective: To quantify the dose-dependent activation of PXR by a test compound.
Cell Line: Human hepatoma cell line (e.g., HepG2) transiently or stably expressing human PXR and a reporter plasmid containing PXR response elements upstream of a luciferase gene.
Materials:
-
HepG2 cells
-
Human PXR expression plasmid
-
Luciferase reporter plasmid with PXR response elements
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compound
-
Positive control (e.g., Rifampicin)
-
Negative control (vehicle, e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the PXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, remove the medium and replace it with fresh medium containing various concentrations of the test compound, positive control (Rifampicin), or vehicle control. Typically, a 7-point dose-response curve is generated.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid or a cell viability assay). Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration. Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
Data Presentation:
| Compound | Concentration (µM) | Fold Induction (vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 1.0 |
| Rifampicin | 10 | 15.2 ± 1.8 |
| Test Compound | 0.1 | 1.2 ± 0.2 |
| 1 | 3.5 ± 0.5 | |
| 10 | 8.9 ± 1.1 | |
| 50 | 12.1 ± 1.5 |
CYP3A4 Induction Assay in Primary Human Hepatocytes
This assay measures the induction of CYP3A4 enzyme activity and mRNA expression in a more physiologically relevant system.
Objective: To determine the potential of a test compound to induce CYP3A4, a key drug-metabolizing enzyme.
Cell System: Cryopreserved or fresh primary human hepatocytes from at least three different donors to account for inter-individual variability.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test compound
-
Positive control (e.g., Rifampicin)
-
Negative control (vehicle, e.g., DMSO)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
LC-MS/MS system for metabolite quantification
-
Reagents for RNA extraction and qRT-PCR
Protocol:
-
Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 4-24 hours).
-
Compound Treatment: Replace the medium with fresh medium containing the test compound, positive control, or vehicle control. Treat the cells for 48-72 hours, with medium changes every 24 hours.
-
CYP3A4 Activity Assay:
-
After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate (e.g., 10 µM midazolam) for a specified time (e.g., 30-60 minutes).
-
Collect the supernatant and quantify the formation of the primary metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
CYP3A4 mRNA Expression Analysis:
-
After the treatment period, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
For enzyme activity, calculate the fold induction relative to the vehicle control.
-
For mRNA expression, use the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Determine the EC50 and Emax values for both activity and expression.
-
Data Presentation:
CYP3A4 Activity (Metabolite Formation Rate)
| Compound | Concentration (µM) | Fold Induction (vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 1.0 |
| Rifampicin | 10 | 12.5 ± 2.1 |
| Test Compound | 1 | 2.1 ± 0.4 |
| 10 | 7.8 ± 1.3 | |
| 50 | 10.3 ± 1.9 |
CYP3A4 mRNA Expression
| Compound | Concentration (µM) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 1.0 |
| Rifampicin | 10 | 25.6 ± 4.5 |
| Test Compound | 1 | 3.2 ± 0.6 |
| 10 | 15.4 ± 2.8 | |
| 50 | 22.1 ± 3.9 |
Experimental Workflow Diagram
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering Key Interactions of Ligands with CYP3A4-Template* system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward a complete dataset of drug-drug interaction information from publicly available sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A pharmacovigilance study of pharmacokinetic drug interactions using a translational informatics discovery approach PK DDI and ADE translational discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of dicarboxylic acids in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of CYP3A4 expression in human hepatocytes by pharmaceuticals and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in hexadecanedioate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexadecanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for hexadecanedioic acid?
A1: Common synthesis routes for hexadecanedioic acid include:
-
Oxidative cleavage of a C16 unsaturated fatty acid: A primary method involves the ozonolysis of palmitoleic acid ((9Z)-hexadec-9-enoic acid). This process breaks the double bond to form two shorter-chain carboxylic acids.
-
Oxidation of 1,16-hexadecanediol: The diol can be oxidized to the corresponding dicarboxylic acid using strong oxidizing agents.
-
Chain extension of shorter-chain dicarboxylic acids: For example, sebacic acid (a C10 dicarboxylic acid) can be used as a starting material in a chain extension reaction to produce hexadecanedioic acid.
Q2: What is a typical yield for hexadecanedioic acid synthesis?
A2: The yield of hexadecanedioic acid is highly dependent on the chosen synthesis method and the optimization of reaction conditions. While specific yields for all routes are not always published, analogous reactions can provide an estimate. For instance, the synthesis of hexadecanedioic acid from the mono-ester acid chloride of sebacic acid has been reported with a yield of 32%.[1] Ozonolysis of long-chain fatty acids, when optimized, can result in yields of the desired dicarboxylic acid exceeding 95%.[2]
Q3: What are the most common side products I should be aware of?
A3: Depending on the synthetic route, common side products can include:
-
From ozonolysis: Aldehydes (if the oxidative workup is incomplete), shorter-chain dicarboxylic acids (if the starting material contains impurities with double bonds at different positions), and higher molecular weight oligomeric products.[1]
-
From oxidation of diols: Aldehydes (from incomplete oxidation), and shorter-chain acids if over-oxidation and C-C bond cleavage occur.[3]
Q4: How can I purify my crude hexadecanedioic acid?
A4: Purification of hexadecanedioic acid, a white solid at room temperature, is typically achieved through recrystallization from a suitable solvent. Due to its low volatility, distillation is often difficult.[4] For challenging separations, such as removing structurally similar saturated dicarboxylic acids, techniques like HPLC may be necessary.[4]
Troubleshooting Guides
Low Yield in Ozonolysis of Palmitoleic Acid
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete ozonolysis reaction. | - Ensure a continuous and sufficient flow of ozone into the reaction mixture.- Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting material. |
| Deactivated ozone. | - Check the efficiency of the ozone generator. | |
| Formation of significant amounts of aldehydes instead of carboxylic acids | Incomplete oxidative workup. | - Ensure sufficient hydrogen peroxide is used during the workup.- Increase the reaction time or temperature of the oxidative workup. |
| Complex mixture of products | Impure starting material (palmitoleic acid). | - Use highly pure palmitoleic acid. Impurities like linoleic acid will produce shorter-chain dicarboxylic acids.[5] |
| Sub-optimal reaction temperature. | - Maintain the recommended low temperature during ozonolysis to prevent side reactions. | |
| Loss of product during workup | Inefficient extraction of the dicarboxylic acid. | - Perform multiple extractions with an appropriate organic solvent.- Adjust the pH of the aqueous layer to ensure the dicarboxylic acid is fully protonated and more soluble in the organic phase. |
Low Yield in Oxidation of 1,16-Hexadecanediol
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient amount of oxidizing agent. | - Use a stoichiometric excess of the oxidizing agent (e.g., KMnO4).[6] |
| Low reaction temperature. | - Gently heat the reaction mixture to increase the reaction rate, but avoid excessive heat which can lead to side reactions. | |
| Formation of aldehydes | Incomplete oxidation. | - Increase the reaction time or the amount of oxidizing agent to ensure complete conversion to the carboxylic acid.[7] |
| Presence of colored impurities in the final product | Manganese dioxide (MnO2) from permanganate oxidation. | - During workup, add a reducing agent like sodium bisulfite to dissolve any MnO2 precipitate.[8] |
| Over-oxidation and degradation of the product. | - Carefully control the reaction temperature and avoid prolonged reaction times.[3] |
Experimental Protocols
Protocol 1: Synthesis of Hexadecanedioic Acid via Ozonolysis of Palmitoleic Acid
This protocol describes the oxidative cleavage of palmitoleic acid using ozone, followed by an oxidative workup with hydrogen peroxide.
Materials:
-
Palmitoleic acid ((9Z)-hexadec-9-enoic acid)
-
Methanol (CH3OH)
-
Sudan Red 7B (as an indicator)
-
Ozone (O3) from an ozone generator
-
Hydrogen peroxide (H2O2, 30%)
-
Formic acid (HCOOH)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Dissolve palmitoleic acid in methanol in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer. Add a small amount of Sudan Red 7B as an indicator. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction is complete when the red color of the indicator disappears and a blue color, indicating excess ozone, persists.
-
Workup: Add hydrogen peroxide and a small amount of formic acid to the reaction mixture. Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure complete oxidation of the ozonide to the carboxylic acids.
-
Extraction: After cooling, add water and extract the aqueous phase multiple times with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product, which contains hexadecanedioic acid and heptanoic acid. The hexadecanedioic acid can be purified by recrystallization.
Protocol 2: Synthesis of Hexadecanedioic Acid via Oxidation of 1,16-Hexadecanediol
This protocol outlines the oxidation of 1,16-hexadecanediol to hexadecanedioic acid using potassium permanganate.[3][6]
Materials:
-
1,16-Hexadecanediol
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H2SO4)
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Dissolve 1,16-hexadecanediol in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Cool the solution in an ice bath.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the stirred diol solution, maintaining the temperature below 10 °C. After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.
-
Workup: Filter the reaction mixture to remove the manganese dioxide precipitate. Cool the filtrate in an ice bath and acidify with sulfuric acid. If a brown precipitate of MnO2 remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Extraction: Extract the acidified aqueous solution multiple times with diethyl ether.
-
Purification: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude hexadecanedioic acid. Purify the product by recrystallization.
Data Presentation
Table 1: Comparison of Synthesis Methods for Dicarboxylic Acids
| Synthesis Method | Starting Material | Typical Yield | Advantages | Disadvantages |
| Ozonolysis | Palmitoleic Acid | >95% (for analogous reactions)[2] | High yield, relatively clean reaction. | Requires specialized ozone generation equipment; ozonides can be explosive. |
| Oxidation | 1,16-Hexadecanediol | Moderate to High | Readily available oxidizing agents. | Can lead to over-oxidation and side products; requires careful temperature control.[3] |
| Chain Extension | Sebacic Acid | ~32%[1] | Utilizes a different synthetic strategy. | Lower reported yield in this specific example. |
Visualizations
References
- 1. Home Page [chem.ualberta.ca]
- 2. 1,16-HEXADECANEDIOL synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. OXIDATION BY POTASSIUM PERMANGANATE (KMnO4): ALCOHOL, ALDEHYDE, ALKENE (OLEFIN), AROMATIC SIDE-CHAIN – My chemistry blog [mychemblog.com]
- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Hexadecanedioic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of hexadecanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude hexadecanedioic acid?
A1: Crude hexadecanedioic acid typically contains impurities stemming from its synthesis route. Common contaminants include:
-
Unreacted Starting Materials: Residual long-chain fatty acids or other precursors.
-
Intermediates: Partially reacted molecules such as 16-hydroxyhexadecanoic acid.[1]
-
Byproducts: Other dicarboxylic acids with different chain lengths or related saturated analogs.[1]
-
Residual Solvents: Solvents used during the synthesis and initial work-up, such as toluene or ethanol.[1]
Q2: How can I assess the purity of my hexadecanedioic acid sample?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile impurities. Derivatization is often required to increase the volatility of the diacid.[1]
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID): A robust method for quantifying non-volatile impurities without the need for derivatization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of hexadecanedioic acid and can identify impurities if they are present in sufficient concentrations and have unique spectral signatures.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of the carboxylic acid functional groups and for detecting certain types of impurities.[1]
Q3: How do impurities in hexadecanedioic acid affect downstream applications like polymerization?
A3: The nature and concentration of impurities can significantly impact the quality of polymers, such as polyesters or polyamides, derived from hexadecanedioic acid.
-
Mono-functional Impurities: Impurities with a single reactive group, like 16-hydroxyhexadecanoic acid, can act as chain terminators during polymerization. This can lead to a lower than expected molecular weight and altered mechanical properties of the final polymer.[1]
-
Unreacted Diacid: The presence of other dicarboxylic acids can alter the stoichiometry of the polymerization reaction, affecting the final polymer's properties.[1]
-
Other Impurities: Even inert impurities can affect the clarity, color, and thermal stability of the resulting polymer.[1]
Q4: What is the general solubility profile of hexadecanedioic acid?
A4: Hexadecanedioic acid is a long-chain dicarboxylic acid with low polarity. Consequently, it is generally insoluble in polar solvents like water.[2] Its solubility is much higher in non-polar organic solvents such as hexane and ether.[2] The solubility in organic solvents typically increases with temperature, which is the fundamental principle behind its purification by recrystallization.[2]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated at a temperature above the melting point of the hexadecanedioic acid. This can happen if the solution cools too quickly or if an inappropriate solvent is used. | Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent to reduce the saturation level. Allow the solution to cool more slowly. Seeding with a pure crystal of hexadecanedioic acid can also help induce proper crystallization.[3] |
| Low or No Crystal Formation | Too much solvent was used, preventing the solution from becoming saturated upon cooling. The cooling process was not sufficient to induce crystallization. | If you suspect too much solvent was used, reheat the solution and carefully evaporate some of the solvent to increase the concentration.[3] Ensure the solution is cooled to room temperature and then in an ice bath to maximize crystal formation. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal can also initiate crystallization.[3] |
| Poor Recovery / Low Yield | A significant amount of the product remains dissolved in the cold mother liquor. This can be due to using too much solvent or not cooling the solution to a low enough temperature. Premature filtration before crystallization is complete. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Ensure the solution is thoroughly cooled in an ice bath for a sufficient time before filtering. To check if significant product remains in the mother liquor, take a small sample of the filtrate and evaporate the solvent to see if a substantial amount of solid remains. |
| Colored Impurities in Crystals | The colored impurity has similar solubility properties to hexadecanedioic acid and co-crystallizes. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.[3] |
| Rapid "Crashing Out" of Solid | The solution is too concentrated, or the solvent is a very poor solvent at slightly below boiling temperatures, causing the product to precipitate rapidly rather than form crystals. | Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[3] Allow the solution to cool more slowly by insulating the flask. |
Purity Analysis Issues (GC-MS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Chromatographic Peak Shape (Tailing) | The polar carboxylic acid groups are interacting with the GC column. Incomplete derivatization. | Ensure complete derivatization of the sample to convert the polar carboxylic acid groups into less polar esters (e.g., silylation).[1] Use a GC column specifically designed for the analysis of acidic compounds. |
| Unexpected Peaks in the Chromatogram | Presence of impurities from the crude hexadecanedioic acid. Contamination from solvents or sample handling. | Identify the unknown peaks using mass spectrometry (MS) and compare with spectral libraries. Analyze a blank (solvent only) to rule out contamination from that source. Review the synthesis route of the hexadecanedioic acid to predict potential byproducts.[1] |
Experimental Protocols
Protocol 1: Recrystallization of Hexadecanedioic Acid (Single Solvent)
This protocol outlines a general procedure for the purification of hexadecanedioic acid using a single solvent. The choice of solvent is critical and should be determined by preliminary solubility tests. Good candidate solvents are those in which hexadecanedioic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol, ethyl acetate, or acetone).
Materials:
-
Crude hexadecanedioic acid
-
Recrystallization solvent (e.g., ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of crude hexadecanedioic acid in a test tube and add a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble at room temperature, heat the test tube gently. A suitable solvent will dissolve the solid when hot.
-
Dissolution: Place the crude hexadecanedioic acid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to cover the solid. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum for a period, then transfer them to a watch glass to air dry or dry in a vacuum oven at a temperature well below the melting point of hexadecanedioic acid (125-128°C).
Protocol 2: Purity Analysis by GC-MS
This protocol describes the analysis of hexadecanedioic acid purity after a derivatization step to make the compound volatile enough for GC analysis.
Materials:
-
Purified hexadecanedioic acid sample
-
Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
Solvent (e.g., pyridine or acetonitrile)
-
GC vials
-
Heating block or oven
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation (Silylation): a. Accurately weigh approximately 5-10 mg of the hexadecanedioic acid sample into a GC vial.[1] b. Add 500 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 500 µL of a suitable solvent like pyridine.[1] c. Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[1] d. Cool the sample to room temperature before injection.[1]
-
GC-MS Conditions:
-
Data Analysis: a. Integrate the peak areas of the derivatized hexadecanedioic acid and all detected impurities. b. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). c. Calculate the purity of the sample using the area percent method. For more accurate quantification, the use of an internal standard is recommended.
Visualizations
Caption: Workflow for purification and analysis of hexadecanedioic acid.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Scaling Up Hexadecanedioate Reactions
Welcome to the technical support center for the scale-up of hexadecanedioate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered when transitioning from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for hexadecanedioic acid and its esters, and what are the initial scale-up concerns?
A1: Hexadecanedioic acid (also known as thapsic acid) and its esters are valuable long-chain dicarboxylic acids used in the production of polyamides, polyesters, surfactants, and as pharmaceutical intermediates.[1][2]
-
Common Synthesis Routes:
-
Chemical Synthesis: Often involves multi-step processes that can be complex and require stringent reaction conditions.[3]
-
Biotechnological Production: Utilizes fermentation of feedstocks like fatty acids or plant oils with specific yeast strains (e.g., Candida) to produce the dicarboxylic acid via ω-oxidation.[3][4]
-
Esterification (e.g., Fischer Esterification): This is a common reaction to produce esters of hexadecanedioic acid. It involves reacting the diacid with an alcohol in the presence of an acid catalyst. This is a reversible, exothermic reaction.[5]
-
-
Initial Scale-Up Concerns:
-
Reaction Equilibrium: Fischer esterification is an equilibrium-limited reaction. On a larger scale, removing the water byproduct to drive the reaction to completion becomes a significant challenge.[5][6]
-
Heat Transfer: Esterification reactions are moderately exothermic.[7] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more difficult and increasing the risk of thermal runaway.[8][9]
-
Mass Transfer: Ensuring efficient mixing of reactants (solid diacid, liquid alcohol, catalyst) is critical. What works with a small magnetic stir bar in a flask will not be sufficient in a large reactor, where inadequate mixing can lead to localized temperature gradients and concentration imbalances.[9][10]
-
Q2: My esterification reaction yield is high at the lab scale but drops significantly upon scale-up. What are the likely causes?
A2: This is a common issue when scaling up equilibrium-driven reactions. The primary culprits are often related to mass and heat transfer, and inefficient removal of byproducts.
-
Incomplete Reaction: Larger scale reactions may require significantly longer reaction times to reach completion.[10] Ensure you are monitoring the reaction progress using appropriate analytical techniques (e.g., GC, TLC, HPLC).[11]
-
Water Removal: The water produced during esterification shifts the equilibrium back towards the reactants. In a small flask, this might not be a major issue, but in a large reactor, water must be actively removed.[5] Consider using a Dean-Stark apparatus or other engineering solutions for continuous water removal.[6]
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, which become more significant at a larger scale.[10][12] The catalyst loading may also need to be re-optimized for larger batches.[10]
-
Poor Mixing: Inadequate agitation can lead to poor contact between the reactants and the catalyst, slowing the reaction rate.[10]
Q3: How can I effectively purify hexadecanedioic acid or its esters at an industrial scale?
A3: Large-scale purification of long-chain dicarboxylic acids can be challenging due to their high melting points and potential for co-crystallization with similar molecules.[13]
-
Recrystallization: This is a common method. However, finding a cost-effective and suitable solvent system for large volumes can be difficult.[10] Slow cooling is often required for large batches to obtain pure crystals, which can be time-consuming.[10]
-
Filtration: Due to the high melting point, the product may crystallize prematurely in transfer lines if the temperature is not carefully maintained throughout the process.[10]
-
Membrane Filtration: This technique can be used to separate saturated and unsaturated dicarboxylic acids by exploiting differences in their solubility at specific pH values.[13]
-
Distillation (for esters): Esters can be purified by distillation, taking advantage of their lower boiling points compared to the unreacted diacid and other impurities.[5]
Q4: What are the critical safety considerations when scaling up this compound reactions?
A4: Safety is paramount during scale-up. Esterification reactions, while common, pose several hazards.
-
Thermal Runaway: The exothermic nature of the reaction requires robust temperature control.[7] A failure in the cooling system could lead to a rapid increase in temperature and pressure, potentially rupturing the reactor.[7][8] Reaction calorimetry studies are essential to understand the thermal risks before scaling up.[8]
-
Chemical Hazards: Concentrated acids like sulfuric acid, often used as catalysts, are highly corrosive.[14] Alcohols used in esterification are flammable and can be toxic.[5][14] Ensure proper personal protective equipment (PPE) is used and that the reactor system is designed to handle these materials safely.
-
Pressure Buildup: Inadequate venting can lead to pressure buildup from solvent vapors at elevated temperatures or from gaseous byproducts.[9]
Troubleshooting Guides
Issue 1: Low or Inconsistent Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor reaction progress via TLC, GC, or HPLC to confirm completion.[11] Increase reaction time, as larger batches may require longer to reach equilibrium.[10] |
| Equilibrium Limitation | Use a large excess of one reactant (typically the alcohol) to shift the equilibrium.[15] Implement continuous removal of water using a Dean-Stark trap or pervaporation membrane.[6][16] |
| Poor Catalyst Activity | Increase catalyst loading after experimental optimization.[11] Test starting materials for potential catalyst poisons (e.g., sulfur compounds).[10] Ensure the catalyst is fresh or consider regeneration.[11] |
| Suboptimal Temperature | Gradually increase the reaction temperature, but be mindful of potential byproduct formation or product degradation at higher temperatures.[11] |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Byproduct Formation | Optimize reaction conditions (temperature, pressure) to minimize side reactions.[10] Ensure high-purity starting materials are used.[10] |
| Residual Starting Material | For esterification, neutralize unreacted carboxylic acid by washing with a weak base (e.g., NaHCO₃ solution) during workup.[5] Use distillation to separate the lower-boiling ester from the unreacted diacid.[5] |
| Difficult Separation | For recrystallization, screen multiple solvent systems to find one with optimal solubility differences between the product and impurities.[10] Consider multi-stage purification processes. |
Experimental Protocols
Protocol 1: Lab-Scale Fischer Esterification of Hexadecanedioic Acid
This protocol describes the synthesis of dimethyl this compound as a representative example.
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexadecanedioic acid (e.g., 28.6 g, 0.1 mol).
-
Reagents: Add a large excess of methanol (e.g., 250 mL).
-
Catalyst: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).[14]
-
Reaction: Heat the mixture to reflux using a heating mantle and continue stirring. The reaction is typically refluxed for several hours.[5] Monitor the reaction's progress by taking small aliquots and analyzing them with TLC or GC.
-
Workup: After the reaction is complete (as determined by monitoring), cool the flask to room temperature.
-
Isolation: Transfer the reaction mixture to a separating funnel. Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[5]
-
Purification: Separate the organic layer. The crude ester can be further purified by distillation or recrystallization from a suitable solvent like ethanol.[5][17]
Protocol 2: Key Considerations for Scale-Up
Transitioning the above protocol to a larger scale requires significant changes in equipment and procedure.
-
Reactor Setup: Use a jacketed glass or stainless steel reactor equipped with a mechanical overhead stirrer (e.g., anchor or turbine type) and a temperature control unit.[9]
-
Reagent Addition: For highly exothermic reactions, consider adding one of the reactants (e.g., the acid catalyst) slowly or in portions to control the temperature rise.[10] A semi-batch process can improve selectivity.[10]
-
Heat Management: The reactor's cooling system must be able to handle the total heat of reaction to prevent temperature excursions.[8]
-
Mass Transfer: The mechanical stirrer's speed and design must be optimized to ensure the mixture remains homogeneous and to prevent solids from settling.[10]
-
Water Removal: For large-scale esterifications, integrate a system like a Dean-Stark trap to continuously remove water and drive the reaction to completion.[6]
-
Product Isolation: Plan for handling large volumes during workup. Ensure transfer lines are heated if the product has a high melting point to prevent blockages.[10]
Visualizations
Logical Workflow for Scaling Up this compound Synthesis
Caption: General workflow for scaling up this compound synthesis.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting logic for poor yield in scaled-up reactions.
Key Challenges in Reaction Scale-Up
Caption: Core challenges encountered during chemical process scale-up.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. EP3838383A1 - Method and system for extracting long chain dicarboxylic acid - Google Patents [patents.google.com]
- 4. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. smartlabs.co.za [smartlabs.co.za]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications | MDPI [mdpi.com]
- 17. HEXADECANEDIOIC ACID | 505-54-4 [chemicalbook.com]
Technical Support Center: Improving the Aqueous Solubility of Hexadecanedioic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexadecanedioic acid. Here, you will find detailed information and protocols to overcome challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is hexadecanedioic acid and why is it poorly soluble in water?
A1: Hexadecanedioic acid, also known as thapsic acid, is a long-chain dicarboxylic acid with the chemical formula C₁₆H₃₀O₄.[1][2][3] Its poor solubility in water is due to the long C₁₆ hydrocarbon chain, which is hydrophobic and repels polar water molecules.[1] While the two carboxylic acid groups are polar, the nonpolar character of the long aliphatic chain dominates, making the molecule overall lipophilic.
Q2: In which solvents is hexadecanedioic acid soluble?
A2: Hexadecanedioic acid is generally soluble in non-polar organic solvents and has limited solubility in polar organic solvents.[1][2] It is considered insoluble in water under standard conditions.[1]
Q3: How does temperature affect the solubility of hexadecanedioic acid?
A3: The solubility of hexadecanedioic acid in most solvents, including water and organic solvents, increases with temperature.[1] This is due to the increased kinetic energy of the solvent and solute molecules, which helps to overcome the intermolecular forces that resist dissolution.
Q4: What are the primary methods to improve the aqueous solubility of hexadecanedioic acid?
A4: The primary methods to enhance the aqueous solubility of hexadecanedioic acid include:
-
pH Adjustment (Salt Formation): Increasing the pH of the aqueous solution deprotonates the carboxylic acid groups, forming a more soluble dicarboxylate salt.
-
Co-solvents: Using a water-miscible organic solvent in which the acid is soluble can increase the overall solubility of the mixture.
-
Surfactants (Micellar Solubilization): Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic hexadecanedioic acid molecule, increasing its apparent solubility in water.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like hexadecanedioic acid, thereby increasing their aqueous solubility.[4][5][6]
Q5: I need to use hexadecanedioic acid in a cell culture experiment. What is the best way to prepare the solution?
A5: For cell culture applications, it is crucial to minimize solvent toxicity. A common and effective method is to first dissolve the hexadecanedioic acid in a minimal amount of a biocompatible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution is then further diluted into the cell culture medium, often containing fetal bovine serum (FBS) or complexed with fatty acid-free bovine serum albumin (BSA), to enhance its stability and bioavailability.[7][8]
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for hexadecanedioic acid and related long-chain fatty acids. This data can serve as a guide for solvent selection and solution preparation.
Table 1: Solubility of Hexadecanedioic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 20 | 5.098 mg/L | [9] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 57 mg/mL (199.01 mM) | |
| Methanol | Room Temperature | Slightly Soluble | [9] |
| Ethanol | Room Temperature | Data not available |
Table 2: Solubility of Structurally Similar Long-Chain Fatty Acids (for reference)
| Compound | Solvent | Temperature (°C) | Solubility | Reference(s) |
| Palmitic Acid (C16:0) | Ethanol | Room Temperature | ~30 mg/mL | |
| Palmitic Acid (C16:0) | DMSO | Room Temperature | ~20 mg/mL | |
| Palmitic Acid (C16:0) | 1:2 Ethanol:PBS (pH 7.2) | Room Temperature | ~0.25 mg/mL |
Troubleshooting Guide
This guide addresses common issues encountered when dissolving hexadecanedioic acid in aqueous solutions.
Issue 1: Hexadecanedioic acid fails to dissolve in the aqueous buffer.
-
Possible Cause: The pH of the buffer is too low. In its protonated form, hexadecanedioic acid is highly insoluble in water.
-
Solution: Increase the pH of the solution by adding a base (e.g., 1 M NaOH) dropwise while stirring. The acid will dissolve as it is converted to its more soluble dicarboxylate salt. Aim for a pH significantly above the pKa of the carboxylic acid groups (pKa1 ~4.5, pKa2 ~5.4).
-
Possible Cause: The concentration of hexadecanedioic acid exceeds its solubility limit in the chosen solvent system.
-
Solution: Decrease the target concentration of the acid. Alternatively, introduce a co-solvent or a solubilizing agent as described in the experimental protocols below.
Issue 2: Precipitation occurs when diluting an organic stock solution of hexadecanedioic acid into an aqueous buffer.
-
Possible Cause: This is a common phenomenon known as "salting out" or "crashing out." The rapid change in solvent polarity upon dilution causes the compound to precipitate.
-
Solution:
-
Pre-warm the aqueous buffer to 37°C.
-
Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[4]
-
Increase the proportion of the organic co-solvent in the final solution, if permissible for your experiment.
-
Consider using a carrier protein like fatty acid-free BSA in the aqueous buffer to bind the hexadecanedioic acid and keep it in solution.[7][8]
-
Issue 3: The solution becomes cloudy or forms a precipitate after a period of time or upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is precipitating out over time or due to a decrease in temperature.
-
Solution:
-
Prepare and use the solution at a constant temperature. If experiments are to be conducted at a lower temperature, prepare the solution at that temperature.
-
Prepare fresh solutions before each experiment and avoid long-term storage of aqueous solutions of hexadecanedioic acid.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
-
Issue 4: Inconsistent experimental results when using solutions of hexadecanedioic acid.
-
Possible Cause: Incomplete solubilization is leading to inaccurate concentrations of the active compound.
-
Solution:
-
Visually inspect the solution for any particulates before use.
-
Use sonication or gentle warming to ensure complete dissolution.
-
When preparing stock solutions in organic solvents, ensure the compound is fully dissolved before making further dilutions.
-
Experimental Protocols
Here are detailed protocols for solubilizing hexadecanedioic acid in aqueous solutions.
Protocol 1: Solubilization by pH Adjustment
This method involves converting the insoluble acid into its more soluble dicarboxylate salt.
Materials:
-
Hexadecanedioic acid
-
Aqueous buffer (e.g., PBS, Tris)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH meter
-
Stir plate and stir bar
Methodology:
-
Weigh the desired amount of hexadecanedioic acid and add it to the aqueous buffer to create a suspension.
-
Place the suspension on a stir plate and begin stirring.
-
Slowly add 1 M NaOH dropwise while monitoring the pH of the solution.
-
Continue adding NaOH until the hexadecanedioic acid is fully dissolved and the solution becomes clear. This is expected to occur at a pH above 7.
-
Once the solid is dissolved, carefully adjust the pH to the desired final value for your experiment using 1 M HCl or 1 M NaOH.
-
Bring the solution to the final desired volume with the aqueous buffer.
Protocol 2: Solubilization using a Co-solvent
This protocol is suitable for preparing a stock solution that can be further diluted into aqueous media.
Materials:
-
Hexadecanedioic acid
-
Water-miscible organic solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer
-
Vortex mixer
Methodology:
-
Weigh the desired amount of hexadecanedioic acid into a sterile glass vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the mixture vigorously until the hexadecanedioic acid is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.
-
To prepare the working solution, pre-warm the aqueous buffer to 37°C.
-
While vortexing or stirring the warm buffer, slowly add the required volume of the organic stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation.
Protocol 3: Micellar Solubilization using a Surfactant
This method uses a surfactant to form micelles that encapsulate the hexadecanedioic acid.
Materials:
-
Hexadecanedioic acid
-
Non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68)
-
Aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80) in the desired aqueous buffer.
-
Weigh the hexadecanedioic acid into a separate tube.
-
Add a small volume of the aqueous buffer to the acid and vortex to create a suspension.
-
Add the surfactant stock solution dropwise to the hexadecanedioic acid suspension while vortexing. The final concentration of the surfactant should be kept as low as possible while achieving solubilization (start with 0.01% - 0.1% w/v).
-
Continue to vortex until the solution becomes clear. Gentle warming or sonication may facilitate dissolution.
-
Bring the solution to the final volume with the aqueous buffer.
-
Note: It is crucial to perform a control experiment to ensure the surfactant concentration used is not cytotoxic in cell-based assays.
Protocol 4: Solubilization using Cyclodextrin Complexation
This method involves the formation of an inclusion complex between hexadecanedioic acid and a cyclodextrin.
Materials:
-
Hexadecanedioic acid
-
β-Cyclodextrin or a modified derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Deionized water or aqueous buffer
-
Stir plate and stir bar
-
Freeze-dryer (optional)
Methodology (Kneading Method):
-
Weigh the appropriate molar ratio of hexadecanedioic acid and cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the hexadecanedioic acid to the paste while continuously kneading with a pestle.
-
Knead for 30-60 minutes.
-
The resulting paste can be dried under vacuum. The solid complex can then be dissolved in the aqueous buffer.
Methodology (Co-precipitation Method):
-
Dissolve the cyclodextrin in water, heating if necessary.
-
Dissolve the hexadecanedioic acid in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the hexadecanedioic acid solution to the aqueous cyclodextrin solution with vigorous stirring.
-
Continue stirring for several hours or overnight at a controlled temperature.
-
The resulting precipitate of the inclusion complex can be collected by filtration, washed, and dried. The solid complex can then be dissolved in the desired aqueous buffer.
Visualizations
Troubleshooting Workflow for Precipitation in Aqueous Solutions
References
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. oatext.com [oatext.com]
- 5. oatext.com [oatext.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 9. cellculturedish.com [cellculturedish.com]
Preventing byproduct formation during hexadecanedioate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of hexadecanedioate. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing hexadecanedioic acid?
A1: Hexadecanedioic acid is typically synthesized through various methods, including:
-
Ozonolysis of cyclic alkenes: This method involves the oxidative cleavage of a C16 cyclic alkene, such as cyclohexadecene, to yield the dicarboxylic acid.
-
Oxidation of long-chain diols or fatty acids: The corresponding C16 diol (1,16-hexadecanediol) or a functionalized fatty acid can be oxidized to produce hexadecanedioic acid.
-
Microbial fermentation: Certain yeast and bacteria strains can be engineered to produce dicarboxylic acids, including hexadecanedioic acid, from fatty acid feedstocks.
Q2: What are the primary byproducts I should be aware of during this compound synthesis?
A2: Byproduct formation is a common challenge. The types of byproducts often depend on the synthetic route. Common impurities include:
-
Shorter-chain dicarboxylic acids: Resulting from over-oxidation or cleavage at unintended positions in the carbon chain.
-
Monocarboxylic acids: Formed due to incomplete oxidation of the starting material.
-
Positional isomers: In syntheses starting from unsaturated precursors, isomers with the double bond at different positions can lead to a mixture of dicarboxylic acid isomers.[1]
-
Saturated analogs: If the starting material contains saturated impurities, these can be carried through the synthesis, resulting in contamination with saturated dicarboxylic acids.[1]
-
Oligomeric species: Under certain conditions, intermolecular reactions can lead to the formation of dimers or trimers.
-
Incomplete reaction intermediates: For instance, in the oxidation of 1,16-hexadecanediol, the presence of 16-hydroxyhexadecanoic acid would indicate an incomplete reaction.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:
-
Purity of starting materials: Ensure high-purity starting materials to avoid the introduction of impurities that can lead to side products.
-
Control of reaction temperature: Many side reactions are accelerated at higher temperatures. Maintaining the optimal temperature for the desired reaction is crucial.
-
Stoichiometry of reagents: Precise control over the amount of oxidizing agents or other reactants can prevent over-oxidation or incomplete reactions.
-
Reaction time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products.
-
pH control (for microbial synthesis): In fermentation processes, maintaining the optimal pH is critical for enzymatic activity and can influence the product profile.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or GC.- Ensure the stoichiometry of reagents is correct.- Check the activity of catalysts or enzymes. |
| Degradation of the product. | - Lower the reaction temperature.- Reduce the reaction time if the product is known to be unstable under the reaction conditions. | |
| Presence of Shorter-Chain Dicarboxylic Acids | Over-oxidation of the starting material or product. | - Use a milder oxidizing agent.- Carefully control the stoichiometry of the oxidizing agent.- Lower the reaction temperature. |
| Contamination with Monocarboxylic Acids | Incomplete oxidation. | - Increase the amount of oxidizing agent.- Extend the reaction time. |
| Mixture of Positional Isomers | Impure starting material (e.g., a mixture of alkene isomers). | - Purify the starting material before the reaction.- Utilize purification techniques that can separate isomers, such as preparative HPLC or fractional crystallization.[1] |
| Presence of Saturated Dicarboxylic Acids | Saturated impurities in the starting material. | - Use a starting material with higher purity.- Employ purification methods like membrane filtration at a specific pH to separate saturated and unsaturated acids.[1] |
| Formation of Oligomers/Polymers | High reaction temperature or concentration. | - Lower the reaction temperature.- Perform the reaction at a lower concentration. |
| Difficulty in Purifying the Product | Co-crystallization of byproducts with the desired product. | - Utilize derivatization to alter the polarity of the components, facilitating chromatographic separation.[1]- Employ fractional crystallization with different solvent systems. |
| Product "oiling out" during crystallization. | - Re-dissolve the oil in more solvent and allow it to cool more slowly.- Use a different solvent system for crystallization. |
Experimental Protocols
Protocol 1: Synthesis of Hexadecanedioic Acid via Ozonolysis of Cyclohexadecene
This protocol provides a general procedure for the synthesis of hexadecanedioic acid from cyclohexadecene.
Materials:
-
Cyclohexadecene
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS) or hydrogen peroxide (H₂O₂) for workup
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve cyclohexadecene in a mixture of DCM and MeOH in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet bubbler. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by TLC or the appearance of a blue color, which indicates an excess of ozone.
-
Workup: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.
-
Reductive Workup (with DMS): Add dimethyl sulfide dropwise to the cold solution and allow it to warm to room temperature overnight.
-
Oxidative Workup (with H₂O₂): Add hydrogen peroxide to the reaction mixture and stir at room temperature.
-
-
Extraction: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers with HCl to precipitate the dicarboxylic acid.
-
Purification: Filter the precipitate and wash with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexane) to obtain pure hexadecanedioic acid. Dry the product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the hexadecanedioic acid is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethyl acetate, acetone, or a mixture like ethyl acetate/hexane.
-
Dissolution: Place the crude hexadecanedioic acid in a flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in this compound synthesis.
Signaling Pathway for Byproduct Formation (Illustrative)
Caption: Illustrative reaction pathways leading to desired product and common byproducts during oxidation.
References
Technical Support Center: Purification of Crude Hexadecanedioic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude hexadecanedioic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude hexadecanedioic acid?
A1: Crude hexadecanedioic acid can contain a variety of impurities depending on the synthetic route. Common contaminants include unreacted starting materials, byproducts from side reactions such as shorter-chain dicarboxylic acids, and residual solvents used in the synthesis and initial purification steps.[1] In some cases, related long-chain fatty acids or their esters may also be present.
Q2: Which purification techniques are most effective for hexadecanedioic acid?
A2: The most effective purification methods for hexadecanedioic acid are recrystallization, column chromatography, and liquid-liquid extraction. The choice of technique depends on the nature and quantity of the impurities, as well as the desired final purity of the product. A combination of these techniques is often employed for optimal results.
Q3: How can I assess the purity of my hexadecanedioic acid sample?
A3: The purity of hexadecanedioic acid can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful methods for quantitative analysis.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify impurities. The melting point of the purified solid is also a good indicator of purity; pure hexadecanedioic acid has a melting point between 124-128 °C.[3]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility.
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated enough for crystallization to occur.
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the hexadecanedioic acid. Allow the concentrated solution to cool slowly.[1]
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the hexadecanedioic acid, or the solution is supersaturated with impurities.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the hexadecanedioic acid is less soluble to lower the overall solubility. Let the solution cool slowly. Seeding the solution with a pure crystal of hexadecanedioic acid can also help induce proper crystallization.
Problem: The recovered crystals are still impure.
-
Possible Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. Alternatively, the chosen solvent may not be optimal for separating the specific impurities present.
-
Solution: Redissolve the crystals in a minimal amount of hot solvent and allow the solution to cool much more slowly. Consider using a different recrystallization solvent or a solvent pair.[4] Washing the filtered crystals with a small amount of cold, fresh solvent can also help remove surface impurities.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
Problem: Poor separation of hexadecanedioic acid from impurities.
-
Possible Cause: The solvent system (mobile phase) does not have the optimal polarity to effectively separate the components on the chosen stationary phase.
-
Solution: Optimize the solvent system by testing different solvent ratios using Thin Layer Chromatography (TLC) first. For dicarboxylic acids, a mobile phase containing a small amount of a polar solvent like methanol or acetic acid in a less polar solvent like hexane or ethyl acetate often works well.[5]
Problem: The compound is stuck on the column.
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar dicarboxylic acid from the stationary phase (e.g., silica gel).
-
Solution: Gradually increase the polarity of the mobile phase. For example, you can increase the percentage of methanol in a hexane/ethyl acetate mixture. In some cases, adding a small amount of acetic acid to the eluent can help to displace the acidic compound from the silica gel.[6]
Problem: Tailing of the product peak.
-
Possible Cause: Strong interactions between the carboxylic acid groups and the active sites on the stationary phase (e.g., silanol groups on silica gel).
-
Solution: Add a small amount of a modifier to the mobile phase to reduce these interactions. For acidic compounds like hexadecanedioic acid, adding a small percentage of acetic acid to the eluent can significantly improve peak shape.[6]
Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquid phases.
Problem: An emulsion forms between the two layers.
-
Possible Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers.
-
Solution: Allow the mixture to stand for a longer period to allow the layers to separate. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Adding a small amount of a saturated salt solution (brine) can also help to break up emulsions.
Problem: Low recovery of hexadecanedioic acid.
-
Possible Cause: Incomplete extraction due to an insufficient number of extractions or incorrect pH of the aqueous phase.
-
Solution: Perform multiple extractions (typically 3-4) with smaller volumes of the extraction solvent. To extract the dicarboxylic acid into an aqueous phase, the pH should be basic enough (e.g., using a sodium bicarbonate or sodium hydroxide solution) to deprotonate the carboxylic acid groups, making them water-soluble.[7] To back-extract into an organic phase, the aqueous layer should be acidified (e.g., with HCl) to protonate the carboxylate groups, making the diacid less water-soluble.[8][9]
Data Presentation
Table 1: Recrystallization Solvents for Hexadecanedioic Acid
| Solvent/Solvent System | Temperature Profile | Expected Yield | Notes |
| Water | Soluble in hot water, sparingly soluble in cold water.[10] | Moderate to High | Good for removing non-polar impurities. Slow cooling is crucial. |
| Ethanol/Water | Soluble in hot ethanol/water mixtures.[11] | High | The ratio of ethanol to water needs to be optimized. |
| Acetic Acid/Water | Soluble in hot acetic acid, precipitates upon addition of water.[12] | High | Useful for removing impurities that are insoluble in acetic acid. |
| Toluene | Soluble at elevated temperatures, less soluble at room temperature. | Moderate | Good for separating from more polar impurities. |
Table 2: Column Chromatography Systems for Hexadecanedioic Acid Purification
| Stationary Phase | Mobile Phase (Eluent) | Separation Principle |
| Silica Gel | Hexane/Ethyl Acetate with a small percentage of Acetic Acid | Normal Phase Chromatography: Polar compounds are retained more strongly. |
| Reversed-Phase (C18) | Acetonitrile/Water with a small percentage of Acetic Acid | Reversed-Phase Chromatography: Non-polar compounds are retained more strongly. |
| Alumina (Neutral) | Dichloromethane/Methanol | Adsorption Chromatography: Separation based on interactions with the alumina surface. |
Experimental Protocols
Protocol 1: Recrystallization of Crude Hexadecanedioic Acid
-
Dissolution: In an Erlenmeyer flask, add the crude hexadecanedioic acid. Add a minimal amount of a suitable hot solvent (e.g., water) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of hexadecanedioic acid.
Protocol 2: Column Chromatography of Crude Hexadecanedioic Acid
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 9:1). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude hexadecanedioic acid in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Begin eluting with the initial solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate and adding a small amount of acetic acid) to elute the hexadecanedioic acid.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified hexadecanedioic acid.
Protocol 3: Liquid-Liquid Extraction of Hexadecanedioic Acid
-
Dissolution: Dissolve the crude hexadecanedioic acid in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction: Add an aqueous solution of a weak base (e.g., 5% sodium bicarbonate solution) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The deprotonated hexadecanedioic acid will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times.
-
Acidification: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add a dilute strong acid (e.g., 1M HCl) while stirring until the solution is acidic (test with pH paper). The hexadecanedioic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry.
Mandatory Visualization
Caption: Workflow for the purification of hexadecanedioic acid by recrystallization.
Caption: Workflow for the purification of hexadecanedioic acid by column chromatography.
Caption: Workflow for the purification of hexadecanedioic acid by liquid-liquid extraction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aocs.org [aocs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Addressing incomplete reactions in hexadecanedioate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of hexadecanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound, also known as thapsic acid, is a C16 α,ω-dicarboxylic acid. Common laboratory-scale synthesis methods include:
-
Oxidation of 1,16-hexadecanediol: This involves the oxidation of the terminal hydroxyl groups of the corresponding diol to carboxylic acids using strong oxidizing agents.
-
Ozonolysis of a cyclic alkene precursor: Cleavage of a 16-carbon cyclic alkene (like cyclododecene, which would yield a C12 dicarboxylic acid, so a C16 equivalent would be needed) with ozone, followed by oxidative workup, yields the dicarboxylic acid.
-
Chain elongation of shorter-chain dicarboxylic acids: While less common for direct synthesis, methods exist to extend the carbon chain of smaller dicarboxylic acids.
Q2: My this compound synthesis reaction is incomplete. What are the likely causes?
A2: Incomplete reactions are a common issue. The primary causes often revolve around:
-
Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.
-
Poor reagent stoichiometry: An incorrect ratio of reactants, including the oxidizing agent or catalyst, can halt the reaction prematurely.
-
Catalyst deactivation: In catalytic reactions, such as certain types of oxidations, the catalyst may become poisoned or lose its activity over time.
-
Inadequate mixing: Poor agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively.
Q3: What are the typical impurities I might find in my crude this compound product?
A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted starting materials: Residual 1,16-hexadecanediol or the initial unsaturated precursor.
-
Mono-oxidized intermediate: 16-hydroxyhexadecanoic acid is a common byproduct in the oxidation of 1,16-hexadecanediol if the reaction is incomplete.[1]
-
Byproducts from side reactions: In ozonolysis, side reactions can lead to the formation of shorter-chain dicarboxylic acids or other oxygenated compounds.[2][3]
-
Residual solvents: Solvents used in the reaction or purification steps may be present in the final product.[1]
Q4: How can I purify my crude this compound?
A4: Recrystallization is the most common and effective method for purifying solid this compound. The choice of solvent is crucial. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures. Common solvents to test include ethanol, ethyl acetate, or benzene.
Troubleshooting Guides
Problem 1: Low Yield of this compound
A lower-than-expected yield is a frequent challenge. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low this compound yield.
Data on Factors Affecting Yield
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Reaction Temperature | Too low, leading to slow or incomplete reaction. | Increase temperature in small increments (e.g., 5-10 °C). | Increased reaction rate and conversion. |
| Reaction Time | Insufficient for complete conversion. | Monitor the reaction progress using TLC or GC and extend the reaction time accordingly. | Higher conversion of starting material to product. |
| Reagent Stoichiometry | Incorrect molar ratios of reactants or oxidizing agents. | Carefully recalculate and ensure accurate measurement of all reagents. | Optimized conversion and reduced side products. |
| Catalyst Activity | Deactivated or poisoned catalyst. | Use fresh catalyst or consider catalyst regeneration if applicable. | Restored reaction rate and yield. |
| Solvent Choice | Poor solubility of reactants or product. | Select a solvent that ensures all reactants are in the same phase. | Improved reaction kinetics and yield. |
| Purification Loss | Product loss during extraction or recrystallization. | Optimize solvent volumes and recrystallization conditions (e.g., slow cooling). | Increased recovery of the final product. |
Problem 2: Product Purity Issues
The presence of impurities can significantly affect the properties and subsequent applications of the this compound.
Troubleshooting Workflow for Purity Issues
Caption: Logical workflow for troubleshooting product purity issues.
Common Impurities and Mitigation Strategies
| Impurity | Source | Mitigation Strategy |
| 1,16-Hexadecanediol | Incomplete oxidation. | Increase reaction time, temperature, or amount of oxidizing agent. |
| 16-Hydroxyhexadecanoic acid | Incomplete oxidation of one terminal alcohol. | Drive the reaction to completion with optimized conditions.[1] |
| Shorter-chain dicarboxylic acids | Over-oxidation or side reactions in ozonolysis. | Carefully control reaction temperature and duration. |
| Aldehydes/Ketones | Incomplete oxidative workup in ozonolysis. | Ensure sufficient oxidizing agent is used during the workup step.[2] |
| Residual Solvents | Trapped during purification. | Thoroughly dry the final product under vacuum. |
Experimental Protocols
Protocol 1: Synthesis of Hexadecanedioic Acid by Jones Oxidation of 1,16-Hexadecanediol
This protocol is a representative method for the oxidation of a diol to a dicarboxylic acid.
Experimental Workflow
References
Technical Support Center: Catalyst Deactivation in Hexadecanedioic Acid Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during the hydrogenation of hexadecanedioic acid to 1,16-hexadecanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of hexadecanedioic acid, and what are their typical operating conditions?
A1: The most common industrial catalysts for the hydrogenation of hexadecanedioic acid are heterogeneous catalysts, primarily based on ruthenium and palladium. Rhenium-promoted palladium catalysts are also utilized. Typical operating conditions involve high pressure and temperature to achieve efficient conversion to 1,16-hexadecanediol.[1]
| Catalyst Type | Typical Temperature Range (°C) | Typical Pressure Range (MPa) | Key Characteristics |
| Ruthenium-based (e.g., Ru/C) | 100 - 160 | 5 - 8 | Highly efficient for ester reductions, but can be prone to over-reduction at higher temperatures.[1] |
| Rhenium-Palladium (e.g., Re-Pd/SiO₂) | 140 - 170 | 5 - 10 | Exhibits high activity and good yields for diols.[1] Rhenium is a relatively expensive metal. |
Q2: What are the primary mechanisms of catalyst deactivation in this reaction?
A2: Catalyst deactivation in hexadecanedioic acid hydrogenation can occur through several mechanisms:
-
Poisoning: Impurities in the feedstock or solvent, such as sulfur or nitrogen compounds, can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) or oligomeric byproducts on the catalyst surface can block active sites and pores.[1] This can be a significant issue, leading to a decrease in catalyst activity.
-
Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's effectiveness.
-
Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their activity. The appropriate regeneration method depends on the deactivation mechanism. Common methods include:
-
Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities and some surface deposits. For example, a mixture of chloroform and glacial acetic acid has been used to remove blockages in palladium catalysts.[2][3]
-
Thermal Treatment: Controlled heating of the catalyst in an inert or oxidizing atmosphere can burn off coke deposits. For palladium catalysts, a multi-step process involving thermal treatment in an inert atmosphere followed by an oxygen-containing atmosphere can be effective.[4]
-
Acid/Base Treatment: Washing with dilute acids or bases can remove certain types of poisons. For instance, alkali or alkaline earth metal bicarbonates, carbonates, and hydroxides have been used to reactivate palladium catalysts poisoned by nitrogen impurities.[5]
Troubleshooting Guides
Problem 1: Low Yield of 1,16-Hexadecanediol
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time: Monitor the reaction progress using techniques like GC or TLC to ensure it has reached completion. Larger-scale reactions may require longer times.[1]- Check Hydrogen Pressure: Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction.[1]- Assess Catalyst Activity: The catalyst may be deactivated. Consider using a fresh catalyst or regenerating the used one.[1] |
| Catalyst Deactivation | - Test for Poisons: Analyze starting materials and solvent for potential catalyst poisons (e.g., sulfur compounds).[1]- Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion, especially at a larger scale.[1] |
| Poor Mass Transfer | - Improve Agitation: Increase the stirring speed or use a more efficient impeller design to ensure proper mixing of the solid catalyst, liquid substrate/product, and gaseous hydrogen.[1]- Consider a Different Reactor: For very large scales, a slurry reactor or a fixed-bed reactor might offer better mass transfer characteristics.[1] |
Problem 2: Catalyst Rapidly Loses Activity
| Potential Cause | Troubleshooting Steps |
| Feedstock Impurities (Poisoning) | - Purify Starting Materials: Ensure high-purity hexadecanedioic acid and solvent to prevent catalyst poisoning.[1]- Guard Bed: Consider using a guard bed to remove impurities before the feedstock reaches the main catalyst bed. |
| High Reaction Temperature (Sintering) | - Optimize Temperature: Tightly control the reaction temperature to prevent thermal degradation of the catalyst.[1] |
| Formation of Oligomeric Byproducts (Fouling) | - Optimize Reaction Conditions: Adjust temperature and pressure to minimize side reactions that lead to the formation of oligomers.[1] |
Quantitative Data
Table 1: Effect of Reaction Conditions on Hexadecanoic Acid Conversion and Product Yield using a Ru-Sn/C Catalyst
| Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | Hexadecanoic Acid Conversion (%) | 1-Hexadecanol Yield (%) | Ethyl Hexadecanoate Yield (%) | Hexadecane Yield (%) |
| 180 | 5.0 | 6 | 86.24 | 4.27 | 81.82 | 0.15 |
| 150 | 3.0 | 18 | 73.27 | 0.24 | 73.03 | - |
Data adapted from a study on a related monocarboxylic acid, hexadecanoic acid, illustrating the impact of process parameters.[6]
Table 2: Impact of Regeneration on Deactivated Palladium Catalyst
| Catalyst State | Carbon Content (wt%) |
| Used Catalyst | 3.63 |
| After Thermal Treatment in Nitrogen (600°C, 3h) | 1.77 |
| After Subsequent Oxidation (600°C, 2.5h) and Fast Cool-down | 0.16 |
This data demonstrates the effectiveness of a thermal regeneration process in removing carbon deposits from a deactivated palladium catalyst.[4]
Experimental Protocols
Protocol 1: Hydrogenation of Hexadecanedioic Acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.
-
Reactor Setup:
-
Place a magnetic stir bar in a high-pressure autoclave.
-
Add the catalyst (e.g., 5 wt% Ru/C) to the autoclave. The catalyst loading should be optimized for the specific reaction scale.
-
Add hexadecanedioic acid and a suitable solvent (e.g., dioxane or ethanol).
-
-
Purging:
-
Seal the autoclave.
-
Purge the system with an inert gas (e.g., nitrogen or argon) three to five times to remove air.
-
Subsequently, purge the system with hydrogen gas three to five times.
-
-
Reaction:
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-10 MPa).
-
Begin vigorous stirring.
-
Heat the reactor to the target temperature (e.g., 150-180°C).
-
Maintain a constant hydrogen pressure and temperature throughout the reaction.
-
-
Monitoring:
-
If the reactor setup allows, take samples periodically to monitor the reaction progress by GC or TLC.
-
-
Cooldown and Depressurization:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in a well-ventilated area.
-
-
Product Isolation:
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
The filtrate containing the 1,16-hexadecanediol can then be further purified, for example, by crystallization.
-
Protocol 2: Regeneration of a Deactivated Palladium Catalyst by Thermal Treatment
This protocol is a general procedure for regenerating a palladium catalyst deactivated by coking.
-
Catalyst Recovery:
-
Filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent to remove residual reactants and products.
-
Dry the catalyst thoroughly.
-
-
Thermal Treatment (Inert Atmosphere):
-
Oxidation:
-
Cooling:
-
After the oxidation step, rapidly cool the catalyst to the intended reaction temperature or room temperature under an inert atmosphere.[4]
-
-
Storage:
-
Store the regenerated catalyst under an inert atmosphere to prevent re-oxidation or contamination before its next use.
-
Visualizations
Caption: Common pathways leading to catalyst deactivation.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Experimental workflow for thermal regeneration of a catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 5. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Hexadecanedioate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of hexadecanedioate. The focus is on managing the exothermic nature of the esterification reaction to ensure process safety, product quality, and optimal yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard associated with large-scale this compound production?
A1: The primary thermal hazard is a runaway reaction. The esterification of hexadecanedioic acid is an exothermic process, and on a large scale, the ratio of heat transfer surface area to reaction volume decreases. This makes it more challenging to remove the heat generated by the reaction, potentially leading to a rapid increase in temperature and pressure.[1]
Q2: What are the typical signs of an impending thermal runaway during this compound synthesis?
A2: Key indicators include a sudden and accelerating rate of temperature increase that is unresponsive to cooling, a rapid rise in reactor pressure, unexpected gas evolution, and changes in the physical appearance of the reaction mixture (e.g., color change, increased viscosity).
Q3: How does the choice of alcohol (e.g., methanol, ethanol) affect the exotherm?
A3: While the fundamental esterification reaction remains the same, the choice of alcohol can influence the overall heat management. Lighter alcohols like methanol have lower boiling points, which can act as a passive heat sink through vaporization and reflux. However, this also necessitates a well-designed condenser system to prevent loss of solvent and manage reactor pressure.
Q4: Can the type of catalyst influence the exothermic behavior?
A4: Yes, the catalyst affects the reaction rate, which in turn influences the rate of heat generation. Strong acid catalysts like sulfuric acid can lead to a faster reaction and a more pronounced exotherm compared to solid acid catalysts. The concentration of the catalyst is also a critical parameter to control.
Q5: What are common side reactions in this compound synthesis that are influenced by temperature?
A5: At elevated temperatures, potential side reactions include:
-
Dehydration of the alcohol: This can form ethers and water, which can affect the reaction equilibrium.
-
Decarboxylation of the dicarboxylic acid: While hexadecanedioic acid is relatively stable, prolonged exposure to very high temperatures can lead to the loss of CO2.
-
Oligomerization/Polyesterification: At higher temperatures, intermolecular esterification can occur, leading to the formation of dimers, trimers, and low-molecular-weight polyesters. This can increase the viscosity of the reaction mixture and make purification more difficult.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature rise | - Feed rate of reactants is too high.- Insufficient cooling capacity.- Agitator failure.- Catalyst concentration is too high. | - Immediately stop the feed of all reactants.- Maximize coolant flow to the reactor jacket and/or internal coils.- Verify agitator operation.- If the temperature continues to rise, consider an emergency quench with a cold, inert solvent. |
| Pressure increase beyond set limits | - Boiling of the alcohol solvent due to excessive temperature.- Formation of gaseous byproducts. | - Verify condenser is functioning correctly and coolant is flowing.- Reduce the reaction temperature.- If pressure continues to rise, vent the reactor through a designated and safe system. |
| Product is discolored or contains high levels of impurities | - Localized overheating (hot spots) due to poor mixing.- Reaction temperature is too high, promoting side reactions.- Prolonged reaction time at elevated temperature. | - Ensure proper agitation throughout the reaction.- Optimize the reaction temperature to balance reaction rate and selectivity.- Monitor the reaction to determine the optimal endpoint and avoid extended heating. |
| Reaction is sluggish or incomplete | - Reaction temperature is too low.- Insufficient catalyst.- Poor mixing. | - Gradually increase the reaction temperature, monitoring the exotherm closely.- Verify the correct amount of catalyst was added.- Ensure the agitator is providing adequate mixing of the reactants. |
Quantitative Data
Table 1: Typical Process Parameters for Dimethyl this compound Synthesis
| Parameter | Recommended Range | Notes |
| Reaction Temperature | 60 - 140 °C | Lower temperatures may be used with more active catalysts or by removing water under vacuum. Higher temperatures increase the reaction rate but may also promote side reactions.[2][3] |
| Catalyst Loading (H₂SO₄) | 0.5 - 2.0 wt% | Higher concentrations increase the reaction rate but also the potential for a strong exotherm. |
| Methanol to Diacid Molar Ratio | 10:1 to 20:1 | Using an excess of methanol helps to drive the equilibrium towards the product side. |
| Heat of Reaction (ΔH) | -10 to -20 kJ/mol (estimated) | This is an estimated range for dicarboxylic acid esterification. The actual value should be determined by calorimetric studies for precise process safety calculations.[4] |
Experimental Protocols
Protocol 1: Pilot-Scale Production of Dimethyl this compound with Exotherm Management
This protocol outlines a general procedure for the synthesis of dimethyl this compound in a jacketed reactor, with a focus on managing the exothermic reaction.
-
Reactor Preparation:
-
Ensure the reactor, condenser, and associated pipework are clean and dry.
-
Perform a pressure test to ensure system integrity.
-
Inert the reactor with nitrogen to remove oxygen and moisture.
-
-
Charging Reactants:
-
Charge the reactor with hexadecanedioic acid and the majority of the methanol.
-
Begin agitation to ensure a homogenous slurry.
-
Start the flow of coolant through the reactor jacket, setting the initial temperature to a safe starting point (e.g., 25 °C).
-
-
Catalyst Addition and Heating:
-
Slowly add the sulfuric acid catalyst to the stirred mixture.
-
Begin controlled heating of the reactor jacket to initiate the reaction (e.g., to 65 °C).
-
-
Controlled Methanol Feed and Reflux:
-
Once the initial exotherm is observed and under control, begin a slow, continuous feed of the remaining methanol.
-
Maintain the reaction temperature by balancing the heat input from the jacket with the cooling from the refluxing methanol. The rate of methanol addition can be used to modulate the reaction rate and heat generation.
-
-
Monitoring the Reaction:
-
Continuously monitor the reactor temperature, pressure, and coolant temperature.
-
Take samples periodically to analyze for the conversion of hexadecanedioic acid by a suitable method (e.g., titration, GC).
-
-
Reaction Completion and Cooldown:
-
Once the desired conversion is reached, stop the heating and allow the reactor to cool.
-
Maintain agitation during cooldown to ensure uniform temperature.
-
-
Product Isolation:
-
Once at a safe temperature, the reaction mixture can be transferred for downstream processing, which typically involves neutralization of the catalyst, removal of excess methanol, and purification of the dimethyl this compound.
-
Visualizations
References
Technical Support Center: Effective Recrystallization of Hexadecanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective recrystallization of hexadecanedioic acid. Find troubleshooting tips for common issues and detailed FAQs to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of hexadecanedioic acid?
A1: Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent at different temperatures. For hexadecanedioic acid, the goal is to find a solvent that dissolves it completely at an elevated temperature but only sparingly at a lower temperature. As the hot, saturated solution cools, the solubility of hexadecanedioic acid decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).
Q2: Which solvents are suitable for the recrystallization of hexadecanedioic acid?
A2: Hexadecanedioic acid is a long-chain dicarboxylic acid, making it relatively nonpolar. Therefore, it exhibits low solubility in polar solvents like water and better solubility in various organic solvents.[1] The ideal solvent should dissolve the acid at its boiling point but have low solubility at room temperature. Suitable solvents to consider include:
-
Ethanol: Often a good starting point for dicarboxylic acids.
-
Ethyl Acetate: A moderately polar solvent that can be effective.
-
Acetone: A versatile solvent, though its low boiling point can sometimes be a drawback.
-
Toluene: A nonpolar solvent that may be suitable.
-
Solvent Mixtures: A combination of a "good" solvent (in which the acid is highly soluble) and a "poor" solvent (in which the acid is less soluble) can be used to fine-tune the solubility. Common mixtures include ethanol/water or toluene/hexane.
Q3: How do I choose the best solvent for my specific sample of hexadecanedioic acid?
A3: The optimal solvent can depend on the impurities present in your sample. It is recommended to perform small-scale solvent screening tests. Place a small amount of your crude hexadecanedioic acid in separate test tubes and add a few drops of different solvents. A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
Q4: What are the common impurities in crude hexadecanedioic acid?
A4: Common impurities can include shorter or longer chain dicarboxylic acids, monocarboxylic acids, and residual reactants or catalysts from the synthesis process. The choice of recrystallization solvent will influence how effectively these impurities are removed.
Troubleshooting Guide
Issue 1: Hexadecanedioic Acid "Oils Out" Instead of Crystallizing
Description: Upon cooling, the dissolved hexadecanedioic acid separates as a liquid layer (an oil) rather than forming solid crystals. This is a common issue with long-chain molecules and can trap impurities.
Possible Causes & Solutions:
| Cause | Solution |
| High Solute Concentration | The solution is too supersaturated. Reheat the mixture and add a small amount of additional hot solvent to decrease the concentration. |
| Rapid Cooling | Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Inappropriate Solvent | The solvent may be too nonpolar, causing the melting point of the hexadecanedioic acid to be lower than the temperature at which it precipitates. Try a slightly more polar solvent or a solvent mixture. |
| Presence of Impurities | Impurities can depress the melting point of the compound. If the problem persists, consider a preliminary purification step, such as column chromatography, before recrystallization. |
Issue 2: Poor or No Crystal Yield
Description: After cooling, very few or no crystals of hexadecanedioic acid have formed.
Possible Causes & Solutions:
| Cause | Solution |
| Too Much Solvent | The solution is not saturated enough for crystallization to occur. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. |
| Solution Not Cooled Sufficiently | The solubility of hexadecanedioic acid at room temperature may still be significant. Cool the solution in an ice bath to further decrease the solubility and induce crystallization. |
| Supersaturation | The solution is supersaturated but requires a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure hexadecanedioic acid. |
| Inappropriate Solvent | The chosen solvent may be too "good" at dissolving the acid, even at low temperatures. Re-evaporate the solvent and try a different solvent or a mixed solvent system where the acid has lower solubility when cold. |
Data Presentation
Table 1: Qualitative Solubility of Hexadecanedioic Acid in Common Solvents
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Elevated Temp. | Notes |
| Water | High | Insoluble[1] | Very Low | Not a suitable solvent for recrystallization. |
| Ethanol | High | Low | High | A good starting solvent to try. |
| Ethyl Acetate | Medium | Low | High | Another good candidate for recrystallization. |
| Acetone | Medium | Low | High | Effective, but its low boiling point requires careful handling to prevent solvent loss. |
| Toluene | Low | Low | Moderate | May be suitable, especially for removing nonpolar impurities. |
| Hexane | Low | Very Low | Low | Can be used as an anti-solvent in a mixed solvent system. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of Hexadecanedioic Acid
This protocol outlines the general procedure for recrystallizing hexadecanedioic acid using a single solvent (e.g., ethanol or ethyl acetate).
Materials:
-
Crude hexadecanedioic acid
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude hexadecanedioic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, a condenser should be used to prevent solvent loss.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the hexadecanedioic acid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
References
Validation & Comparative
A Comparative Guide to the Analysis of Hexadecanedioate: ¹H NMR Spectroscopy vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of proton nuclear magnetic resonance (¹H NMR) spectroscopy for the analysis of hexadecanedioate against other common analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
¹H NMR Spectroscopic Analysis of this compound
¹H NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about a molecule. For a symmetrical molecule like this compound (HOOC-(CH₂)₁₄-COOH), the ¹H NMR spectrum is relatively simple, with distinct signals corresponding to the different proton environments in the aliphatic chain and the carboxylic acid groups.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| HOOC-CH₂ - | ~ 2.35 | Triplet | ~ 7.5 | 4H |
| HOOC-CH₂-CH₂ - | ~ 1.63 | Quintet | ~ 7.5 | 4H |
| -(CH₂ )₁₀- | ~ 1.25 - 1.35 | Multiplet | - | 20H |
| HOOC - | ~ 12.0 (broad) | Singlet | - | 2H |
Note: Predicted values are based on typical chemical shifts for long-chain α,ω-dicarboxylic acids. Actual values may vary depending on the solvent and concentration.
Comparison of Analytical Methods
The choice of analytical technique for this compound analysis depends on the specific requirements of the study, such as the need for structural elucidation, quantification, sensitivity, and sample throughput.
Table 2: Performance Comparison of Analytical Methods for Dicarboxylic Acid Analysis
| Parameter | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Nuclear spin transitions in a magnetic field | Separation by volatility, detection by mass | Separation by polarity, detection by mass | Vibrational transitions of chemical bonds |
| Information | Structural elucidation, quantification | Separation and identification of volatile compounds | Separation and identification of a wide range of compounds | Functional group identification |
| Sensitivity | Moderate | High (low LOD and LOQ) | High | Low |
| Quantification | Excellent (with internal standard) | Good (requires derivatization and calibration) | Excellent (with appropriate standards) | Semi-quantitative at best |
| Sample Prep. | Simple dissolution | Derivatization often required | Can be direct, but may require extraction | Minimal |
| Repeatability | High | Good | High | High |
| Matrix Effects | Minimal | Can be significant | Can be significant | Minimal |
| Analysis Time | Fast (minutes per sample) | Slower (tens of minutes per sample) | Slower (tens of minutes per sample) | Very fast (seconds per sample) |
| Cost | High initial investment, lower running costs | Moderate initial investment and running costs | High initial investment and running costs | Low initial investment and running costs |
Experimental Protocols
-
Sample Preparation:
-
Weigh accurately approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent may affect the chemical shift of the acidic protons.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP for aqueous samples, or another suitable standard for organic solvents).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay (d1): 1-5 seconds (for qualitative analysis), or at least 5 times the longest T₁ for quantitative analysis.
-
Number of scans: 8-16 (or more for dilute samples).
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard.
-
Integrate the signals to determine the relative number of protons.
-
-
Sample Preparation (Esterification):
-
To a known amount of the this compound sample, add a derivatizing agent (e.g., BF₃ in methanol or N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture according to the derivatization protocol to convert the carboxylic acids to their corresponding methyl esters or trimethylsilyl esters.
-
After the reaction, extract the derivatives into an organic solvent (e.g., hexane).
-
Concentrate the extract to a suitable volume.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to separate the components.
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectrum can be used for identification by comparison with spectral libraries.
-
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent compatible with the mobile phase.
-
Filter the sample to remove any particulate matter.
-
-
LC-MS Analysis:
-
Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve peak shape.
-
The eluent is introduced into the mass spectrometer for detection. Electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids.
-
-
Sample Preparation:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
For ATR, place the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Visualizations
Caption: Workflow for ¹H NMR analysis of this compound.
Caption: Key steps in the analysis of ¹H NMR data.
Interpreting the 13C NMR Spectrum of Hexadecanedioic Acid: A Comparative Guide
For researchers and professionals in drug development and materials science, understanding the molecular structure of long-chain dicarboxylic acids is crucial for predicting their physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating such structures. This guide provides a detailed interpretation of the 13C NMR spectrum of hexadecanedioic acid and compares it with related dicarboxylic acids.
13C NMR Spectral Data of Dicarboxylic Acids
The 13C NMR chemical shifts for hexadecanedioic acid and its shorter and longer chain homologues, tetradecanedioic acid and octadecanedioic acid, are summarized in the table below. The data is presented in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Hexadecanedioic Acid (C16) | Tetradecanedioic Acid (C14) | Octadecanedioic Acid (C18) |
| C1, C16 | 174.40 | ~174.5 | ~174.3 |
| C2, C15 | 33.69 | ~34.0 | ~33.8 |
| C3, C14 | 24.52 | ~24.7 | ~24.6 |
| C4-C13 | 28.62, 28.82, 29.05 | ~29.0-29.5 | ~28.5-29.5 |
Note: The chemical shifts for tetradecanedioic acid and octadecanedioic acid are approximate values derived from spectral databases and may vary slightly based on experimental conditions.
The 13C NMR spectrum of hexadecanedioic acid, recorded in DMSO-d6, displays six distinct signals, which, due to the molecule's symmetry, correspond to the eight unique carbon environments.[1]
Peak Assignment and Structural Correlation
The chemical shifts in the 13C NMR spectrum of hexadecanedioic acid can be assigned to specific carbon atoms based on their electronic environment. The symmetry of the molecule means that carbons equidistant from the center will be chemically equivalent and thus have the same chemical shift.
Caption: Correlation of carbon atoms in hexadecanedioic acid to their 13C NMR chemical shifts.
-
Carboxyl Carbons (C1, C16): The signal at 174.40 ppm is assigned to the carboxyl carbons.[1] These carbons are the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, causing their resonance to appear far downfield.
-
Alpha-Carbons (C2, C15): The peak at 33.69 ppm corresponds to the carbons adjacent to the carboxyl groups.[1] Their proximity to the electron-withdrawing carboxyl group results in a downfield shift compared to the other methylene carbons in the chain.
-
Beta-Carbons (C3, C14): The signal at 24.52 ppm is assigned to the beta-carbons.[1] The influence of the carboxyl group diminishes with distance, so these carbons are more shielded than the alpha-carbons.
-
Methylene Chain (C4-C13): The cluster of peaks between 28.62 and 29.05 ppm is characteristic of the long methylene chain in the interior of the molecule.[1] The subtle differences in the electronic environments of these carbons result in closely spaced but distinct signals.
Comparison with Other Long-Chain Dicarboxylic Acids
The 13C NMR spectra of tetradecanedioic acid (C14) and octadecanedioic acid (C18) show similar patterns to that of hexadecanedioic acid. The chemical shifts of the carboxyl and the alpha- and beta-carbons are nearly identical across these molecules, as the local electronic environment of these carbons is not significantly affected by the total chain length. The primary difference lies in the integration and complexity of the signal cluster for the central methylene carbons, which increases with the length of the alkyl chain.
Experimental Protocol for 13C NMR of Dicarboxylic Acids
The following provides a general methodology for acquiring a 13C NMR spectrum of a long-chain dicarboxylic acid like hexadecanedioic acid.
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of the dicarboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). Long-chain dicarboxylic acids often have limited solubility in common NMR solvents like chloroform-d, necessitating the use of more polar solvents.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
2. NMR Instrument Setup:
-
The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for the 13C frequency.
-
Set the sample temperature, typically to 25 °C, and ensure it is stable.
3. Acquisition Parameters:
-
A standard single-pulse 13C experiment with proton decoupling is generally used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.
-
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially the quaternary carboxyl carbons which have longer relaxation times.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
4. Data Processing:
-
Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
This guide provides a foundational understanding of the 13C NMR spectrum of hexadecanedioic acid. For more in-depth analysis, two-dimensional NMR techniques such as HSQC and HMBC can be employed to unambiguously assign all proton and carbon signals.
References
A Comparative Guide to the Mass Spectrometry Analysis of Hexadecanedioate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of hexadecanedioate (HD) and its derivatives. We will delve into two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis. This guide offers detailed experimental protocols, quantitative data, and visual workflows to assist researchers in selecting the optimal method for their specific analytical needs.
Introduction to this compound Analysis
This compound, a 16-carbon dicarboxylic acid, is a molecule of interest in various fields, including metabolomics and industrial applications. Its accurate quantification is crucial for understanding biochemical pathways and for quality control in chemical manufacturing. Due to its low volatility and polar nature, direct analysis can be challenging. Mass spectrometry, coupled with appropriate separation techniques, offers the sensitivity and specificity required for reliable analysis. This guide will compare and contrast the most common approaches for the mass spectrometric analysis of this compound.
Comparison of Analytical Methodologies
The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | GC-MS with Derivatization | LC-MS/MS (Direct Analysis) |
| Principle | Volatile derivatives are separated by GC and detected by MS. | The analyte is separated by LC and detected by MS/MS. |
| Sample Volatility | Requires derivatization to increase volatility. | Analyzed in its native form. |
| Derivatization | Mandatory (e.g., methylation, silylation). | Not required. |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Very high, particularly with Multiple Reaction Monitoring (MRM). |
| Specificity | Good, based on retention time and mass spectrum. | Excellent, based on retention time and specific precursor-product ion transitions. |
| Sample Throughput | Lower, due to the derivatization step. | Higher, with direct injection. |
| Matrix Effects | Can be significant, but often mitigated by sample cleanup. | Can be a major challenge, requiring careful method development. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the different analytical approaches.
Table 1: GC-MS Analysis of this compound Derivatives
| Derivative | Parent Ion (m/z) | Key Fragment Ions (m/z) | Typical Retention Time (min) | Limit of Detection (LOD) |
| Dimethyl this compound | 314 | 283, 251, 143, 87, 74 | 15-20 | ng/mL range |
| Bis(trimethylsilyl) this compound | 430 | 415, 327, 217, 147, 73 | 12-18 | ng/mL range |
Note: Retention times are approximate and depend on the specific chromatographic conditions.
Table 2: LC-MS/MS Analysis of Underivatized this compound
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) | Limit of Quantification (LOQ) |
| Negative ESI | 285.2 | 267.2, 127.1 | 5-10 | Low nM range |
Note: Specific MRM transitions and retention times may vary based on instrumentation and chromatographic conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: GC-MS Analysis via Methylation
This protocol describes the conversion of this compound to its dimethyl ester derivative for GC-MS analysis.
1. Derivatization (Esterification with BF₃-Methanol):
-
To 1 mg of a dried sample extract containing this compound, add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Cap the reaction vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 1 mL of water and 2 mL of hexane.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the dimethyl this compound, to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
2. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring m/z 314, 283, and 251.
Protocol 2: GC-MS Analysis via Silylation
This protocol details the conversion of this compound to its bis(trimethylsilyl) ester for GC-MS analysis.
1. Derivatization (Silylation with BSTFA):
-
To 1 mg of a dried sample extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
After cooling, the sample can be directly injected or diluted with an appropriate solvent (e.g., hexane).
2. GC-MS Parameters:
-
Use the same GC-MS parameters as described in Protocol 1. For SIM mode, monitor m/z 430, 415, and 327.
Protocol 3: LC-MS/MS Direct Analysis
This protocol describes the direct analysis of underivatized this compound in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: 285.2 -> 267.2
-
Qualifier: 285.2 -> 127.1
-
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflows and a representative fragmentation pathway.
Caption: Workflow for GC-MS analysis of this compound via methylation.
Caption: Workflow for direct LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation of dimethyl this compound in GC-MS (EI).
A Comparative Guide to Hexadecanedioate and Dodecanedioate for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, biological activities, and applications of hexadecanedioate and dodecanedioate, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of two prominent long-chain dicarboxylic acids: this compound (C16) and dodecanedioate (C12). For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these molecules is crucial for their effective application in polymer synthesis, drug delivery systems, and as bioactive agents. This document synthesizes available data to offer an objective comparison, complete with experimental protocols and visual representations of key concepts.
Physicochemical Properties: A Foundation for Application
The length of the aliphatic chain in dicarboxylic acids significantly influences their physical and chemical characteristics. These properties, in turn, dictate their suitability for various applications, from forming the backbone of polymers to their interaction with biological systems.
| Property | This compound | Dodecanedioate |
| Synonyms | Thapsic acid, 1,16-Hexadecanedioic acid | 1,12-Dodecanedioic acid, DDDA |
| Molecular Formula | C₁₆H₃₀O₄[1] | C₁₂H₂₂O₄[2] |
| Molecular Weight | 286.41 g/mol [1] | 230.30 g/mol [2] |
| Appearance | White crystalline powder or flakes | White crystalline solid or powder[2] |
| Melting Point | 120 - 123 °C[1][3] | 127 - 129 °C[2][4] |
| Boiling Point | Not readily available | 245 °C at 10 mmHg[2][4] |
| Water Solubility | 5.098 mg/L at 20°C[3] | < 0.1 g/L at 20 °C[2] |
| LogP (Octanol/Water Partition Coefficient) | 4.67 at 25℃[3] | 3.2 at 25℃ |
Biological Activities: A Comparative Overview
While direct comparative studies on the biological activities of this compound and dodecanedioate are limited, existing research points to distinct profiles for each molecule.
This compound has been investigated for its potential antitumor activity.[5] It is also recognized as a human metabolite and plays a role in metabolic pathways.[1][6] Some studies have suggested its utility as a metabolic biomarker for understanding drug toxicities.[6] Furthermore, derivatives of hexadecanedioic acid have shown antibacterial activity.[7]
Dodecanedioate , on the other hand, has demonstrated antibacterial and preservative properties.[8] It has been explored for applications in cosmetics and dermatology.[8] Recent research has also highlighted its potential in addressing metabolic-associated liver disease and obesity.[9]
Applications in Drug Development and Beyond
The bifunctional nature of these dicarboxylic acids makes them versatile building blocks in various applications.
Polymer Synthesis: Both this compound and dodecanedioate are crucial monomers in the synthesis of high-performance polymers like polyamides and polyesters.[8] The choice between the two impacts the resulting polymer's mechanical and thermal properties. For instance, Nylon 6,12, synthesized from dodecanedioic acid, exhibits lower moisture absorption and better dimensional stability compared to nylons derived from shorter-chain dicarboxylic acids.[8]
Drug Delivery: Their long aliphatic chains make them suitable as flexible linkers in drug delivery systems, such as in the design of biodegradable polymers for controlled drug release.[10] Hexadecanedioic acid, in particular, is used in the synthesis of insulin and GLP-1 derivatives to improve their pharmacokinetic profiles.[6]
Other Applications: Dodecanedioate finds use in the manufacturing of lubricants, cosmetics, and as a corrosion inhibitor.[4][11]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the analysis and application of this compound and dodecanedioate.
Protocol 1: Quantification of Dicarboxylic Acids by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of dicarboxylic acids, which can be adapted for this compound and dodecanedioate.
Principle: HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. For dicarboxylic acids, a reverse-phase column is often used, and detection can be achieved using a UV detector at a low wavelength (around 200 nm).[12] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[12]
Sample Preparation (Solid Samples):
-
Weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of a methanol/water mixture (1:1, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[12]
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a buffer modifier like perchloric acid.[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection: UV at 200 nm.[12]
Protocol 2: In Vitro Cytotoxicity Assay using the MTT Method
This protocol describes a common method for assessing the cytotoxic effects of compounds on cultured cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and dodecanedioate in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microplate. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed after incubation.
Procedure:
-
Preparation of Inoculum: Grow the test bacteria (e.g., E. coli or S. aureus) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[4]
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound and dodecanedioate in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[4] The results can also be read using a microplate reader to measure the optical density.
Visualizing Key Concepts
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Caption: Workflow for the quantification of dicarboxylic acids using HPLC/LC-MS/MS.
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
Caption: Logical relationship in the synthesis of polyamides from dicarboxylic acids.
References
- 1. reframeDB [reframedb.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phytochemical screening and antibacterial activity of Skimmia anquetilia N.P. Taylor and Airy Shaw: A first study from Kashmir Himalaya [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
A Comparative Guide to Hexadecanedioic Acid and Other Long-Chain Dicarboxylic Acids in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of diacid monomers is a critical determinant in the synthesis of high-performance polymers, influencing the final material's thermal, mechanical, and biodegradable properties. This guide provides a comprehensive comparison of hexadecanedioic acid (C16) against other long-chain dicarboxylic acids, such as dodecanedioic acid (C12), tetradecanedioic acid (C14), and octadecanedioic acid (C18), in the context of polyester and polyamide synthesis. The information presented herein is supported by experimental data to facilitate informed monomer selection for specific polymer applications.
Performance Comparison of Long-Chain Dicarboxylic Acids in Polymer Synthesis
The length of the aliphatic chain in dicarboxylic acids plays a pivotal role in defining the characteristics of the resulting polymers. Generally, as the chain length increases, properties such as flexibility and hydrophobicity are enhanced, while melting points and glass transition temperatures may decrease.
Polyesters
Long-chain dicarboxylic acids are key building blocks for a variety of polyesters, imparting properties that are desirable in applications ranging from biomedical devices to specialty plastics. The inclusion of longer methylene unit segments from diacids like hexadecanedioic acid can lead to polyesters with polyethylene-like characteristics, including increased flexibility and improved barrier properties against water vapor.
Table 1: Comparison of Thermal and Mechanical Properties of Polyesters Derived from Long-Chain Dicarboxylic Acids
| Dicarboxylic Acid (Chain Length) | Diol Co-monomer | Molecular Weight (Mw, g/mol ) | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Dodecanedioic Acid (C12) | 1,5-Pentanediol | >100,000[1] | 62[1] | - | 30-40 | 400-600 |
| Tetradecanedioic Acid (C14) | 1,4-Butanediol | ~57,000[2] | 89[2] | - | - | - |
| Hexadecanedioic Acid (C16) | 1,5-Pentanediol | - | ~70-80* | - | - | - |
| Octadecanedioic Acid (C18) | 1,2-Ethanediol | ~20,000-30,000 | 78-93[3] | - | - | - |
Note: Data for Hexadecanedioic Acid with 1,5-Pentanediol is estimated based on trends observed in homologous series. Specific experimental data was not available in the cited literature for a direct comparison under identical conditions.
Polyamides
In polyamide synthesis, long-chain dicarboxylic acids contribute to lower moisture absorption, improved dimensional stability, and increased flexibility. These characteristics are highly valued in engineering plastics and high-performance fibers. The longer the hydrocarbon chain between the amide linkages, the more "nylon-like" and less rigid the polymer becomes.
Table 2: Comparison of Thermal Properties of Polyamides (Nylons) Derived from Long-Chain Dicarboxylic Acids
| Dicarboxylic Acid (Chain Length) | Diamine Co-monomer | Molecular Weight (Mw, g/mol ) | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
| Sebacic Acid (C10) | Hexamethylenediamine | - | 210-225[4] | 40-65[5] | >400[5] |
| Dodecanedioic Acid (C12) | Hexamethylenediamine | - | 210-225[5] | 40-65[5] | >400[5] |
| Hexadecanedioic Acid (C16) | Hexamethylenediamine | >11,000[6] | 197[6] | 55[6] | ~450[6] |
| Octadecanedioic Acid (C18) | Hexamethylenediamine | - | 185-195 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of polymers. Below are representative protocols for the synthesis of polyesters and polyamides via melt polycondensation and their subsequent characterization.
Synthesis of Polyesters via Melt Polycondensation
This two-stage process is a common and effective method for achieving high molecular weight polyesters.
1. Esterification:
-
Equimolar amounts of the long-chain dicarboxylic acid (e.g., hexadecanedioic acid) and a diol (e.g., 1,6-hexanediol) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
A catalyst, such as titanium(IV) butoxide or antimony trioxide, is added (typically 0.05-0.1% by weight of the diacid).
-
The mixture is heated to 180-220°C under a slow stream of nitrogen to facilitate the esterification reaction and removal of water as a byproduct. This stage is continued until approximately 95% of the theoretical amount of water is collected.
2. Polycondensation:
-
The temperature is gradually increased to 220-260°C.
-
A vacuum (typically below 1 mmHg) is slowly applied to remove the excess diol and drive the polymerization reaction towards completion by shifting the equilibrium.
-
The reaction is continued for several hours until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
The resulting molten polymer is then extruded, cooled, and pelletized for further analysis.
Synthesis of Polyamides via Melt Polycondensation
The synthesis of polyamides from dicarboxylic acids and diamines also typically proceeds via a two-step melt polycondensation process.
1. Salt Formation:
-
Equimolar amounts of the dicarboxylic acid (e.g., hexadecanedioic acid) and a diamine (e.g., hexamethylenediamine) are dissolved in a suitable solvent (often water or an alcohol-water mixture) to form a nylon salt.
-
The salt is then isolated by precipitation or evaporation of the solvent. This step ensures a 1:1 stoichiometry, which is critical for achieving high molecular weight in step-growth polymerization.
2. Polycondensation:
-
The dried nylon salt is charged into a reactor.
-
The reactor is purged with nitrogen and heated to a temperature above the melting point of the resulting polyamide (typically 220-280°C).
-
The polymerization is initially carried out at atmospheric pressure to allow for the removal of water.
-
Subsequently, a vacuum is applied to facilitate the removal of the remaining water and increase the molecular weight of the polymer.
-
The reaction is monitored by measuring the melt viscosity until a constant value is reached, indicating the completion of the polymerization. The molten polymer is then extruded and pelletized.[7]
Polymer Characterization
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.[8]
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Eluent: A suitable solvent for the polymer, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) for polyamides or tetrahydrofuran (THF) for some polyesters, often with additives like sodium trifluoroacetate to prevent aggregation.[6]
-
Calibration: The system is calibrated using polymer standards with known molecular weights (e.g., polystyrene or polymethyl methacrylate standards).[7]
-
Sample Preparation: A small amount of the polymer (2-5 mg) is dissolved in the eluent to a final concentration of approximately 1 mg/mL and filtered before injection.[8]
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.
-
Procedure: A small sample of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical heating and cooling rate is 10°C/min or 20°C/min.[5]
-
Analysis: The thermal transitions are identified as steps (Tg) or peaks (Tm, Tc) in the heat flow versus temperature curve.
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
Procedure: A small sample of the polymer is heated in a TGA instrument at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]
-
Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Mechanical Testing (Tensile Properties):
-
Purpose: To determine the tensile strength, tensile modulus, and elongation at break of the polymers.
-
Standard Methods: ASTM D638 or ISO 527 are standard test methods for determining the tensile properties of plastics.[10][11]
-
Specimen Preparation: Dumbbell-shaped test specimens are prepared by injection molding or by machining from a compression-molded plaque.
-
Procedure: The specimens are conditioned under controlled temperature and humidity before testing. The test is performed on a universal testing machine (UTM) at a constant crosshead speed until the specimen fractures. An extensometer is used to accurately measure the strain.
Visualizing the Synthesis and Workflow
To better illustrate the processes involved in polymer synthesis and characterization, the following diagrams are provided.
Caption: Experimental workflow for polymer synthesis and characterization.
Caption: Generalized reaction pathway for two-stage polyester synthesis.
Conclusion
The choice of a long-chain dicarboxylic acid has a profound impact on the final properties of polyesters and polyamides. Hexadecanedioic acid (C16), with its long methylene chain, is an excellent candidate for producing flexible and hydrophobic polymers. When compared to shorter-chain diacids like dodecanedioic acid (C12), polymers derived from hexadecanedioic acid are expected to exhibit lower melting points and potentially enhanced ductility. The selection between these monomers should be guided by the specific performance requirements of the target application, balancing properties such as thermal stability, mechanical strength, and flexibility. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for the systematic evaluation of these long-chain diacids in polymer synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. zwickroell.com [zwickroell.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. agilent.com [agilent.com]
- 7. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. mdpi.com [mdpi.com]
- 10. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 11. Knowledge - Mechanics - Tensile test according to ISO 527 - Temeco [temeco.ch]
A Comparative Guide to the Quantification of Hexadecanedioic Acid in Plasma: LC-MS/MS vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous metabolites like hexadecanedioic acid in plasma is crucial for biomarker discovery and pharmacokinetic studies. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their respective methodologies, performance characteristics, and workflows to aid in the selection of the most suitable method for your research needs.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a robust and sensitive method for the direct analysis of non-volatile and thermally labile compounds like dicarboxylic acids from complex biological matrices. A validated LC-MS/MS assay for hexadecanedioic acid in human plasma has been reported, demonstrating excellent performance for biomarker applications.[1][2]
Quantitative Performance
| Parameter | Performance |
| Linearity Range | 2.5 - 1000 nM[1][2] |
| Precision (Intra-day) | < 15% |
| Precision (Inter-day) | < 15% |
| Accuracy | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | 2.5 nM[1][2] |
Experimental Protocol
1. Sample Preparation:
-
Matrix: Analyte-free charcoal-stripped human plasma is utilized as the surrogate matrix for the preparation of calibration standards and quality control samples.[1][2]
-
Extraction: A protein precipitation method is employed. An aliquot of plasma is mixed with a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of hexadecanedioic acid).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A flow rate in the range of 0.4-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both hexadecanedioic acid and its internal standard.
-
Workflow Diagram
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hexadecanedioic acid, a derivatization step is mandatory to increase their volatility and improve chromatographic performance.
Quantitative Performance (Representative)
| Parameter | Performance |
| Linearity Range | ~0.1 - 50 µg/mL (dependent on derivatization and analyte) |
| Precision (Intra-day) | < 10% |
| Precision (Inter-day) | < 15% |
| Accuracy | 90 - 110% |
| Lower Limit of Quantification (LLOQ) | ~0.1 - 0.5 µg/mL |
Note: Performance data for GC-MS analysis of hexadecanedioic acid in plasma is not as readily available in a single validated study as for the LC-MS/MS method. The values presented are representative of GC-MS performance for similar long-chain dicarboxylic acids in biological matrices.
Experimental Protocol
1. Sample Preparation:
-
Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to isolate the acidic components from the plasma matrix.
-
LLE: Plasma is acidified and extracted with an organic solvent like diethyl ether or ethyl acetate.
-
SPE: A suitable SPE cartridge is used to retain and then elute the dicarboxylic acids.
-
-
Derivatization: This is a critical step to make the dicarboxylic acid volatile.
-
Silylation: The extracted and dried sample is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters.[3] This is a common and effective method.
-
Methylation: Alternatively, the carboxylic acid can be converted to its methyl ester using reagents like BF3-Methanol. However, care must be taken as this can potentially cleave internal ester bonds if present in other analytes.[4]
-
2. GC-MS Analysis:
-
Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes based on their boiling points.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) is often used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized hexadecanedioic acid.
-
Workflow Diagram
Comparison Summary
| Feature | LC-MS/MS | GC-MS |
| Principle | Separation of analytes in the liquid phase followed by mass analysis. | Separation of volatile analytes in the gas phase followed by mass analysis. |
| Sample Preparation | Simpler; often only protein precipitation is required. | More complex; requires extraction and mandatory chemical derivatization. |
| Derivatization | Not required. | Essential for non-volatile dicarboxylic acids. |
| Throughput | Generally higher due to simpler sample preparation and faster run times. | Lower due to multi-step sample preparation. |
| Sensitivity | Excellent, often reaching low nanomolar levels.[1][2] | Good, but can be limited by derivatization efficiency and background noise. |
| Selectivity | High, especially with tandem MS (MRM). | High, particularly with SIM mode. |
| Thermal Stability | Suitable for thermally labile compounds. | Requires analytes to be thermally stable or rendered so by derivatization. |
| Instrumentation Cost | Generally higher. | Generally lower. |
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of hexadecanedioic acid in plasma.
LC-MS/MS is generally the preferred method for this application due to its simpler sample preparation, higher throughput, and ability to analyze the native compound without derivatization. This makes it particularly well-suited for high-volume clinical and research settings where speed and efficiency are paramount.
GC-MS remains a viable alternative , especially in laboratories where it is the primary available instrumentation. While the sample preparation is more involved, GC-MS can provide excellent sensitivity and selectivity once a robust derivatization and analytical method is established. The choice between the two will ultimately depend on the specific requirements of the study, available resources, and the desired sample throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized Hexadecanedioic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical prerequisite for generating reliable and reproducible data. This guide offers an objective comparison of analytical methodologies for validating the purity of synthesized hexadecanedioic acid, juxtaposing its performance with that of other long-chain dicarboxylic acids and providing detailed experimental protocols and supporting data.
Introduction to Hexadecanedioic Acid and its Alternatives
Hexadecanedioic acid (HDDA), a C16 α,ω-dicarboxylic acid, is a versatile molecule with applications in the synthesis of polymers and lubricants, and it is being explored for its potential as a therapeutic agent. The purity of HDDA is paramount, as impurities can significantly impact polymerization processes, the physical properties of resulting materials, and biological activity. To provide a comprehensive comparative analysis, this guide also considers two other commercially significant long-chain dicarboxylic acids:
-
Dodecanedioic acid (DDDA): A C12 dicarboxylic acid that is a key component in the production of nylon 6,12, as well as various adhesives and coatings.[1]
-
Sebacic acid: A C10 dicarboxylic acid widely used in the manufacture of plasticizers, lubricants, and cosmetics.[2]
Potential Impurities in the Synthesis of Dicarboxylic Acids
The chemical synthesis of long-chain dicarboxylic acids can result in a variety of impurities that may be present in the final product. These can include:
-
Unreacted Starting Materials: Residual precursors from the synthetic pathway.
-
Intermediates: Molecules that have not fully reacted to form the final product.
-
Byproducts: Unintended molecules formed through side reactions, which may include dicarboxylic acids with shorter or longer carbon chains, or monofunctional carboxylic acids.
-
Residual Solvents: Solvents utilized during the synthesis and subsequent purification steps.
-
Catalyst Residues: Trace amounts of catalysts employed to facilitate the chemical reactions.
A Comparative Look at Analytical Methods for Purity Validation
A range of analytical techniques can be employed to rigorously assess the purity of hexadecanedioic acid and its counterparts. The selection of a particular method is often dictated by the specific analytical needs, such as the requirement for precise quantitative data, the necessity to identify unknown impurities, and desired sample throughput.
Data Presentation: A Side-by-Side Comparison
| Analytical Method | Analyte | Purity Determined (%) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) |
| GC-MS | Sebacic Acid | 98.1 | >0.99 | ~1-4 pg (SIM) | ~5-40 pg | <10 |
| HPLC | Dodecanedioic Acid | >99 | >0.999 | 0.5 µg/mL | 1.5 µg/mL | <2 |
| qNMR | General Organic Compounds | >99.5 (achievable) | N/A | - | - | <0.1 |
| FTIR | Dicarboxylic Acids | Qualitative | N/A | - | - | N/A |
| Titration | Sebacic Acid | - | N/A | - | - | - |
Note: The data presented in this table is a compilation from multiple sources and may exhibit variations depending on the specific instrumentation and experimental conditions employed.[1][2][3][4][5][6][7][8][9][10][11]
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile compounds. Due to the non-volatile nature of dicarboxylic acids, a derivatization step is required to enhance their volatility for GC analysis.
Experimental Protocol (Derivatization with BSTFA):
-
Sample Preparation: An accurately weighed sample of the dicarboxylic acid (approximately 1-5 mg) is placed in a reaction vial.
-
Derivatization: To the sample, 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine are added. The vial is sealed and heated at 70°C for 30 minutes to ensure complete derivatization.
-
GC-MS Conditions:
-
Column: An HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar equivalent is used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Inlet Temperature: The inlet is maintained at 280°C.
-
Oven Temperature Program: The oven temperature is initially held at 80°C for 2 minutes, then ramped at a rate of 20°C/min to 280°C, where it is held for 10 minutes.
-
MS Detector: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV.
-
Mass Range: The mass-to-charge ratio (m/z) is scanned from 50 to 600.
-
-
Data Analysis: The derivatized dicarboxylic acid is identified by its characteristic retention time and mass spectrum. The purity is typically determined by the area percentage method. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.
High-Performance Liquid Chromatography (HPLC)
HPLC is an ideal method for analyzing non-volatile and thermally unstable compounds like dicarboxylic acids, as it does not require a derivatization step.
Experimental Protocol:
-
Sample Preparation: The dicarboxylic acid sample is accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to achieve a concentration of about 1 mg/mL. The resulting solution is then filtered through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is employed.
-
Mobile Phase: A gradient elution is performed using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to the initial conditions.
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.
-
Detection: Detection can be achieved using a UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis: Purity is assessed by calculating the area percentage of the main peak in the resulting chromatogram. For precise quantification, a calibration curve should be generated using reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be utilized for quantitative purity determination, a technique known as quantitative NMR (qNMR).[5][6][9]
Experimental Protocol (¹H NMR):
-
Sample Preparation: A precisely weighed amount of the dicarboxylic acid (5-10 mg) and a known quantity of an internal standard (e.g., maleic acid) are placed in an NMR tube. The mixture is then dissolved in an appropriate deuterated solvent, such as DMSO-d₆.
-
NMR Acquisition: The ¹H NMR spectrum is acquired using a spectrometer with a field strength of 400 MHz or higher. It is crucial to use a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) to ensure accurate integration of the signals.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of one of its characteristic peaks to the integral of a known peak from the internal standard, taking into account the number of protons contributing to each signal and the molecular weights of both the analyte and the standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique that is valuable for identifying the functional groups present in a sample and can indicate the presence of certain impurities.[10][11]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a potassium bromide (KBr) pellet.
-
FTIR Acquisition: The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The FTIR spectrum of pure hexadecanedioic acid is expected to exhibit a strong, broad absorption band corresponding to the O-H stretch of the carboxylic acid functional group at approximately 3000 cm⁻¹, and a sharp, intense peak for the C=O stretch around 1700 cm⁻¹. The appearance of any unexpected peaks in the spectrum may suggest the presence of impurities.
Mandatory Visualization
Caption: Workflow for validating the purity of synthesized hexadecanedioic acid.
Conclusion
The validation of purity for synthesized hexadecanedioic acid necessitates a comprehensive analytical strategy. While techniques such as FTIR and melting point analysis offer quick qualitative assessments, chromatographic methods like HPLC and GC-MS are indispensable for accurate quantitative purity determination and for profiling any impurities present. For achieving the highest level of accuracy, and as a primary analytical method, qNMR stands out as an excellent option. The ultimate choice of the most suitable method or combination of methods will be contingent upon the specific demands of the research or application, including the required level of accuracy, the need for detailed impurity identification, and the instrumentation available. This guide furnishes the essential framework to empower researchers in making well-informed decisions for the purity validation of hexadecanedioic acid and other similar long-chain dicarboxylic acids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adsorption of dicarboxylic acids by clay minerals as examined by in situ ATR-FTIR and ex situ DRIFT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Saturated and Unsaturated Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data for a representative saturated dicarboxylic acid, succinic acid, and its unsaturated counterparts, maleic acid and fumaric acid. The inclusion of both cis (maleic acid) and trans (fumaric acid) isomers allows for a detailed examination of how stereochemistry influences spectroscopic signatures. This information is crucial for researchers in various fields, including drug development, metabolomics, and materials science, for the accurate identification and characterization of these important molecules.
Executive Summary
The presence of a carbon-carbon double bond in maleic and fumaric acids introduces distinct spectroscopic features that differentiate them from the saturated succinic acid. In infrared (IR) and Raman spectroscopy, the C=C bond gives rise to characteristic stretching vibrations. Nuclear magnetic resonance (NMR) spectroscopy is particularly informative, with the vinyl protons and carbons of the unsaturated acids appearing at significantly different chemical shifts compared to the aliphatic signals of succinic acid. Mass spectrometry (MS) can also distinguish these compounds based on their molecular weight and fragmentation patterns.
Spectroscopic Data Comparison
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for succinic acid, maleic acid, and fumaric acid.
Infrared (IR) Spectroscopy
| Functional Group | Succinic Acid (cm⁻¹) | Maleic Acid (cm⁻¹) | Fumaric Acid (cm⁻¹) | Comments |
| O-H stretch (broad) | ~3000 | ~3000 | ~3000 | Characteristic broad absorption of carboxylic acid O-H due to hydrogen bonding. |
| C-H stretch (sp³) | 2942 | - | - | Present in succinic acid due to the methylene groups. |
| C-H stretch (sp²) | - | ~3030 | ~3080 | Present in maleic and fumaric acids due to the vinyl C-H bonds. |
| C=O stretch | ~1700 | ~1700 | ~1700 | Strong absorption characteristic of the carbonyl group in a carboxylic acid dimer. |
| C=C stretch | - | ~1640 | ~1650 | A key diagnostic peak for the unsaturated dicarboxylic acids. Often weak to medium intensity. |
| C-O stretch / O-H bend | ~1420, ~1310, ~1210 | ~1415, ~1300, ~1225 | ~1425, ~1315, ~1230 | Complex region with contributions from C-O stretching and O-H in-plane bending. |
| =C-H bend (out-of-plane) | - | ~850 (cis) | ~980 (trans) | The position of this bend is highly diagnostic for the stereochemistry of the double bond. |
Raman Spectroscopy
| Vibration | Succinic Acid (cm⁻¹) | Maleic Acid (cm⁻¹) | Fumaric Acid (cm⁻¹) | Comments |
| C=O stretch | ~1650 | ~1650 | ~1687 | Strong band for the carbonyl group.[1][2] |
| C=C stretch | - | ~1640 | ~1650 | A key differentiating feature for the unsaturated acids. |
| CH₂ scissoring | ~1425 | - | - | Present in succinic acid. |
| C-C stretch | ~830 | - | - | Aliphatic backbone stretch. |
| =C-H bend | - | ~1250 | ~1290 | In-plane bending vibrations. |
¹H NMR Spectroscopy (Solvent: DMSO-d₆)
| Proton | Succinic Acid (ppm) | Maleic Acid (ppm) | Fumaric Acid (ppm) | Comments |
| -COOH | ~12.2 (broad s)[3] | ~11.0 (broad s)[4] | ~12.98 (broad s)[5] | The chemical shift of the acidic proton is concentration and temperature dependent. |
| -CH₂- | 2.425 (s)[3] | - | - | Single peak due to the chemical equivalence of the two methylene groups. |
| =CH- | - | 6.285 (s)[4] | 6.647 (s)[5] | The vinyl protons in maleic acid are more shielded than in fumaric acid due to the cis geometry. |
¹³C NMR Spectroscopy (Solvent: DMSO-d₆)
| Carbon | Succinic Acid (ppm) | Maleic Acid (ppm) | Fumaric Acid (ppm) | Comments |
| -COOH | ~174.6[6] | ~166.5[7] | ~167.5[8] | The carbonyl carbon chemical shifts are in a similar region for all three acids. |
| -CH₂- | ~29.2[6] | - | - | Aliphatic carbon signal for succinic acid. |
| =CH- | - | ~130.0[7] | ~135.0[8] | The vinyl carbons of fumaric acid are deshielded relative to maleic acid. |
Mass Spectrometry (Electron Ionization - EI)
| Feature | Succinic Acid | Maleic Acid | Fumaric Acid | Comments |
| Molecular Ion (M⁺˙) | m/z 118 | m/z 116 | m/z 116 | The molecular weight differs by 2 amu due to the presence of the double bond in the unsaturated acids. The molecular ion peak for dicarboxylic acids can sometimes be weak. |
| Key Fragments | [M-18]⁺˙ (loss of H₂O), [M-45]⁺ (loss of -COOH) | [M-18]⁺˙ (loss of H₂O), [M-45]⁺ (loss of -COOH), Maleic anhydride formation (m/z 98) upon heating. | [M-18]⁺˙ (loss of H₂O), [M-45]⁺ (loss of -COOH) | Fragmentation patterns can be complex. The loss of water and the carboxyl group are common fragmentation pathways for carboxylic acids. Maleic acid is known to readily lose water to form its cyclic anhydride. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the dicarboxylic acid (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Raman Spectroscopy
-
Sample Preparation : A small amount of the crystalline dicarboxylic acid is placed on a microscope slide or in a capillary tube.
-
Data Acquisition : The sample is placed in a Raman spectrometer and irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected. Spectra are typically recorded over a Raman shift range of 200-3500 cm⁻¹.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the dicarboxylic acid is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition : The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz for ¹H).
-
¹H NMR : A one-dimensional proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR : A one-dimensional carbon spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe which allows for heating of the solid sample to induce volatilization.
-
Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Visualization of Comparison Logic
The following diagram illustrates the logical workflow for comparing the spectroscopic data of saturated versus unsaturated dicarboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Succinic acid(110-15-6) 1H NMR spectrum [chemicalbook.com]
- 4. Maleic acid(110-16-7) 1H NMR [m.chemicalbook.com]
- 5. Fumaric acid(110-17-8) 1H NMR [m.chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. bipm.org [bipm.org]
- 8. hmdb.ca [hmdb.ca]
A Comparative Analysis of Hexadecanedioate: Experimental Data and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexadecanedioate (also known as thapsic acid), a 16-carbon dicarboxylic acid, with other relevant long-chain dicarboxylic acids. It includes a summary of physicochemical properties, detailed experimental protocols for analysis and evaluation of biological activity, and a discussion of its role in metabolic and signaling pathways, supported by visualizations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Physicochemical Properties: A Comparative Overview
The performance and application of dicarboxylic acids are largely dictated by their physicochemical properties. The following table summarizes key properties of this compound and other common long-chain dicarboxylic acids for comparative analysis.
| Property | Hexadecanedioic Acid (C16) | Dodecanedioic Acid (C12) | Sebacic Acid (C10) | Suberic Acid (C8) | Azelaic Acid (C9) |
| Molecular Formula | C₁₆H₃₀O₄ | C₁₂H₂₂O₄ | C₁₀H₁₈O₄ | C₈H₁₄O₄ | C₉H₁₆O₄ |
| Molecular Weight ( g/mol ) | 286.41[1] | 230.30 | 202.25 | 174.19 | 188.22 |
| Melting Point (°C) | 120 - 123[1] | 127-129 | 131-134.5 | 141-144 | 106.5 |
| Boiling Point (°C) | 457.5 @ 760 mmHg | 245 @ 10 mmHg | 294.4 @ 100 mmHg | 230 @ 15 mmHg | 286.5 @ 100 mmHg |
| Water Solubility (g/L at 25°C) | Practically insoluble | < 0.1 | 0.25 | 2.46 | 2.4 |
| Acidity (pKa1, pKa2) | ~4.5, ~5.5 (estimated) | ~4.5, ~5.5 | 4.72, 5.6 | 4.53, 5.50 | 4.55, 5.41 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other dicarboxylic acids.
Quantification of Dicarboxylic Acids by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of dicarboxylic acids. Method optimization is recommended for specific applications.
Principle: Dicarboxylic acids are separated on a reverse-phase HPLC column and detected by UV absorbance at a low wavelength.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid or Phosphoric acid (for mobile phase modification)
-
Dicarboxylic acid standards
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and other dicarboxylic acid standards in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Prepare a series of working standards by serial dilution.
-
Sample Preparation:
-
Solid Samples: Weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., methanol/water mixture). Vortex and sonicate to ensure complete extraction. Centrifuge to pellet insoluble material and filter the supernatant through a 0.22 µm syringe filter.
-
Liquid Samples (e.g., plasma): Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the sample. Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and acidified water (e.g., with 0.1% perchloric acid) can be used. A typical starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 200-210 nm.
-
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the dicarboxylic acid in the samples by interpolating their peak areas on the calibration curve.
Assessment of Antitumor Activity using MTT Assay
This protocol describes a common method to assess the cytotoxicity of a compound against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2][3]
Materials:
-
Human cancer cell line (e.g., HT-29 for colon cancer)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Synthesis of Acylated Insulin Analogs
This protocol outlines the general principle for the synthesis of long-acting insulin analogs through acylation with dicarboxylic acids like hexadecanedioic acid.[6][7]
Principle: A fatty diacid, such as hexadecanedioic acid, is covalently attached to a specific lysine residue (typically LysB29) of the insulin molecule, often via a linker molecule like glutamic acid. This modification enhances the binding of insulin to albumin in the bloodstream, leading to a prolonged duration of action.[6][8]
Materials:
-
Human insulin or a desB30 insulin analog
-
Hexadecanedioic acid
-
A linker molecule (e.g., γ-glutamic acid)
-
Coupling reagents (e.g., HBTU, HATU)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Activation of Hexadecanedioic Acid: One of the carboxylic acid groups of hexadecanedioic acid is activated using a suitable coupling reagent to form a reactive ester.
-
Coupling to Linker: The activated hexadecanedioic acid is reacted with the amino group of the linker molecule (e.g., glutamic acid) to form a fatty acid-linker conjugate.
-
Activation of the Conjugate: The remaining carboxylic acid group on the linker is activated.
-
Acylation of Insulin: The activated fatty acid-linker conjugate is reacted with the ε-amino group of the LysB29 residue of the insulin molecule. The reaction is typically carried out in an organic solvent.
-
Purification: The resulting acylated insulin analog is purified from unreacted starting materials and byproducts using preparative reverse-phase HPLC.
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
Signaling and Metabolic Pathways
Metabolism of this compound via Omega-Oxidation
This compound, being a long-chain dicarboxylic acid, is primarily metabolized through the omega (ω)-oxidation pathway, which occurs in the smooth endoplasmic reticulum of the liver and kidneys.[9][10] This pathway serves as an alternative to the beta-oxidation of fatty acids.[9]
The process begins with the hydroxylation of one of the terminal methyl groups of a fatty acid, followed by successive oxidations to a carboxylic acid, forming a dicarboxylic acid like this compound.[10] This dicarboxylic acid can then undergo further degradation from both ends via beta-oxidation within the peroxisomes.[10][11]
Caption: Omega-oxidation pathway for this compound metabolism.
Potential Role in PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[12][13] While direct evidence for the interaction of this compound with this pathway is limited, studies on related fatty acids suggest a potential modulatory role. Some saturated fatty acids have been shown to influence cell cycle progression and apoptosis in cancer cells, processes that are downstream of the PI3K/Akt pathway.[14] Hexadecanoic acid, for instance, has been reported to induce cell cycle arrest and apoptosis in cancer cells.[14][15] Given that this compound shares structural similarities, it is plausible that it could exert similar effects, potentially through modulation of the PI3K/Akt pathway. Further research is needed to elucidate the specific interactions.
Caption: The PI3K/Akt signaling pathway and the potential influence of this compound.
Conclusion
This compound presents a unique profile among long-chain dicarboxylic acids, with potential applications in drug delivery and as a modulator of cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate its properties and mechanisms of action. Further studies are warranted to fully elucidate its biological roles and therapeutic potential.
References
- 1. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design of the Novel Protraction Mechanism of Insulin Degludec, an Ultra-long-Acting Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. byjus.com [byjus.com]
- 10. Omega oxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
Differentiating hexadecanedioate from similar compounds using analytical techniques
For researchers, scientists, and drug development professionals, the precise identification and quantification of long-chain dicarboxylic acids like hexadecanedioate are critical. This guide provides a comparative overview of key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for differentiating this compound from structurally similar compounds such as its longer-chain homolog, octadecanedioic acid.
This document outlines detailed experimental protocols and presents quantitative data to facilitate the selection of the most appropriate analytical method for specific research needs.
Comparative Analysis of Analytical Techniques
The differentiation of this compound from similar long-chain dicarboxylic acids relies on subtle differences in their physicochemical properties, which can be effectively exploited by modern analytical instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For dicarboxylic acids, which are polar and have low volatility, a derivatization step is essential to convert them into more volatile esters or silyl derivatives. This process not only improves chromatographic resolution but also enhances sensitivity.
Table 1: GC-MS Data for Dicarboxylic Acid Analysis (as Trimethylsilyl Derivatives)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Retention Time (min) | Key m/z Fragments |
| This compound | C16H30O4 | 286.41 | ~21.2 | 417 [M-15]+, 343, 297, 147 |
| Octadecanedioate | C18H34O4 | 314.46 | ~23.5 | 445 [M-15]+, 371, 325, 147 |
Note: Retention times are approximate and can vary based on the specific column and temperature program. Key m/z fragments are for the bis(trimethylsilyl) derivatives.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile compounds in complex matrices, often without the need for derivatization. By employing Multiple Reaction Monitoring (MRM), this technique provides excellent quantitative performance.
Table 2: LC-MS/MS Parameters for Dicarboxylic Acid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 285.2 | 267.2 | 15 |
| Octadecanedioate | 313.2 | 295.2 | 15 |
Note: Values are for the [M-H]- ion in negative ionization mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution. While generally less sensitive than mass spectrometry-based methods, it is non-destructive and highly quantitative. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are sensitive to the local chemical environment, allowing for the differentiation of structurally similar compounds.
Table 3: ¹H and ¹³C NMR Chemical Shifts (in ppm) for Dicarboxylic Acids
| Compound | ¹H NMR (Carboxylic Acid Proton) | ¹³C NMR (Carboxyl Carbon) | ¹H NMR (α-CH₂) | ¹³C NMR (α-CH₂) |
| Hexadecanedioic Acid | ~12.0 | ~179 | ~2.2 | ~34 |
| Octadecanedioic Acid | ~12.0 | ~179 | ~2.2 | ~34 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. While the key diagnostic signals for the carboxyl group and α-carbons are very similar for these homologous dicarboxylic acids, subtle differences in the signals of the methylene chain protons and carbons can be observed with high-resolution NMR.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the derivatization of dicarboxylic acids to their trimethylsilyl (TMS) esters.
-
Sample Preparation: To 100 µL of a sample extract, add an internal standard. Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the direct analysis of dicarboxylic acids in biological fluids.
-
Sample Preparation: Perform a protein precipitation of the plasma or serum sample by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge to pellet the protein. Transfer the supernatant and evaporate to dryness. Reconstitute the residue in 50% methanol.
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Parameters: Use the MRM transitions specified in Table 2.
-
Visualization of a Relevant Biological Pathway
This compound is a product of the peroxisomal β-oxidation of very-long-chain fatty acids. This pathway is a crucial component of lipid metabolism.
Safety Operating Guide
Proper Disposal of Hexadecanedioate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential procedural information for the proper disposal of hexadecanedioate, also known as thapsic acid, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures for this compound, it is crucial to be aware of its properties and potential hazards. While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is a combustible solid and requires appropriate handling.[1][2][3]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Appearance | White, odorless powder solid | [4] |
| Combustibility | Combustible Solid | [2] |
| Solubility in Water | Low | [1] |
| Incompatibilities | Bases, reducing agents, oxidizing agents | [4] |
| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon combustion | [1][4][5] |
Personal Protective Equipment (PPE):
When handling this compound for disposal, always wear the following personal protective equipment:
-
Eye Protection: Safety glasses or chemical safety goggles.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat or other protective clothing.[5]
Step-by-Step Disposal Protocol
Given its low water solubility, disposal of this compound down the drain is not recommended.[3][6] The following step-by-step protocol should be followed for its proper disposal:
-
Waste Characterization: Treat this compound as a chemical waste. Although not officially classified as hazardous, it is prudent to handle it with care through a designated chemical waste stream.
-
Containment: Ensure the this compound waste is in a sealed, clearly labeled, and chemically compatible container. The original container is often the most suitable option. The container must be in good condition and securely closed except when adding waste.[7][8][9]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include the full chemical name, "this compound," and be marked as "Chemical Waste" or as per your institution's specific guidelines.[3][10][11]
-
Segregation: Store the this compound waste container separately from incompatible materials such as bases, reducing agents, and oxidizing agents.[4][8][9]
-
Storage: Store the labeled waste container in a designated satellite accumulation area for chemical waste, awaiting pickup. This area should be at or near the point of generation.[7][8]
-
Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management group to schedule a pickup for the chemical waste.[7][12]
-
Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material and place it into a suitable, labeled container for disposal.[1][4]
Disposal of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water, if effective, or an organic solvent).[10][12]
-
Rinsate Collection: The rinsate from the cleaning process should be collected and disposed of as chemical waste.
-
Container Disposal: Once thoroughly rinsed and with all chemical labels defaced, the container may be disposed of in the regular trash.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. ヘキサデカンジオン酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Logistics for Handling Hexadecanedioate
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Hexadecanedioate (CAS No. 505-54-4). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white, odorless powder solid.[1] While not classified as acutely toxic, it may cause eye, skin, and respiratory tract irritation upon contact.[2][3] The primary hazards are associated with the inhalation of dust and direct contact with the substance. Therefore, appropriate personal protective equipment is crucial.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation.[2] |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side shields | To protect eyes from dust particles and potential splashes.[1][2][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Required when handling outside of a fume hood or when dust generation is likely, to prevent respiratory tract irritation.[2][5] |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure to accidental spills.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
Container Integrity: Ensure the container is kept tightly closed to prevent moisture absorption and contamination.[1][2]
B. Handling and Use:
-
Controlled Environment: Whenever possible, handle this compound in a chemical fume hood to control dust.[5] If a fume hood is not available, ensure adequate ventilation and use respiratory protection.[2][4]
-
PPE Donning: Before handling, ensure all necessary PPE is donned correctly as specified in Table 1.
-
Weighing and Transferring:
-
Post-Handling:
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Disposal Procedure:
-
Ensure the solid waste container is clearly labeled with "Non-hazardous Solid Chemical Waste" and the chemical name, "this compound."
-
Do not mix with other hazardous waste streams.[5]
-
Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. This waste can often be disposed of in the regular laboratory trash if securely contained, but institutional policies must be followed.[5]
-
Deface the labels on empty this compound containers before disposing of them in the regular trash.[5]
-
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
